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  • Product: 4-(Allyloxy)-3,5-dichlorobenzoic acid
  • CAS: 41727-45-1

Core Science & Biosynthesis

Foundational

"4-(Allyloxy)-3,5-dichlorobenzoic acid" properties

An In-depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a dichlorinated benzene ring, a carboxylic acid moiety, and an allyloxy group, suggests its utility as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound, addressing the current information gap in scientific literature. The content is designed to equip researchers with the foundational knowledge required to explore the potential of 4-(Allyloxy)-3,5-dichlorobenzoic acid in their respective fields.

Introduction

Substituted benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of halogen atoms and other functional groups onto the benzene ring can significantly modulate the physicochemical and biological properties of these molecules. 4-(Allyloxy)-3,5-dichlorobenzoic acid is a compound of interest due to its unique combination of a reactive carboxylic acid, two chlorine atoms that can influence lipophilicity and electronic properties, and an allyl group that can participate in a variety of chemical transformations. This guide aims to consolidate the available information and provide expert insights into the synthesis and potential utility of this compound.

Physicochemical and Safety Data

Currently, detailed experimental data for 4-(Allyloxy)-3,5-dichlorobenzoic acid is limited. The primary source of information is a Safety Data Sheet (SDS) provided by Echemi.[1] Many physical and toxicological properties are yet to be determined experimentally.

Physical Properties

The following table summarizes the available physical data for 4-(Allyloxy)-3,5-dichlorobenzoic acid. It is important to note that much of this information is based on computational predictions or is currently unavailable.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃Calculated
Molecular Weight 247.08 g/mol Calculated
Boiling Point 363°C at 760 mmHg[1]
Density 1.388 g/cm³[1]
Flash Point 173.3°C[1]
Physical State Not available[1]
Melting Point Not available[1]
Solubility Not available[1]
CAS Number 41727-45-1[1]
Safety and Handling

As with any chemical, 4-(Allyloxy)-3,5-dichlorobenzoic acid should be handled with care in a well-ventilated area.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]

  • First Aid Measures:

    • Inhalation: Move to fresh air.[1]

    • Skin Contact: Remove contaminated clothing and wash skin with soap and water.[1]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[1]

    • Ingestion: Rinse mouth with water.[1]

  • Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1]

  • Stability and Reactivity: Data on chemical stability, reactivity, and hazardous decomposition products is currently unavailable.[1]

  • Toxicological Information: No experimental data is available on the acute or chronic toxicity of this compound.[1]

  • Ecological Information: No data is available on the environmental impact of this compound.[1]

Proposed Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves the O-allylation of 3,5-dichloro-4-hydroxybenzoic acid using an allyl halide in the presence of a suitable base.

Synthesis Precursor 3,5-Dichloro-4-hydroxybenzoic acid Reagents Allyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Precursor->Reagents 1. Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Reagents->Product 2. Reflux Byproduct Salt (e.g., KBr) + H₂O + CO₂ (if base is carbonate) Product->Byproduct Formation of

Caption: Proposed synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Detailed Experimental Protocol

Objective: To synthesize 4-(Allyloxy)-3,5-dichlorobenzoic acid via Williamson ether synthesis.

Materials:

  • 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Slowly add allyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenolic hydroxyl group but not the carboxylic acid, which could lead to side reactions. Using an excess ensures complete deprotonation.

  • Solvent: Acetone is a good choice of solvent as it is polar aprotic, dissolving the reactants and facilitating the Sₙ2 reaction without interfering with the nucleophile. Its boiling point is also convenient for reflux conditions.

  • Excess Allyl Bromide: A slight excess of the alkylating agent is used to drive the reaction to completion.

  • Aqueous Workup: The acidic wash removes any unreacted base, and the subsequent water and brine washes remove any remaining water-soluble impurities.

Reaction Mechanism

The reaction proceeds via a classic Sₙ2 mechanism.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol 3,5-Dichloro-4-hydroxybenzoic acid Phenoxide Phenoxide intermediate Phenol->Phenoxide Deprotonation of phenolic -OH Base K₂CO₃ Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Phenoxide->Product Sₙ2 attack on allyl bromide AllylBromide Allyl bromide

Caption: Mechanism of the Williamson ether synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the protons of the allyl group (vinylic and allylic), and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons (including those bearing the chlorine atoms, the carboxylic acid, and the allyloxy group), the carbons of the allyl group, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether, and C-Cl stretching.

Potential Applications in Research and Drug Development

The specific biological activity of 4-(Allyloxy)-3,5-dichlorobenzoic acid has not been reported. However, the structural motifs present in the molecule suggest several potential areas of application.

  • Intermediate in Pharmaceutical Synthesis: Dichlorobenzoic acid derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, 3,5-dichlorobenzoic acid is a precursor in the synthesis of some anti-inflammatory and antimicrobial agents.[2] The allyloxy group provides a handle for further chemical modification, allowing for the creation of a library of derivatives for biological screening.

  • Herbicidal and Agricultural Applications: Some chlorinated benzoic acid derivatives have been investigated for their herbicidal properties.[3] The specific structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid may confer selective herbicidal activity.

  • Material Science: Benzoic acid derivatives can be used as building blocks for polymers and other materials. The allyl group is particularly useful as it can undergo polymerization or be used in click chemistry reactions.

Conclusion

4-(Allyloxy)-3,5-dichlorobenzoic acid is a compound with significant potential as a synthetic intermediate in various fields, particularly in drug discovery and materials science. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide has provided a framework for its synthesis, handling, and potential applications based on established chemical principles and data from structurally related compounds. It is hoped that this technical guide will stimulate further research into the properties and utility of this promising molecule.

References

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS Number: 41727-45-1)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 4-(Allyloxy)-3,5-dichlorobenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 4-(Allyloxy)-3,5-dichlorobenzoic acid. While this compound is primarily a research chemical with limited publicly available data, this document synthesizes known information and provides expert insights into its potential based on its chemical structure and the well-understood reactivity of its constituent functional groups.

Chemical Identity and Physicochemical Properties

4-(Allyloxy)-3,5-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure features a benzoic acid core with two chlorine atoms in the meta positions relative to the carboxyl group and an allyloxy group in the para position. This unique combination of functional groups—a carboxylic acid, a dichlorinated aromatic ring, and a terminal alkene—makes it a versatile building block for organic synthesis.

The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group deactivates the aromatic ring, influencing its reactivity. The allyloxy group, on the other hand, provides a reactive handle for a variety of chemical transformations, including polymerization and addition reactions.

Table 1: Physicochemical Properties of 4-(Allyloxy)-3,5-dichlorobenzoic acid

PropertyValueSource
CAS Number 41727-45-1N/A
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.08 g/mol [1]
Boiling Point 363°C at 760 mmHg[2]
Density 1.388 g/cm³[2]
LogP 3.82[1]
Melting Point No data available[2]
Solubility No data available[2]
Appearance Solid (form not specified)[1]

Synthesis and Manufacturing

The logical precursor for this synthesis is 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2), which is commercially available. The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from an allyl halide, such as allyl bromide.

Proposed Synthetic Workflow

The following protocol outlines a robust method for the laboratory-scale synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Diagram 1: Proposed Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Workup and Purification A 3,5-dichloro-4-hydroxybenzoic acid C Potassium 3,5-dichloro-4-hydroxybenzoate (in situ) A->C Reaction B Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) B->C Reagent F Crude 4-(Allyloxy)-3,5-dichlorobenzoic acid C->F Reaction D Allyl Bromide D->F Reagent E Heat (e.g., 50-80°C) E->F Condition J Pure 4-(Allyloxy)-3,5-dichlorobenzoic acid F->J Purification G Acidification (e.g., HCl) G->F H Extraction with Organic Solvent H->F I Recrystallization or Chromatography I->F

Caption: A plausible three-step synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.

  • Allylation: Add allyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M HCl to protonate the carboxylic acid and dissolve any remaining potassium carbonate.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons (a singlet or two closely spaced doublets), the protons of the allyl group (a multiplet for the internal methine proton, and two multiplets for the terminal vinyl protons), and the methylene protons of the allyloxy group (a doublet). The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with distinct shifts for the carbon atoms attached to chlorine, the allyloxy group, and the carboxylic acid), and the three carbons of the allyl group.

  • IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O-C stretching of the ether linkage, and C=C stretching of the alkene.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Applications in Research and Development

The trifunctional nature of 4-(Allyloxy)-3,5-dichlorobenzoic acid makes it a promising candidate for a variety of applications, particularly in the synthesis of complex molecules and materials.

Intermediate for Pharmaceuticals and Agrochemicals

Derivatives of 3,5-dichlorobenzoic acid are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] For instance, 3,5-dichlorobenzoic acid is a building block for some herbicides and fungicides.[7][8] The introduction of the allyloxy group at the 4-position of this core structure offers a reactive site for further chemical modification. This could be exploited in several ways:

  • Linker Chemistry: The allyl group can be functionalized (e.g., via dihydroxylation, epoxidation, or Heck coupling) to attach other molecular fragments, making it a useful linker in the design of multi-target drugs or complex agrochemicals.

  • Modulation of Biological Activity: The allyloxy group itself may impart or modify biological activity. Allyl-containing compounds are known to exhibit a range of biological effects, including antimicrobial and antioxidant properties.[9][10]

Diagram 2: Potential Role in Drug Discovery Workflow

G A 4-(Allyloxy)-3,5-dichlorobenzoic acid (Building Block) B Carboxylic Acid Functionalization (Amidation, Esterification) A->B C Allyl Group Modification (e.g., Dihydroxylation, Epoxidation) A->C D Library of Novel Derivatives B->D C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification & Lead Optimization E->F

Sources

Foundational

"4-(Allyloxy)-3,5-dichlorobenzoic acid" molecular weight

An In-Depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Allyloxy)-3,5-dichlorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Allyloxy)-3,5-dichlorobenzoic acid, focusing on its core molecular properties, a reasoned synthetic approach, analytical characterization, and potential applications. As a specialized derivative of dichlorobenzoic acid, this compound presents unique opportunities for chemical synthesis and materials science, primarily through the versatile functionality of its allyl group.

Core Molecular Profile

Understanding the fundamental characteristics of a compound is the bedrock of its application. This section details the identity and key physicochemical properties of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Chemical Identity and Structure

4-(Allyloxy)-3,5-dichlorobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two chlorine atoms at the meta positions (3 and 5) relative to the carboxyl group, and an allyloxy group at the para position (4). The presence of both a reactive allyl moiety and a carboxylic acid handle makes it a valuable bifunctional building block in organic synthesis.

Figure 1. Chemical structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid.
Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and safety assessments.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247 g/mol [1]
Physical Form Solid[1]
CAS Number 41727-45-1[1]
Boiling Point 363°C at 760 mmHg[2]
Density 1.388 g/cm³[2]
Flash Point 173.3°C[2]
LogP 3.82[1]

Synthesis and Purification

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid is not widely documented in standard literature, suggesting its role as a niche intermediate. However, a logical and robust synthetic route can be devised based on established organic chemistry principles.

Causality in Synthetic Design

The most direct pathway involves the etherification of a 4-hydroxy-3,5-dichlorobenzoic acid precursor. The Williamson ether synthesis is the textbook choice for this transformation. The causality is as follows:

  • Precursor Choice: 4-Hydroxy-3,5-dichlorobenzoic acid is the ideal starting material as it contains the required dichlorinated benzene ring and a hydroxyl group at the correct position for modification.

  • Reaction Type: Williamson ether synthesis provides a reliable method for forming the aryl-alkyl ether bond. This requires deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.

  • Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is chosen. It is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. Using an excessively strong base like sodium hydride could deprotonate both acidic protons, complicating the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. It effectively dissolves the reactants and facilitates the Sₙ2 reaction between the phenoxide and the allyl halide without interfering with the nucleophile.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC).

Materials:

  • 4-Hydroxy-3,5-dichlorobenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3,5-dichlorobenzoic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: While stirring, add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, 1 M HCl to remove any basic residue, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product from synthesis requires purification to remove unreacted starting materials and byproducts. A standard liquid-liquid extraction followed by recrystallization or column chromatography is effective.

G start Crude Reaction Mixture filter Filter Solids (K₂CO₃) start->filter evap Evaporate Acetone filter->evap dissolve Dissolve in Ethyl Acetate evap->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_hcl Wash with 1 M HCl wash_h2o->wash_hcl wash_brine Wash with Brine wash_hcl->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate via Rotovap dry->concentrate purify Purification Method concentrate->purify recrystal Recrystallization purify->recrystal If solid column Column Chromatography purify->column If oil/impure product Pure Product recrystal->product column->product

Figure 2. Post-synthesis purification workflow.

Analytical Characterization

Structural verification is critical to confirm the success of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the presence of all expected proton environments in the synthesized molecule, including the characteristic signals of the allyl group.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts (e.g., to TMS at 0.00 ppm).

Expected Spectral Data

The predicted ¹H NMR spectrum provides a validation framework. The key is to identify the unique signals for the aromatic protons and the three distinct proton environments of the allyl group.

Proton EnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HAcidic proton, often broad and downfield.
Aromatic (-ArH )~7.8Singlet2HTwo equivalent protons on the benzene ring.
Allyl (-OCH₂-CH =CH₂)5.9 - 6.1Multiplet (ddt)1HVinyl proton coupled to -OCH₂ and terminal =CH₂ protons.
Allyl (-OCH₂-CH=CH ₂)5.2 - 5.5Multiplet (dd)2HTerminal vinyl protons, diastereotopic.
Allyl (-OCH ₂-CH=CH₂)~4.6Doublet2HMethylene protons adjacent to the ether oxygen.

Applications and Research Potential

While 4-(Allyloxy)-3,5-dichlorobenzoic acid is a specialized reagent, its structure points toward significant potential as an intermediate in developing more complex molecules.

Intermediate for Agrochemicals and Pharmaceuticals

The parent compound, 3,5-dichlorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, fungicides, and other agrochemicals.[3][4][5] It serves as a foundational scaffold onto which further complexity is built.[3] The allyloxy derivative can be considered a more advanced intermediate, where the allyl group is incorporated early in a synthetic sequence. This group can serve as a protecting group or as a reactive handle for downstream transformations.

Platform for Materials Science

The terminal double bond of the allyl group is highly versatile and can participate in a variety of reactions, making this molecule attractive for materials science and polymer chemistry:

  • Polymerization: The allyl group can undergo radical polymerization or be used in cross-linking applications to create novel polymers.

  • Click Chemistry: It can be functionalized for use in thiol-ene click reactions, a highly efficient method for surface modification or creating complex molecular architectures.

  • Metathesis: The double bond is a substrate for olefin metathesis, enabling the construction of larger molecules.

Environmental, Health, and Safety (EHS) Profile

Due to limited specific toxicological data, a cautious approach to handling is required, guided by information on structurally similar compounds.

Hazard Identification

Based on the safety data for the parent 3,5-dichlorobenzoic acid, this compound should be treated as a hazardous substance.[6][7][8]

  • Skin Irritation: Likely to cause skin irritation upon contact.[7][8]

  • Eye Irritation: Expected to cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[7][8]

Recommended Handling and Personal Protective Equipment (PPE)

Safe handling is paramount to minimize exposure risk.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective clothing.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(Allyloxy)-3,5-dichlorobenzoic acid, with a molecular weight of 247 g/mol , is more than a simple chemical entity.[1] It is a strategically designed intermediate offering significant potential for researchers in synthetic chemistry. Its bifunctional nature—a carboxylic acid for amide or ester formation and a reactive allyl group for polymerization or click chemistry—makes it a valuable tool for creating novel pharmaceuticals, agrochemicals, and advanced materials. While requiring careful handling due to its likely irritant properties, its utility as a bespoke building block justifies its synthesis and application in advanced research and development settings.

References

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Synthesis and Applications of 3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,5-Dichlorobenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3,5-Dichlorobenzoic Acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis Precursors of 4-(Allyloxy)-3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the synthesis precursors a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 4-(allyloxy)-3,5-dichlorobenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The guide focuses on a robust two-step synthetic pathway, commencing with the carboxylation of 2,6-dichlorophenol to generate the key intermediate, 3,5-dichloro-4-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the allyloxy functional group. This document offers detailed experimental protocols, mechanistic insights, safety considerations, and characterization data to enable researchers to confidently and efficiently synthesize the target molecule.

Introduction and Strategic Overview

4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the allyl group provides a versatile handle for further chemical modifications, while the dichlorinated benzene ring imparts specific electronic and lipophilic properties. A logical and efficient synthetic strategy is paramount for accessing this compound in high purity and yield.

This guide focuses on a two-step approach, which is both convergent and relies on well-established chemical transformations. The overall synthetic workflow is depicted below:

Synthesis_Workflow Precursor 2,6-Dichlorophenol Intermediate 3,5-Dichloro-4-hydroxybenzoic acid Precursor->Intermediate Kolbe-Schmitt Carboxylation Target 4-(Allyloxy)-3,5-dichlorobenzoic acid Intermediate->Target Williamson Ether Synthesis

Figure 1: Overall synthetic workflow for 4-(allyloxy)-3,5-dichlorobenzoic acid.

The selection of this pathway is based on the commercial availability of the starting material, 2,6-dichlorophenol, and the generally high efficiency of the Kolbe-Schmitt and Williamson ether synthesis reactions.

Precursor Synthesis: 3,5-Dichloro-4-hydroxybenzoic acid

The primary precursor for the synthesis of the target molecule is 3,5-dichloro-4-hydroxybenzoic acid. This intermediate is synthesized via the carboxylation of 2,6-dichlorophenol. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] In this case, due to the substitution pattern of the starting phenol, the carboxylation occurs at the para-position relative to the hydroxyl group.

Mechanistic Insights: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[1][2] The reaction is typically carried out under pressure and at elevated temperatures. The key steps are:

  • Deprotonation: 2,6-dichlorophenol is treated with a strong base, such as sodium hydride or sodium hydroxide, to form the corresponding sodium 2,6-dichlorophenoxide.[3] This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon of carbon dioxide.

  • Tautomerization and Acidification: The resulting intermediate tautomerizes to the more stable carboxylate, which upon acidification, yields the desired 3,5-dichloro-4-hydroxybenzoic acid.

Kolbe_Schmitt cluster_0 Kolbe-Schmitt Reaction A 2,6-Dichlorophenol B Sodium 2,6-Dichlorophenoxide A->B + NaOH C Intermediate Adduct B->C + CO₂ D Sodium 3,5-dichloro-4-hydroxybenzoate C->D Tautomerization E 3,5-Dichloro-4-hydroxybenzoic acid D->E + H⁺ (acidification)

Figure 2: Key stages of the Kolbe-Schmitt reaction for the synthesis of 3,5-dichloro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the carboxylation of sterically hindered phenols.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,6-Dichlorophenol163.0016.3 g0.10
Sodium Hydride (60% in mineral oil)24.004.4 g0.11
Dry N,N-Dimethylformamide (DMF)73.09200 mL-
Carbon Dioxide (gas)44.01Excess-
Toluene92.14100 mL-
Hydrochloric Acid (concentrated)36.46As needed-
Water18.02As needed-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, add sodium hydride (4.4 g, 0.11 mol) under a nitrogen atmosphere.

  • Formation of Phenoxide: Slowly add a solution of 2,6-dichlorophenol (16.3 g, 0.10 mol) in dry DMF (100 mL) to the sodium hydride suspension at room temperature. The mixture will warm up and hydrogen gas will evolve. Stir the mixture until the gas evolution ceases (approximately 1 hour).

  • Carboxylation: Heat the reaction mixture to 70-80°C and bubble dry carbon dioxide gas through the solution for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add methanol (20 mL) to quench any unreacted sodium hydride. Add water (200 mL) and toluene (100 mL). Stir the two-phase mixture vigorously for 15 minutes.

  • Extraction: Separate the aqueous layer. Wash the organic layer with water (2 x 50 mL). Combine all aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3,5-dichloro-4-hydroxybenzoic acid. The product can be further purified by recrystallization from aqueous ethanol.

Safety and Handling of Precursors
  • 2,6-Dichlorophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a known reproductive toxin. Use in a well-ventilated fume hood.

  • Carbon Dioxide: Pressurized gas. Can cause asphyxiation in high concentrations. Ensure adequate ventilation.

Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

The final step in the synthesis is the O-allylation of 3,5-dichloro-4-hydroxybenzoic acid. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.[4]

Mechanistic Insights: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between a deprotonated alcohol (alkoxide) and an organohalide.[4]

  • Deprotonation: The phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid is deprotonated by a base, typically a carbonate such as potassium carbonate, to form the more nucleophilic phenoxide.

  • Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group to form the desired ether linkage.

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis F 3,5-Dichloro-4-hydroxybenzoic acid G Potassium 3,5-dichloro-4-hydroxybenzoate F->G + K₂CO₃ H 4-(Allyloxy)-3,5-dichlorobenzoic acid G->H + Allyl bromide (Sₙ2 reaction)

Figure 3: The Williamson ether synthesis for the O-allylation of 3,5-dichloro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is based on general procedures for the allylation of hydroxybenzoic acids.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dichloro-4-hydroxybenzoic acid207.0120.7 g0.10
Anhydrous Potassium Carbonate138.2141.5 g0.30
Allyl Bromide120.9814.5 g (10.9 mL)0.12
N,N-Dimethylformamide (DMF)73.09200 mL-
Ethyl Acetate88.11As needed-
Hydrochloric Acid (1 M)36.46As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid (20.7 g, 0.10 mol) in DMF (200 mL).

  • Addition of Base: Add anhydrous potassium carbonate (41.5 g, 0.30 mol) to the solution.

  • Allylation: Add allyl bromide (14.5 g, 0.12 mol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate will form.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-(allyloxy)-3,5-dichlorobenzoic acid.

Safety and Handling of Reagents
  • Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Allyl Bromide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. Handle with extreme caution in a well-ventilated fume hood with appropriate PPE.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid

The successful synthesis of the target compound should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point ~145-150 °C (literature values may vary)
¹H NMR Characteristic peaks for the aromatic protons, the allyl group (vinylic and allylic protons), and the carboxylic acid proton.
¹³C NMR Resonances corresponding to the aromatic carbons, the allyl group carbons, and the carboxylic acid carbon.
FT-IR Characteristic absorptions for the O-H of the carboxylic acid, C=O of the carboxylic acid, C=C of the allyl group, and C-O ether linkage.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid. By following the outlined protocols for the Kolbe-Schmitt carboxylation of 2,6-dichlorophenol and the subsequent Williamson ether synthesis, researchers can obtain the desired product in good yield and purity. Adherence to the safety precautions outlined for each reagent is critical for the safe execution of these procedures. The information provided herein is intended to serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and other applications.

References

  • CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents.
  • US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents.
  • Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction - ResearchGate. Available at: [Link]

  • Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]

  • 2,6-dichlorophenol - Organic Syntheses Procedure. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents.
  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. Available at: [Link]

  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available at: [Link]

  • Kolbe-Schmitt Reaction - YouTube. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid | CAS#:3336-41-2 | Chemsrc. Available at: [Link]

  • Kolbe Reaction Mechanism - BYJU'S. Available at: [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal - MDPI. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Verifying 4-(Allyloxy)-3,5-dichlorobenzoic Acid

Abstract For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The purity, consistency, and documentation of a chemical reagent can significantly influence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The purity, consistency, and documentation of a chemical reagent can significantly influence experimental outcomes, project timelines, and regulatory compliance. This technical guide provides an in-depth framework for the sourcing, qualification, and in-house verification of 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS No. 41727-45-1), a valuable substituted benzoic acid derivative used in complex organic synthesis. This document moves beyond a simple list of suppliers to offer a comprehensive methodology for ensuring the quality and reliability of this critical research chemical.

Introduction: The Significance of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a reactive carboxylic acid group, a dichlorinated phenyl ring, and an allyloxy functional group, makes it a versatile intermediate in medicinal chemistry and materials science. The allyl group, in particular, offers a site for further chemical modification, such as cross-coupling reactions or polymerization.

Given its utility as a building block, the purity profile of this reagent is of utmost importance. Trace impurities from the synthesis, such as residual starting materials or regioisomers, can lead to unintended side reactions, complicate purification of the final product, and introduce unknown variables into biological assays. Therefore, a rigorous approach to supplier selection and material verification is not merely a procedural step but a cornerstone of sound scientific practice.

Supplier Identification and Qualification

The initial step in procuring 4-(Allyloxy)-3,5-dichlorobenzoic acid involves identifying potential suppliers and performing a thorough qualification. The CAS Number 41727-45-1 is the most reliable identifier for this specific chemical.[1][2]

Locating Potential Suppliers

A search for suppliers can be initiated through chemical search engines and databases. Reputable suppliers of research chemicals often provide detailed product specifications on their websites. During this phase, it is crucial to gather preliminary information on available grades, purity levels, and offered analytical documentation.

The Supplier Qualification Workflow

A systematic approach is necessary to vet and approve a supplier. The goal is to establish a chain of trust, ensuring that the material received is consistent with the documentation provided.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision start Identify Project Need search Search for Suppliers (CAS 41727-45-1) start->search request_info Request Specification Sheet & Certificate of Analysis (CoA) search->request_info review_docs Review Supplier Documentation (Purity, Impurity Profile) request_info->review_docs compare Compare Suppliers (Price, Availability, Quality) review_docs->compare select_supplier Select Primary Supplier compare->select_supplier order_sample Order Initial Lot select_supplier->order_sample qc_testing Perform In-House QC Testing (NMR, HPLC/MS, etc.) order_sample->qc_testing compare_results Compare In-House Data with Supplier CoA qc_testing->compare_results decision Material Meets Specs? compare_results->decision approve Approve Supplier & Lot decision->approve Yes reject Reject Lot & Re-evaluate decision->reject No reject->compare

Caption: Workflow for Supplier Qualification and Material Verification.

Comparative Data from Representative Suppliers

The table below summarizes typical specifications for 4-(Allyloxy)-3,5-dichlorobenzoic acid available from commercial suppliers. This data is illustrative and should be verified with the specific supplier before procurement.

Parameter Supplier A (e.g., ChemBridge) Supplier B (e.g., Echemi) Supplier C (General Research Grade)
CAS Number 41727-45-1[2]41727-45-1[1]41727-45-1
Purity ≥95%[2]Typically ≥98% (by HPLC)≥97%
Molecular Formula C₁₀H₈Cl₂O₃[2]C₁₀H₈Cl₂O₃C₁₀H₈Cl₂O₃
Molecular Weight 247.08[2]247.08247.08
Appearance Solid[2]White to off-white powderWhite to beige powder[3]
Documentation Certificate of Analysis (CoA)Safety Data Sheet (SDS)[1]CoA, SDS

In-House Quality Control and Verification

Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. Independent, in-house verification is a mandatory step to confirm the identity, purity, and structural integrity of the received material. The choice of analytical techniques should be orthogonal, providing complementary information.

Rationale for Analytical Method Selection
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. For a substituted benzoic acid, a reversed-phase method with UV detection is ideal. It allows for the quantification of the main component and the detection of related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for structural confirmation. It provides unambiguous evidence of the compound's identity by showing the characteristic signals for the allyl, aromatic, and carboxylic acid protons.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and can help in the tentative identification of impurities.

Detailed Experimental Protocol: HPLC-UV Purity Assay

This protocol is a robust starting point for the quality control of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Objective: To determine the purity of the material by assessing the area percentage of the main peak.

Methodology:

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Standard Preparation: Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 234 nm. Rationale: This wavelength is chosen to be near the UV maximum for benzoic acid derivatives, providing good sensitivity.[4]

    • Gradient Program:

      • 0-15 min: 50% to 95% Mobile Phase B

      • 15-17 min: Hold at 95% Mobile Phase B

      • 17-18 min: 95% to 50% Mobile Phase B

      • 18-20 min: Hold at 50% Mobile Phase B (re-equilibration)

  • Data Analysis and Acceptance Criteria:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to 4-(Allyloxy)-3,5-dichlorobenzoic acid.

    • Acceptance: Purity must be ≥ 98.0% (or as per project requirements). The result should be consistent with the supplier's CoA.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the chemical and ensure laboratory safety.

  • Handling: Always handle 4-(Allyloxy)-3,5-dichlorobenzoic acid in a well-ventilated area or a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid formation of dust.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes.[3][6]

    • Skin Contact: Wash with plenty of soap and water.[5][6]

    • Inhalation: Move person to fresh air.[3][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

Conclusion

The successful application of 4-(Allyloxy)-3,5-dichlorobenzoic acid in research and development is contingent upon a diligent and systematic approach to sourcing and quality verification. By implementing a robust supplier qualification workflow and conducting thorough in-house analytical testing, scientists can mitigate risks associated with chemical impurities, thereby enhancing the reliability and reproducibility of their experimental results. This guide provides the foundational principles and practical protocols to achieve that standard.

References

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid SDS, 41727-45-1 Safety Data Sheets. ECHEMI.

  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. PubChem, National Center for Biotechnology Information.

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.

  • 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE | 54030-32-9. ChemicalBook.

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.

  • SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid. Thermo Fisher Scientific.

  • 3,5-Dichlorobenzoic Acid (CAS No. 51-36-5) Suppliers. ChemicalRegister.com.

  • Application Notes and Protocols for the Sample Preparation of 3,5-Dichlorobenzoic-d3 Acid. Benchchem.

  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.

  • Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Cole-Parmer.

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, Oxford Academic.

  • EURL-SRM - Analytical Observations Report. European Union Reference Laboratories for Residues of Pesticides.

  • CAS 54030-32-9: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde. CymitQuimica.

  • SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid. Sigma-Aldrich.

  • 4-Hydroxy-3-(hydroxymethyl)benzaldehyde | C8H8O3 | CID 40975. PubChem, National Center for Biotechnology Information.

  • Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety.

  • 3,5-Dichlorobenzoic acid | CAS No- 51-36-5. Simson Pharma Limited.

  • CAS No : 54030-32-9 | Product Name : Salbutamol Sulfate - Impurity Q. Pharmaffiliates.

  • 3,5-Dichlorobenzoic acid 97 51-36-5. Sigma-Aldrich.

  • 4-Hydroxy 3-Hydroxymethylbenzaldehyde (25 mg). USP Store.

  • 91 3,5-Dichlorobenzoic acid Suppliers. Echemi.

  • 3,5-Dichlorobenzoic Acid | 51-36-5. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 3,5-Dichlorobenzoic acid Manufacturer | CAS 51-36-5 Bulk Supply. Cion Pharma.

  • 4-(allyloxy)-3,5-dichlorobenzoic acid | CAS# 41727-45-1. Hit2Lead.

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Exploratory

An In-depth Technical Guide to the Safety Profile of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Disclaimer: No comprehensive Safety Data Sheet (SDS) with full toxicological and hazard classification data is publicly available for 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS No. 41727-45-1).

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No comprehensive Safety Data Sheet (SDS) with full toxicological and hazard classification data is publicly available for 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS No. 41727-45-1). This guide has been constructed by extrapolating data from the closely related compound, 3,5-dichlorobenzoic acid, and by considering the general hazards associated with allyloxy compounds. The information herein should be treated as an estimation of potential hazards. The actual toxicological properties of 4-(Allyloxy)-3,5-dichlorobenzoic acid have not been fully determined and may differ. All handling and experimental procedures should be conducted with utmost caution and under the supervision of qualified personnel.

Introduction and Compound Overview

4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two chlorine atoms and an allyloxy group. While specific applications and biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential use in chemical synthesis and drug discovery. The presence of a dichlorinated benzene ring and a reactive allyl group necessitates a thorough evaluation of its potential hazards before handling.

This guide provides a detailed, albeit extrapolated, safety profile to inform researchers, scientists, and drug development professionals on the best practices for handling and use. The causality behind the recommended safety protocols is explained based on the known reactivity and toxicity of its constituent chemical functionalities.

Hazard Identification and Classification (Extrapolated)

Based on the data for 3,5-dichlorobenzoic acid, 4-(Allyloxy)-3,5-dichlorobenzoic acid is anticipated to be an irritant to the skin, eyes, and respiratory tract.[1][2] The allyloxy group may introduce additional hazards, such as flammability and the potential for peroxide formation.[3][4]

Anticipated GHS Hazard Classification:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Flammable LiquidsCategory 2 (Potential, based on allyloxy group)

Signal Word: Warning [2]

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H225 (Potential): Highly flammable liquid and vapor.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following protocols are based on the irritant nature of the dichlorobenzoic acid core and potential hazards of the allyloxy group.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical attention immediately. The acidic nature of the compound can cause significant irritation and potential damage.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention. The compound is expected to be a skin irritant.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Get medical attention. Inhalation of dust or vapors may cause respiratory tract irritation.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures and Explosion Hazard

While 3,5-dichlorobenzoic acid has low flammability, the presence of the allyloxy group may increase the fire risk. Allyl ethers are known to be flammable and can form explosive peroxides.[3][4]

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] These may include hydrogen chloride, carbon monoxide, and carbon dioxide. The substance may be combustible and dust can form explosive mixtures with air.[1]

  • Special Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 8. Avoid dust formation and breathing vapors, mist, or gas.[5] Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.

Handling and Storage

The rationale for these handling and storage protocols is to minimize exposure to the irritant solid and to mitigate the potential hazards of the allyloxy group.

  • Handling: Wash thoroughly after handling.[6] Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid breathing dust.

  • Storage: Store in a tightly closed container.[6] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Due to the allyloxy group, it is prudent to check for peroxide formation periodically, especially before heating. Store away from heat and sources of ignition.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent contact and inhalation.

  • Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.

    • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Physical and Chemical Properties (Partially Available)

PropertyValueSource
Molecular FormulaC10H8Cl2O3[7]
Molecular Weight247.07 g/mol [7]
Boiling Point363°C at 760 mmHg[5]
Flash Point173.3°C[5]
Density1.388 g/cm³[5]
AppearanceSolid (form not specified)[7]

Stability and Reactivity

  • Chemical Stability: Expected to be stable under normal storage and handling conditions.

  • Conditions to Avoid: Dust generation, excess heat, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, carbon dioxide.

  • Hazardous Polymerization: The allyloxy group introduces a potential for hazardous polymerization, although this is not documented for this specific compound.

Toxicological Information (Extrapolated and Inferred)

No specific toxicological studies for 4-(Allyloxy)-3,5-dichlorobenzoic acid were found. The information below is based on the profile of 3,5-dichlorobenzoic acid and general knowledge of allyl compounds.

  • Acute Toxicity: The compound is expected to cause irritation to the skin, eyes, and respiratory system.[1] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

  • Chronic Toxicity: No information was found.

  • Carcinogenicity: No information was found.

  • Mutagenicity: No information was found.

Experimental Protocols

Standard Handling Procedure for a Solid Irritant

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves prep_workspace Work in a certified chemical fume hood. prep_ppe->prep_workspace prep_materials Gather all necessary equipment and reagents. prep_workspace->prep_materials weigh Carefully weigh the solid to minimize dust generation. prep_materials->weigh dissolve Slowly add to solvent with stirring. weigh->dissolve transfer Use appropriate glassware for transfers. dissolve->transfer decontaminate Decontaminate all surfaces and glassware. transfer->decontaminate dispose Dispose of waste in a properly labeled container. decontaminate->dispose remove_ppe Remove PPE in the correct order. dispose->remove_ppe

Caption: Workflow for the safe handling of solid irritants.

Emergency Response to a Spill

G start Spill Occurs evacuate Evacuate immediate area and alert others. start->evacuate ppe If safe to do so, don appropriate PPE. evacuate->ppe contain Contain the spill with inert absorbent material. ppe->contain collect Carefully collect the material into a labeled waste container. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate dispose Dispose of waste according to institutional guidelines. decontaminate->dispose report Report the incident to safety personnel. dispose->report

Caption: Emergency response protocol for a chemical spill.

References

  • Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99% - Cole-Parmer. (URL not available)
  • SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid - Thermo Fisher Scientific. (URL not available)
  • Common Name: ALLYL ETHYL ETHER - NJ.gov. (URL: [Link])

  • Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.12-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies) - PubMed. (URL: [Link])

  • Toxic essential oils. Part III: Identification and biological activity of new allylmethoxyphenyl esters from a Chamomile species (Anthemis segetalis Ten.) | Request PDF - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - Allyl ethyl ether - Thermo Fisher Scientific. (URL not available)
  • A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds - PubMed. (URL: [Link])

  • Material Safety Data Sheet - Allyl ether, 99% - Cole-Parmer. (URL not available)
  • SAFETY DATA SHEET - 3,5-Dichlorobenzoic acid - Thermo Fisher Scientific. (URL not available)
  • Subchronic and developmental toxicity of aromatic extracts - PubMed. (URL: [Link])

  • Aromatic Hydrocarbon Toxicity: Benzene and Toluene(Archived) - PubMed. (URL: [Link])

Sources

Foundational

A Toxicological Evaluation Framework for 4-(Allyloxy)-3,5-dichlorobenzoic acid: From Data Gaps to a Comprehensive Safety Profile

Abstract: 4-(Allyloxy)-3,5-dichlorobenzoic acid is a molecule with potential applications in various fields of chemical and pharmaceutical research. As with any novel compound, a thorough understanding of its toxicologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(Allyloxy)-3,5-dichlorobenzoic acid is a molecule with potential applications in various fields of chemical and pharmaceutical research. As with any novel compound, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This technical guide addresses the current landscape of toxicological data for this compound. Critically, it highlights the existing data gaps and, in response, provides a comprehensive, technically detailed framework for the systematic evaluation of its potential hazards. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for establishing a robust safety profile for 4-(Allyloxy)-3,5-dichlorobenzoic acid, grounded in internationally recognized testing standards.

The Current State of Toxicological Knowledge: An Identified Data Gap

A thorough review of publicly available toxicological literature and safety data reveals a significant lack of specific data for 4-(Allyloxy)-3,5-dichlorobenzoic acid. Safety Data Sheets (SDS) for the compound and its close derivatives consistently report "no data available" for key toxicological endpoints.[1][2] This absence of empirical data necessitates a de novo toxicological evaluation to ascertain its safety profile.

In the absence of direct data, a preliminary hazard identification can be informed by examining structurally related compounds. This approach, while not a substitute for direct testing, can provide initial insights into potential areas of concern.

1.1. Insights from Structural Analogs

Data from compounds such as 3,5-dichlorobenzoic acid and 2,4-dichlorobenzoic acid can serve as initial indicators.

  • 3,5-Dichlorobenzoic Acid: This parent acid is reported to cause eye, skin, and respiratory tract irritation.[3][4][5][6] However, comprehensive data on acute toxicity (LD50), carcinogenicity, and reproductive toxicity are not available.[3]

  • 2,4-Dichlorobenzoic Acid: For this isomer, an acute oral LD50 in mice has been established at 830 mg/kg, classifying it as harmful if swallowed.[7] It is also known to cause skin and eye irritation and may cause respiratory irritation.[7] Data on genotoxicity, carcinogenicity, and reproductive toxicity for this analog are also lacking.[7]

The presence of the allyloxy group in the target molecule introduces a site for potential metabolic activation, which could influence its toxicological profile compared to its dichlorobenzoic acid analogs. The allyl group can be metabolized to reactive epoxides, a pathway of concern for genotoxicity and other toxic effects.

1.2. Summary of Available Data on Structural Analogs

Toxicological Endpoint3,5-Dichlorobenzoic Acid2,4-Dichlorobenzoic Acid4-(Allyloxy)-3,5-dichlorobenzoic acid
Acute Oral Toxicity No data available[3]LD50 (mouse): 830 mg/kg[7]No data available[1]
Skin Irritation Causes skin irritation[3][4]Causes skin irritationNo data available[1]
Eye Irritation Causes eye irritation[3][4]Causes serious eye irritationNo data available[1]
Respiratory Irritation Causes respiratory tract irritation[3]May cause respiratory irritationNo data available[1]
Genotoxicity No data availableNo data available[7]No data available[1]
Carcinogenicity Not listed by IARC, NTP, ACGIH, CA Prop 65[3]No data available[7]No data available[1]
Reproductive Toxicity No data availableNo data available[7]No data available[1]

A Proposed Framework for Comprehensive Toxicological Evaluation

To address the identified data gaps, a tiered, systematic approach to toxicological testing is essential. The following sections outline detailed experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted standards for ensuring the quality and comparability of toxicological data.

2.1. Acute Toxicity Assessment

The initial step is to determine the acute systemic toxicity of the compound. This provides crucial information for classification and labeling and helps in dose selection for subsequent studies. The Acute Toxic Class Method is recommended as it provides an estimate of the acute toxicity with a reduced number of animals compared to traditional methods.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)[6][8][9][10][11]

  • Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain). The use of a single sex (typically females as they are often more sensitive) is recommended.

  • Housing and Acclimatization: Animals are housed in standard conditions (22 ± 3°C, 40-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.[12][13]

  • Dose Administration:

    • The test substance is administered orally by gavage. An aqueous vehicle is preferred; if not feasible, an oil (e.g., corn oil) can be used.[9] The maximum volume should not exceed 1 mL/100g body weight for rodents.[9]

    • Animals are fasted overnight prior to dosing (food, but not water, withheld).[9]

  • Dosing Procedure:

    • A stepwise procedure is used, with 3 animals per step.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information or structure-activity relationships.[10]

    • The outcome of the first step determines the next step:

      • If mortality is observed, the dose for the next step is lowered.

      • If no mortality is observed, the dose is increased.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels. A gross necropsy of all animals is performed at the end of the study.[13]

cluster_0 Acute Toxicity Workflow (OECD 423) cluster_1 If 2-3 Deaths cluster_2 If 0-1 Deaths start Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Female Rats start->dose_step1 observe1 Observe 14 Days (Mortality & Clinical Signs) dose_step1->observe1 decision1 Outcome? observe1->decision1 dose_step2_lower Dose 3 Rats at Lower Dose (e.g., 50 mg/kg) decision1->dose_step2_lower 2-3 Deaths dose_step2_higher Dose 3 Rats at Higher Dose (e.g., 2000 mg/kg) decision1->dose_step2_higher 0-1 Deaths observe2_lower Observe 14 Days dose_step2_lower->observe2_lower classify_lower Classify based on combined results observe2_lower->classify_lower end_point Final GHS Classification classify_lower->end_point observe2_higher Observe 14 Days dose_step2_higher->observe2_higher classify_higher Classify based on combined results observe2_higher->classify_higher classify_higher->end_point

Caption: Workflow for Acute Oral Toxicity Assessment (OECD 423).

2.2. Genotoxicity Assessment

A battery of in vitro tests is required to assess the potential of a substance to induce genetic mutations or chromosomal damage. This is a critical step, as genotoxic compounds are often carcinogenic.

Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test, based on OECD 471)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of the substance to cause reverse mutations (reversions) that restore the functional capability to synthesize the amino acid.

  • Test System: At least five strains of bacteria should be used, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to mimic mammalian metabolism.

  • Procedure:

    • The test substance is mixed with the bacterial culture and, in the case of the S9-activated assay, the S9 mix.

    • This mixture is then plated on a minimal agar medium.

    • Plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)[14][15][16][17][18]

  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

  • Test System: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[14]

  • Metabolic Activation: As with the Ames test, this assay is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cell cultures are exposed to the test substance for a short period (3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 24 hours) without S9.

    • After exposure, cells are grown in fresh medium containing cytochalasin B, which blocks cytokinesis and allows for the identification of cells that have completed one nuclear division (binucleated cells).

    • Cells are then harvested, fixed, and stained.

  • Endpoint: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

cluster_0 Genotoxicity Testing Strategy start Test Compound ames Ames Test (OECD 471) Gene Mutation start->ames micronucleus In Vitro Micronucleus Test (OECD 487) Chromosome Damage start->micronucleus ames_s9_plus + S9 Mix ames->ames_s9_plus ames_s9_minus - S9 Mix ames->ames_s9_minus micronucleus_s9_plus + S9 Mix micronucleus->micronucleus_s9_plus micronucleus_s9_minus - S9 Mix micronucleus->micronucleus_s9_minus decision Genotoxicity Potential? ames_s9_plus->decision ames_s9_minus->decision micronucleus_s9_plus->decision micronucleus_s9_minus->decision positive Positive Result (Further in vivo testing required) decision->positive Yes negative Negative Result (Low genotoxic concern) decision->negative No

Caption: A standard two-test in vitro battery for genotoxicity assessment.

2.3. Carcinogenicity Assessment

If there are concerns from genotoxicity studies, the chemical structure, or other data, a long-term carcinogenicity bioassay may be warranted. These studies are resource-intensive and are typically conducted over the lifespan of the test animals.

Experimental Protocol: Carcinogenicity Study (based on OECD 451)[1][2][19][20][21][22]

  • Test System: Two rodent species are typically used, most commonly rats and mice.[19] At least 50 animals of each sex per dose group are required.[2][20][21]

  • Dose Selection: At least three dose levels plus a concurrent control group are used.[2][21] The highest dose should induce minimal signs of toxicity without significantly altering lifespan due to effects other than cancer (Maximum Tolerated Dose, MTD).

  • Administration: The test substance is usually administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[19]

  • Observations:

    • Animals are observed daily for clinical signs of toxicity and palpable masses.

    • Body weight and food/water consumption are measured weekly for the first 13 weeks and monthly thereafter.

  • Pathology:

    • A full necropsy is performed on all animals.

    • All organs and tissues are examined macroscopically.

    • Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on all gross lesions from all groups.

  • Endpoint: The primary endpoint is the incidence of neoplasms (tumors) in the treated groups compared to the control group. Statistical analysis is performed to determine if there is a significant increase in tumor incidence.

2.4. Reproductive and Developmental Toxicity Assessment

These studies are crucial for identifying any adverse effects on the reproductive system and the developing fetus.

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD 414)[23][24][25][26]

  • Principle: This study is designed to assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.

  • Test System: The study is typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., rabbit) species.[23][25]

  • Dose Administration: The test substance is administered to pregnant females daily, typically during the period of organogenesis (e.g., gestation days 6-15 for rats).[23] At least three dose levels and a control are used.

  • Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

  • Fetal Evaluation: Shortly before the expected day of delivery, dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[24]

  • Endpoint: Endpoints include maternal toxicity (e.g., reduced body weight gain) and developmental toxicity, which encompasses embryo-fetal death, altered fetal growth (weight), and structural abnormalities (malformations and variations).

For initial screening, a Reproduction/Developmental Toxicity Screening Test (OECD 421) can be employed, which provides preliminary information on effects on fertility, pregnancy, and offspring development.[3][4][27]

2.5. Environmental Fate Assessment

Understanding the environmental persistence and behavior of the compound is a key component of a complete safety profile.

Screening Test: Ready Biodegradability (based on OECD 301)[28][29][30][31][32]

  • Principle: This test assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions.[28]

  • Methodology: Several methods exist (e.g., CO2 Evolution Test, Manometric Respirometry). In general, the test substance is incubated in a mineral medium with a microbial inoculum (from a source like sewage treatment plant effluent) for 28 days.[29][32]

  • Endpoint: Biodegradation is measured by the amount of CO2 produced or oxygen consumed. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% ThCO2) within a 10-day window in the 28-day test period.[30]

Conclusion and Path Forward

The current toxicological profile of 4-(Allyloxy)-3,5-dichlorobenzoic acid is incomplete, representing a significant data gap for any potential development or application. While structural analogs suggest a potential for irritant properties, this is insufficient for a comprehensive risk assessment.

The experimental framework outlined in this guide provides a scientifically robust and internationally accepted pathway to systematically characterize the toxicological properties of this compound. By following these established OECD guidelines, researchers and developers can generate the high-quality data necessary to understand the potential hazards associated with acute and chronic exposure, genotoxicity, carcinogenicity, and reproductive effects. This systematic approach is fundamental to making informed decisions about the safe handling, use, and potential registration of 4-(Allyloxy)-3,5-dichlorobenzoic acid, ensuring the protection of human health and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • National Toxicology Program (NTP). (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • PDF. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • OECD. (n.d.). Test No. 414: Prenatal Developmental Toxicity Study. Retrieved from [Link]

  • Christeyns. (2025). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Retrieved from [Link]

  • OECD. (2016). Test No. 478: Rodent Dominant Lethal Test. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Retrieved from [Link]

  • PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • Concawe. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Carcinogenicity (two rodent species) | Pesticide Registration Toolkit. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • Smithers. (n.d.). Environmental Fate and Metabolism: OECD Standards I Testing Services. Retrieved from [Link]

  • ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. Retrieved from [Link]

  • Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). Retrieved from [Link]

  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance for Reviewing Environmental Fate Studies. Retrieved from [Link]

  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 141 (VICH GL28) Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. Retrieved from [Link]

  • Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • National Toxicology Program (NTP). (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Cyprotex. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • O.N.E. (2019). FEASIBILITY STUDY FOR MINOR ENHANCEMENTS OF TG 414 (PRENATAL DEVELOPMENTAL TOXICITY STUDY) WITH ENDOCRINE DISRUPTER-RELEVANT END. Retrieved from [Link]

  • YouTube. (2020). Carcinogenicity study (OECD 451). Retrieved from [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

  • Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

Sources

Exploratory

The Emerging Potential of 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Halogenated Allyloxy Scaffold In the landscape of medicinal chemistry and agrochemical research, the quest for nov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Halogenated Allyloxy Scaffold

In the landscape of medicinal chemistry and agrochemical research, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. One such scaffold that holds considerable, yet largely unexplored, potential is that of 4-(allyloxy)-3,5-dichlorobenzoic acid and its derivatives. The unique combination of a dichlorinated benzene ring, an allyloxy group, and a reactive carboxylic acid moiety provides a versatile platform for the development of a new generation of bioactive compounds. This technical guide offers a comprehensive overview of the synthesis, and putative biological activities of these derivatives, providing a roadmap for researchers in the field.

While direct research on the biological activities of 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives is nascent, the known bioactivities of structurally related compounds provide compelling evidence for their potential as insecticidal, herbicidal, antimicrobial, and anticancer agents. This guide will therefore extrapolate from existing literature to present a holistic view of the promise held by this chemical class.

Synthetic Pathways: From Precursor to Bioactive Derivatives

The synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives commences with the preparation of the core molecule, which can be achieved through a multi-step process starting from commercially available precursors.

Part 1: Synthesis of the Core Moiety: 4-(Allyloxy)-3,5-dichlorobenzoic Acid

A plausible and efficient synthetic route to the core molecule involves the initial synthesis of 3,5-dichlorobenzoic acid, followed by hydroxylation and subsequent etherification.

Step 1: Synthesis of 3,5-Dichlorobenzoic Acid

One established method for the synthesis of 3,5-dichlorobenzoic acid involves the chlorination of benzonitrile followed by hydrolysis. This process offers high purity and enhanced safety compared to traditional methods[1][2].

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoic Acid [1][2][3]

  • Chlorination of Benzonitrile: Dissolve benzonitrile in a suitable solvent mixture (e.g., chloroform and ethanol). Add a chlorinating agent such as sodium hypochlorite or a mixture of hydrogen peroxide and hydrochloric acid at a controlled temperature and pH. Monitor the reaction until the formation of 3,5-dichlorobenzonitrile is complete.

  • Hydrolysis: To the resulting 3,5-dichlorobenzonitrile, add a strong base (e.g., sodium hydroxide) and heat under reflux to facilitate hydrolysis to the corresponding carboxylate salt.

  • Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate 3,5-dichlorobenzoic acid.

  • Purification: Filter, wash, and dry the precipitate to obtain pure 3,5-dichlorobenzoic acid.

Step 2: Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

Conceptual Protocol: Etherification of 3,5-Dichloro-4-hydroxybenzoic Acid

  • Preparation of 3,5-Dichloro-4-hydroxybenzoic Acid: This precursor can be synthesized from 2,6-dichlorophenol via carboxylation.

  • Etherification: Dissolve 3,5-dichloro-4-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF). Add a base, such as potassium carbonate, to deprotonate the hydroxyl group. Introduce allyl bromide to the reaction mixture and heat to facilitate the Williamson ether synthesis.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts and the solvent. The crude product can then be purified by recrystallization or column chromatography to yield 4-(allyloxy)-3,5-dichlorobenzoic acid.

Diagram: Proposed Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

G cluster_0 Synthesis of 3,5-Dichlorobenzoic Acid cluster_1 Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic Acid Benzonitrile Benzonitrile 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Benzonitrile->3,5-Dichlorobenzonitrile Chlorination (e.g., NaOCl) 3,5-Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzonitrile->3,5-Dichlorobenzoic_Acid Hydrolysis (e.g., NaOH, H+) 3,5-Dichloro-4-hydroxybenzoic_Acid 3,5-Dichloro-4-hydroxybenzoic Acid 3,5-Dichlorobenzoic_Acid->3,5-Dichloro-4-hydroxybenzoic_Acid Hydroxylation (Conceptual Step) 4-Allyloxy-3,5-dichlorobenzoic_Acid 4-(Allyloxy)-3,5-dichlorobenzoic Acid 3,5-Dichloro-4-hydroxybenzoic_Acid->4-Allyloxy-3,5-dichlorobenzoic_Acid Etherification (Allyl bromide, K2CO3)

Caption: Proposed synthetic route to 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Part 2: Derivatization of the Core Moiety

The carboxylic acid group of 4-(allyloxy)-3,5-dichlorobenzoic acid serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides.

Experimental Protocol: General Synthesis of Esters

  • Activation of Carboxylic Acid: Activate the carboxylic acid of the core molecule using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.

  • Esterification: React the activated carboxylic acid with the desired alcohol in the presence of a base (e.g., triethylamine or pyridine) to facilitate the esterification.

  • Purification: Purify the resulting ester by column chromatography or recrystallization.

Experimental Protocol: General Synthesis of Amides

  • Activation of Carboxylic Acid: Activate the carboxylic acid as described for ester synthesis.

  • Amidation: React the activated carboxylic acid with the desired primary or secondary amine.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

Potential Biological Activities: An Evidence-Based Extrapolation

The biological potential of 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives can be inferred from the activities of structurally analogous compounds.

Insecticidal Activity

The presence of the dichloro-allyloxy-phenyl moiety is a key structural feature in some modern insecticides. Research has shown that dichloro-allyloxy-phenol derivatives containing substituted phenylpyrazole moieties exhibit significant insecticidal activities against pests like the diamondback moth (Plutella xylostella). This suggests that derivatives of 4-(allyloxy)-3,5-dichlorobenzoic acid could act as valuable lead compounds for the development of novel insecticides. The mode of action of such compounds may involve the disruption of key physiological processes in insects.

Diagram: Rationale for Potential Insecticidal Activity

G Core_Scaffold 4-(Allyloxy)-3,5-dichlorophenyl Moiety Known_Insecticides Known Insecticidal Dichloro-allyloxy-phenol Derivatives Core_Scaffold->Known_Insecticides Present in Target_Derivatives 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivatives Core_Scaffold->Target_Derivatives Present in Potential_Activity Potential Insecticidal Activity Known_Insecticides->Potential_Activity Suggests Target_Derivatives->Potential_Activity Hypothesized

Caption: Structural similarity suggests potential insecticidal activity.

Herbicidal Activity

Dichlorobenzoic acid derivatives have a history of use as herbicides. The structural features of 4-(allyloxy)-3,5-dichlorobenzoic acid, particularly the halogenated aromatic ring, are common in many commercial herbicides. These compounds often act by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plant, or by inhibiting key plant enzymes. Therefore, it is plausible that derivatives of 4-(allyloxy)-3,5-dichlorobenzoic acid could exhibit herbicidal properties.

Antimicrobial and Anticancer Potential

The broader class of substituted benzoic acids has been extensively investigated for antimicrobial and anticancer activities. The presence of halogen atoms on the benzene ring can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and potentially increasing its interaction with biological targets. Various benzoic acid derivatives have shown inhibitory activity against a range of bacteria and fungi. Similarly, numerous studies have demonstrated the cytotoxic effects of substituted benzoic acids against various cancer cell lines. The mechanism of action for these activities is often multifaceted, involving enzyme inhibition, disruption of cell signaling pathways, or induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives are not yet available, general principles can be applied based on related compound classes:

  • Ester and Amide Modifications: The nature of the ester or amide substituent can significantly impact biological activity. Variations in the size, lipophilicity, and electronic properties of these groups can influence target binding and pharmacokinetic properties.

  • Allyl Group Modification: The double bond in the allyl group offers a site for further chemical modification. For instance, epoxidation or dihydroxylation could lead to derivatives with altered biological profiles.

  • Substitution on the Phenyl Ring: While the core molecule is dichlorinated, further substitution on the phenyl ring, if synthetically feasible, could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced activity and selectivity.

Future Directions and Conclusion

The 4-(allyloxy)-3,5-dichlorobenzoic acid scaffold represents a promising starting point for the discovery of new bioactive molecules. This technical guide has outlined plausible synthetic routes and, by drawing parallels with structurally related compounds, has highlighted the potential for these derivatives to exhibit a range of valuable biological activities.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and thorough characterization of a library of 4-(allyloxy)-3,5-dichlorobenzoic acid esters and amides are crucial first steps.

  • Broad Biological Screening: These derivatives should be screened against a wide range of biological targets to identify and validate their insecticidal, herbicidal, antimicrobial, and anticancer activities.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient dataset of active compounds is generated, QSAR studies can be employed to guide the rational design of more potent and selective derivatives.

References

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed. (URL: [Link])

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters - ResearchGate. (URL: [Link])

  • Biological Evaluation of Panaxadiol Derivatives as Inhibitors of ALK5 - ResearchGate. (URL: [Link])

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed. (URL: [Link])

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Foundational

The Versatile Virtuoso: A Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic Acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of available synthons, 4-(Allyloxy)-3,5-dichlorobenzoic acid emerges as a uniquely versatile and powerful tool. Its trifunctional nature, presenting a reactive carboxylic acid, a selectively cleavable allyl ether, and a dichlorinated aromatic core, offers a wealth of strategic possibilities for the discerning chemist. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, grounded in established scientific principles and supported by field-proven insights.

Core Attributes: Understanding the Molecular Framework

At its heart, 4-(Allyloxy)-3,5-dichlorobenzoic acid is a molecule designed for strategic and sequential chemical transformations. The chlorine atoms on the benzene ring enhance its stability and modulate the reactivity of the other functional groups, while the allyl ether and carboxylic acid moieties provide orthogonal handles for synthetic manipulation.

Table 1: Physicochemical Properties of 4-(Allyloxy)-3,5-dichlorobenzoic acid [1]

PropertyValue
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.08 g/mol
Appearance Solid
Synonyms 3,5-dichloro-4-prop-2-enoxybenzoic acid, 4-Allyloxy-3,5-dichlorobenzoesaeure
CAS Number 41727-45-1

Establishing the Foundation: Synthesis of the Building Block

The most direct and logical synthetic route to 4-(Allyloxy)-3,5-dichlorobenzoic acid commences with the readily available precursor, 3,5-dichloro-4-hydroxybenzoic acid. The synthesis hinges on a classic Williamson ether synthesis, a robust and well-understood transformation.

Synthetic Workflow

The synthesis proceeds by the deprotonation of the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid with a suitable base, followed by nucleophilic attack on allyl bromide. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Allylation Start 3,5-Dichloro-4- hydroxybenzoic acid Phenoxide Phenoxide Intermediate Start->Phenoxide Base in Solvent (e.g., DMF, Acetone) Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Allyl_Bromide Allyl Bromide Product 4-(Allyloxy)-3,5- dichlorobenzoic acid Allyl_Bromide->Product Phenoxide_ref->Product Nucleophilic Substitution (SN2)

Caption: Synthetic workflow for 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Allyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • For further purification, dissolve the crude product in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing hydrolysis of the ester or other side reactions. The use of an anhydrous base and solvent is crucial to prevent the formation of 4-hydroxy-3,5-dichlorobenzoic acid as a byproduct.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.

  • Workup: The acidic workup ensures the protonation of the carboxylate, leading to the precipitation of the desired carboxylic acid product.

A Toolkit of Transformations: The Reactivity of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

The synthetic utility of this building block lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.

Reactivity_Flow cluster_acid Carboxylic Acid Chemistry cluster_ether Allyl Ether Chemistry Building_Block 4-(Allyloxy)-3,5-dichlorobenzoic acid Amide Amide Derivatives Building_Block->Amide Amide Coupling (e.g., HATU, EDC) Ester Ester Derivatives Building_Block->Ester Esterification (e.g., Fischer, DCC) Phenol Deprotection to Phenol Building_Block->Phenol Pd(0) catalysis Isomerization Isomerization to Propenyl Ether Building_Block->Isomerization Rh or Ru catalysis Oxidation Oxidative Cleavage Building_Block->Oxidation OsO₄/NaIO₄

Caption: Reactivity pathways of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Reactions at the Carboxylic Acid Terminus

The carboxylic acid group is a versatile handle for the introduction of a wide range of functionalities, most notably through the formation of amide and ester bonds.

The synthesis of amides from 4-(Allyloxy)-3,5-dichlorobenzoic acid is a cornerstone of its application in medicinal chemistry. Standard coupling reagents can be employed to achieve high yields with a diverse array of amines. A notable example is the formation of a hydrazide derivative, demonstrating the accessibility of this functional group transformation.[2]

Table 2: Representative Amide Coupling Conditions

Coupling ReagentAdditiveBaseSolventTypical Conditions
HATU---DIPEADMF, CH₂Cl₂Room temperature, 2-16 h
EDC·HClHOBt, OxymaDIPEA, Et₃NDMF, CH₂Cl₂0 °C to room temperature, 4-24 h
DCC---DMAP (cat.)CH₂Cl₂0 °C to room temperature, 2-12 h

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC·HCl: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride; HOBt: Hydroxybenzotriazole; DCC: N,N'-Dicyclohexylcarbodiimide; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DMAP: 4-Dimethylaminopyridine.

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification with an alcohol under acidic catalysis, or through the use of coupling reagents like DCC with an alcohol in the presence of a catalytic amount of DMAP.

Transformations of the Allyl Ether

The allyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to reveal the free phenol for further functionalization.

The cleavage of the allyl ether is most commonly and efficiently achieved using palladium(0) catalysis. Reagents such as tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger like dimedone or morpholine provide a mild and high-yielding method for deprotection. This unmasking of the phenol opens up a new avenue for synthetic elaboration, such as the introduction of other functional groups or the formation of biaryl ethers.

The double bond of the allyl group is also amenable to a variety of transformations, including:

  • Isomerization: Treatment with a transition metal catalyst, such as a rhodium or ruthenium complex, can isomerize the allyl ether to the corresponding propenyl ether.

  • Oxidation: The alkene can undergo oxidative cleavage using reagents like ozone or potassium permanganate to yield a carboxylic acid. Dihydroxylation followed by oxidative cleavage with sodium periodate can also be employed.[3]

  • Allylic Oxidation: The allylic position can be oxidized to an alcohol using reagents like selenium dioxide.[3]

Applications in Drug Discovery and Development

While direct applications of 4-(Allyloxy)-3,5-dichlorobenzoic acid in marketed drugs are not yet widely documented, its structural motifs are present in numerous bioactive molecules. Its parent compound, 3,5-dichlorobenzoic acid, is a known intermediate in the synthesis of agrochemicals and pharmaceuticals.[4][5] The strategic advantage of the allyloxy derivative lies in its potential for late-stage functionalization, a highly desirable feature in the optimization of lead compounds in drug discovery. The ability to unmask the phenolic hydroxyl at a later stage of a synthetic sequence allows for the rapid generation of analogues with modified phenolic substituents.

Conclusion and Future Outlook

4-(Allyloxy)-3,5-dichlorobenzoic acid is a synthetic building block of considerable potential. Its well-defined and orthogonal reactivity, coupled with the stability imparted by the dichlorinated aromatic ring, makes it an attractive tool for the synthesis of complex and biologically relevant molecules. As the demand for sophisticated and diverse molecular scaffolds continues to grow in the fields of medicinal chemistry and materials science, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role in driving innovation. Further exploration of its reactivity and its incorporation into the total synthesis of natural products and novel pharmaceuticals will continue to unlock the full potential of this powerful synthetic intermediate.

References

  • Google Patents. (2015). Method for synthesizing 3,5-dichlorobenzoic acid. (CN103224451B).
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Czarnecka, K., et al. (2021). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1851.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (1978). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. (US4072707A).
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Allyl group – Knowledge and References. Retrieved from [Link]

  • PubMed. (1994). Evidence that 4-allyl-o-quinones spontaneously rearrange to their more electrophilic quinone methides: potential bioactivation mechanism for the hepatocarcinogen safrole. Retrieved from [Link]

  • PubChem. (n.d.). 4-(allyloxy)-3,5-dichlorobenzoic acid 2-isopropylhydrazide monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Harnessing Nature's Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations. Retrieved from [Link]

  • ResearchGate. (2007). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Allyl group. Retrieved from [Link]

  • PubMed. (2016). 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-(Allyloxy)-3,5-dichlorobenzoic Acid for Drug Discovery

Foreword: Unveiling the Potential of a Structurally-Rich Scaffold In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. Benzoic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Structurally-Rich Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. Benzoic acid derivatives have long been a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 4-(Allyloxy)-3,5-dichlorobenzoic acid . The strategic incorporation of an allyloxy group onto a dichlorinated benzoic acid core presents a compelling starting point for the design of targeted covalent inhibitors, a class of therapeutics gaining significant traction for their potential to achieve enhanced potency and prolonged duration of action. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential mechanisms of action, and experimental workflows pertinent to the exploration of this promising molecule.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is the foundation of any drug discovery program. While extensive experimental data for 4-(Allyloxy)-3,5-dichlorobenzoic acid is not widely available in the public domain, its key characteristics can be inferred from available safety data sheets and chemical supplier information.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃ECHEMI Safety Data Sheet[1]
Molecular Weight 247.08 g/mol ECHEMI Safety Data Sheet[1]
CAS Number 41727-45-1ECHEMI Safety Data Sheet[1]
Appearance White to light beige crystalline powder (inferred)Guidechem[2]
Solubility Expected to be soluble in organic solvents like ethanol and acetoneGuidechem[2]
Rationale for Synthesis: The Williamson Ether Synthesis

The most practical and logical approach to the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid is the Williamson ether synthesis . This classic Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6][7] In this case, the synthesis would commence with a 4-hydroxy-3,5-dichlorobenzoic acid precursor, which is deprotonated to form a phenoxide that then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide).

Williamson Ether Synthesis 4-hydroxy-3,5-dichlorobenzoic acid 4-hydroxy-3,5-dichlorobenzoic acid Phenoxide intermediate Phenoxide intermediate 4-hydroxy-3,5-dichlorobenzoic acid->Phenoxide intermediate Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) 4-(Allyloxy)-3,5-dichlorobenzoic acid 4-(Allyloxy)-3,5-dichlorobenzoic acid Phenoxide intermediate->4-(Allyloxy)-3,5-dichlorobenzoic acid SN2 Attack Allyl halide (e.g., Allyl bromide) Allyl halide (e.g., Allyl bromide) Salt byproduct Salt byproduct

Caption: Proposed Williamson ether synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Step-by-Step Synthesis Protocol

The following is a generalized, yet field-proven, protocol for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Materials:

  • 4-hydroxy-3,5-dichlorobenzoic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dichlorobenzoic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5-2 equivalents) to the solution. The use of a base is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation: To the stirring suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-(Allyloxy)-3,5-dichlorobenzoic acid.

The Allyloxy Group: A Gateway to Covalent Inhibition

The strategic inclusion of the allyloxy moiety is what elevates 4-(Allyloxy)-3,5-dichlorobenzoic acid from a simple substituted benzoic acid to a molecule of significant interest in targeted drug discovery. The allyl group can act as a "warhead" for targeted covalent inhibitors (TCIs).[2][8][9][10][11][12][13]

Mechanism of Covalent Inhibition

TCIs are designed to form a stable, covalent bond with their target protein, often at or near the active site. This irreversible or slowly reversible binding can lead to several therapeutic advantages, including:

  • Increased Potency: The formation of a covalent bond can significantly enhance the potency of an inhibitor.[14]

  • Prolonged Duration of Action: The effect of the inhibitor is not solely dependent on its concentration in plasma, but on the turnover rate of the target protein.[10][14]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs.[14]

The allyl group in 4-(Allyloxy)-3,5-dichlorobenzoic acid can participate in covalent bond formation with nucleophilic amino acid residues, most notably cysteine, within a target protein's binding pocket.[8][9]

Covalent Inhibition Mechanism Inhibitor 4-(Allyloxy)-3,5-dichlorobenzoic acid Non-covalent_Complex Reversible Non-covalent Complex Inhibitor->Non-covalent_Complex Target_Protein Target Protein (with Cysteine residue) Target_Protein->Non-covalent_Complex Covalent_Adduct Irreversible Covalent Adduct Non-covalent_Complex->Covalent_Adduct Nucleophilic attack by Cys-SH

Caption: General mechanism of covalent inhibition by an allyl-containing compound.

Potential Therapeutic Applications and Molecular Targets

While the specific biological targets of 4-(Allyloxy)-3,5-dichlorobenzoic acid are yet to be fully elucidated, the known activities of its core structure and derivatives provide a strong basis for hypothesis-driven research.

Oncology

Many natural and synthetic allyl derivatives have demonstrated anticancer activity both in vitro and in vivo.[11] The electrophilic nature of the allyl group can lead to the alkylation of nucleophilic biological components, such as amino acid residues in key enzymes or purine bases in DNA.[11] Potential targets in oncology could include kinases, phosphatases, and other enzymes with a cysteine residue in or near their active site.

Neurodegenerative Diseases

Recent studies on hybrids of 3,5-dichlorobenzoic acid with cyclopentaquinoline have shown promise in the context of Alzheimer's disease. These hybrids exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit the aggregation of amyloid-β (Aβ) peptides. This suggests that the 3,5-dichlorobenzoic acid scaffold could be a valuable starting point for the development of multi-target-directed ligands for neurodegenerative disorders.

Inflammatory Diseases

Benzoic acid derivatives have been explored as anti-inflammatory agents. For instance, derivatives of 3-sulfonamido benzoic acid have been identified as potent antagonists of the P2Y₁₄ receptor, a target for acute lung injury and other inflammatory conditions.[4] The potential for 4-(Allyloxy)-3,5-dichlorobenzoic acid to act as a covalent inhibitor of key inflammatory enzymes, such as certain proteases or kinases, warrants investigation.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify the molecular targets of 4-(Allyloxy)-3,5-dichlorobenzoic acid and to validate its therapeutic potential.

Experimental Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Lead Optimization Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Proteomic_Profiling Proteomic Profiling (e.g., Activity-Based Protein Profiling) Phenotypic_Screening->Proteomic_Profiling Enzyme_Inhibition_Assays Enzyme Inhibition Assays (IC50 determination) Affinity_Chromatography->Enzyme_Inhibition_Assays Proteomic_Profiling->Enzyme_Inhibition_Assays Binding_Assays Binding Assays (e.g., SPR, ITC) Enzyme_Inhibition_Assays->Binding_Assays Site-directed_Mutagenesis Site-directed Mutagenesis (Cys to Ala) Binding_Assays->Site-directed_Mutagenesis SAR_Studies Structure-Activity Relationship (SAR) Studies Site-directed_Mutagenesis->SAR_Studies ADME_Tox_Profiling ADME/Tox Profiling SAR_Studies->ADME_Tox_Profiling

Caption: A comprehensive experimental workflow for the evaluation of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 4-(Allyloxy)-3,5-dichlorobenzoic acid against a putative enzyme target.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 4-(Allyloxy)-3,5-dichlorobenzoic acid in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme Incubation: In a 96-well plate, add the target enzyme to the assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells containing the enzyme. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

4-(Allyloxy)-3,5-dichlorobenzoic acid represents a promising, yet largely untapped, scaffold for the development of novel therapeutics, particularly in the realm of targeted covalent inhibitors. Its straightforward synthesis and the inherent reactivity of the allyl group make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic evaluation of this compound against a panel of clinically relevant targets, particularly those with known cysteine residues in their active sites. A deeper understanding of its mechanism of action, coupled with structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

  • Wikipedia. Targeted covalent inhibitors. Retrieved from [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Covalent inhibitors: a rational approach to drug discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "4-(Allyloxy)-3,5-dichlorobenzoic acid" from 3,5-dichlorosalicylic acid

An Application Note for the Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a selective O-alkylation of 3,5-dichlorosalicylic acid with allyl bromide, employing the principles of the Williamson ether synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Principle

The targeted synthesis of substituted benzoic acid derivatives is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals and functional materials. 4-(Allyloxy)-3,5-dichlorobenzoic acid incorporates an allyl functional group, which can be further modified, making it a versatile synthon.

The core of this protocol is the Williamson ether synthesis , a robust and widely used method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Key Mechanistic Steps:

  • Deprotonation: The phenolic hydroxyl group of 3,5-dichlorosalicylic acid is more acidic than the carboxylic acid proton in the presence of a carbonate base in a polar aprotic solvent. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to selectively deprotonate the phenolic hydroxyl group, forming a potassium phenoxide intermediate. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of allyl bromide. This SN2 attack results in the displacement of the bromide leaving group and the formation of the desired allyl ether bond.[2]

The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is critical. These solvents effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively unsolvated and highly reactive, thereby accelerating the reaction rate.

Williamson_Ether_Synthesis sub 3,5-Dichlorosalicylic Acid phenoxide Potassium Phenoxide (Nucleophile) sub->phenoxide + Base - H₂O, - CO₂ base K₂CO₃ (Base) allyl Allyl Bromide product 4-(Allyloxy)-3,5-dichlorobenzoic acid allyl->product phenoxide->product + Allyl Bromide (SN2 Attack)

Sources

Application

Application Note & Protocol: Synthesis of Allyl 3,5-dichlorobenzoate

Document ID: AN-2026-01-23-A01 Abstract This document provides a comprehensive guide for the synthesis of Allyl 3,5-dichlorobenzoate via the allylation of 3,5-dichlorobenzoic acid with allyl bromide. This protocol is des...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2026-01-23-A01

Abstract

This document provides a comprehensive guide for the synthesis of Allyl 3,5-dichlorobenzoate via the allylation of 3,5-dichlorobenzoic acid with allyl bromide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline methods for product characterization, and establish rigorous safety protocols. The described method is a robust and efficient pathway to generate functionalized benzoate esters, which are valuable intermediates in the development of novel pharmaceuticals and specialty polymers.

Introduction and Scientific Background

The esterification of carboxylic acids is a cornerstone transformation in organic chemistry. While classic methods like the Fischer esterification are effective for simple alcohols, the reaction of carboxylic acids with alkyl halides offers a versatile alternative, particularly for introducing functionalized alkyl groups such as the allyl moiety.[1][2] Allyl esters are valuable synthetic intermediates due to the reactive nature of the allyl group, which can participate in a wide array of subsequent transformations including, but not limited to, palladium-catalyzed couplings, metathesis reactions, and various cycloadditions.

The subject of this protocol, 3,5-dichlorobenzoic acid, provides a rigid, electron-deficient aromatic scaffold.[3] The allylation of this substrate yields Allyl 3,5-dichlorobenzoate, a molecule with potential applications as a building block in agrochemical research, pharmaceutical development, and polymer science.

Reaction Principle:

The core of this synthesis is a nucleophilic substitution reaction (SN2). The carboxylic acid is first deprotonated by a non-nucleophilic base to form the corresponding carboxylate anion. This carboxylate is a significantly more potent nucleophile than the neutral carboxylic acid and readily attacks the electrophilic carbon of allyl bromide, displacing the bromide ion to form the desired ester product.

Reaction Scheme:

Reaction scheme showing the allylation of 3,5-dichlorobenzoic acid with allyl bromide in the presence of potassium carbonate in DMF to yield allyl 3,5-dichlorobenzoate and potassium bromide.

Materials, Reagents, and Equipment

Reagents and Chemicals

It is imperative that all reagents are of high purity and used as received from the supplier unless otherwise noted.

ReagentCAS No.M.W. ( g/mol )SupplierPurityNotes
3,5-Dichlorobenzoic acid51-36-5191.01Sigma-Aldrich≥98%Irritant.[3]
Allyl bromide106-95-6120.98Sigma-Aldrich≥98%Toxic, flammable, corrosive.[3][4][5]
Potassium Carbonate (K₂CO₃)584-08-7138.21Sigma-Aldrich≥99%, anhydrousUsed as the base.
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous, ≥99.8%Reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificACS GradeFor extraction & chromatography.
Hexanes110-54-386.18Fisher ScientificACS GradeFor chromatography.
Deionized Water (H₂O)7732-18-518.02In-houseN/AFor workup.
Brine (sat. aq. NaCl)7647-14-558.44In-houseN/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich≥99.5%Drying agent.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser and inert gas (N₂ or Ar) line

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat, fume hood.

Detailed Experimental Protocol

This protocol describes a standard procedure for the synthesis of Allyl 3,5-dichlorobenzoate on a 5 mmol scale.

Step 1: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzoic acid (0.955 g, 5.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Scientific Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation while leaving the carboxylate anion relatively free and highly nucleophilic. Anhydrous conditions are crucial to prevent hydrolysis of the product and reaction with water-sensitive reagents.

Step 2: Reagent Addition and Reaction
  • Stir the mixture vigorously for 15 minutes at room temperature to facilitate the formation of the potassium carboxylate salt.

  • Slowly add allyl bromide (0.52 mL, 0.726 g, 6.0 mmol, 1.2 equiv.) to the stirring suspension via syringe.

    • Scientific Rationale: A slight excess of the electrophile (allyl bromide) is used to ensure the complete consumption of the starting carboxylic acid. The addition should be done carefully as the reaction can be exothermic.

  • Heat the reaction mixture to 50 °C and allow it to stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (visualized by UV light) is no longer visible.

Step 3: Workup and Extraction
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

    • Scientific Rationale: The product is organic-soluble and will move into the ethyl acetate layer. The inorganic salts (KBr, excess K₂CO₃) and DMF will remain in the aqueous layer. Multiple extractions ensure efficient recovery of the product.

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Scientific Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

  • Elute with a gradient of 1% to 5% ethyl acetate in hexanes to isolate the pure Allyl 3,5-dichlorobenzoate.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the final product.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine 3,5-Dichlorobenzoic Acid and K₂CO₃ in DMF B 2. Add Allyl Bromide A->B Stir 15 min C 3. Heat at 50 °C for 4-6h B->C D 4. Monitor by TLC C->D Periodic sampling E 5. Quench with H₂O D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Flash Chromatography H->I J 10. Characterize by NMR, MS, and IR I->J K Final Product: Allyl 3,5-dichlorobenzoate J->K

Caption: Experimental workflow for the synthesis of Allyl 3,5-dichlorobenzoate.

Characterization and Expected Results

The final product, Allyl 3,5-dichlorobenzoate, should be a colorless oil or a low-melting solid. The identity and purity should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.0 (t, J=1.9 Hz, 1H, Ar-H), δ ~7.9 (d, J=1.9 Hz, 2H, Ar-H), δ ~6.0 (m, 1H, -OCH₂CH =CH₂), δ ~5.4 (m, 2H, -OCH₂CH=CH ₂), δ ~4.8 (dt, J=5.7, 1.4 Hz, 2H, -OCH ₂CH=CH₂)
¹³C NMR (100 MHz, CDCl₃)δ ~164 (C=O), δ ~135 (C-Cl), δ ~132 (C-H, allyl), δ ~131 (Ar C-H), δ ~129 (Ar C-H), δ ~120 (CH₂ allyl), δ ~66 (-OCH₂)
Mass Spec (EI) Molecular Ion (M⁺) expected at m/z = 230, 232, 234 (due to chlorine isotopes). The mass spectrum for the parent acid shows a molecular ion at m/z 190, 192, and 194.[6]
FT-IR (neat)~1730 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch)

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

  • 3,5-Dichlorobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Allyl Bromide: EXTREMELY HAZARDOUS . Highly flammable liquid and vapor.[3][5] Toxic if swallowed or inhaled.[3][4][5] Causes severe skin burns and eye damage.[4][5] May cause genetic defects and cancer.[3] It is also a lachrymator. Handle with extreme caution, using a syringe transfer technique under an inert atmosphere. Ensure no heat sources or sparks are present.[4][7][8]

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact.

  • Workup: The quenching and extraction steps should be performed carefully. Ensure proper venting of the separatory funnel.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[4] Evacuate the area for larger spills.

References

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (1998, November). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

  • Loba Chemie. (2016, April 19). Safety Data Sheet: ALLYL BROMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Miyamoto, Y., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Electrochemistry, 83(3), 161–164. Available at: [Link]

  • McMurry, J. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Making esters from carboxylic acids and alcohols. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid: A Detailed Protocol and Application Guide

Introduction 4-(Allyloxy)-3,5-dichlorobenzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the allyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Allyloxy)-3,5-dichlorobenzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the allyl group provides a reactive handle for further chemical transformations, while the dichlorinated benzoic acid core imparts specific electronic and steric properties. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, grounded in the principles of the Williamson ether synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid is achieved through a classic Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, the phenolic hydroxyl group of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an allyl halide, in this case, allyl bromide, leading to the formation of the desired aryl allyl ether and a salt byproduct.[2] The choice of a primary halide like allyl bromide is crucial as it minimizes the competing elimination reaction that can occur with secondary or tertiary halides.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3,5-Dichloro-4-hydroxybenzoic acid≥98%Sigma-Aldrich3336-41-2Starting material.
Allyl bromide99%Acros Organics106-95-6Alkylating agent. Corrosive and lachrymator.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Solvent.
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6Extraction solvent.
HexaneACS GradeVWR110-54-3Co-solvent for recrystallization.
Hydrochloric acid (HCl)2 M aqueous solutionFisher Scientific7647-01-0For acidification.
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9Drying agent.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis A 1. Combine 3,5-dichloro-4-hydroxybenzoic acid, K₂CO₃, and anhydrous DMF in a round-bottom flask. B 2. Add allyl bromide dropwise to the stirred suspension. A->B C 3. Heat the reaction mixture at 60-70°C under an inert atmosphere. B->C D 4. Cool the reaction mixture to room temperature and pour into water. C->D Monitor by TLC E 5. Acidify with 2 M HCl to pH ~2-3. D->E F 6. Extract the aqueous layer with ethyl acetate (3x). E->F G 7. Combine organic layers, wash with brine, and dry over MgSO₄. F->G H 8. Filter and concentrate the organic phase in vacuo. G->H I 9. Recrystallize the crude product from an ethyl acetate/hexane mixture. H->I J 10. Dry the purified crystals under vacuum. I->J K 11. Characterize the final product (NMR, IR, MP). J->K

Caption: A schematic overview of the synthesis, workup, and purification of 4-(allyloxy)-3,5-dichlorobenzoic acid.

Detailed Synthesis Protocol

1. Reaction Setup: a. To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet, add 3,5-dichloro-4-hydroxybenzoic acid (10.0 g, 48.3 mmol). b. Add anhydrous potassium carbonate (16.7 g, 121 mmol, 2.5 equivalents). The use of an excess of a moderately strong base like potassium carbonate is crucial to ensure complete deprotonation of the phenolic hydroxyl group, which is acidified by the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group. c. Add 100 mL of anhydrous N,N-dimethylformamide (DMF). DMF is an excellent polar aprotic solvent for this SN2 reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[1] d. Stir the resulting suspension under a nitrogen atmosphere.

2. Addition of Allyl Bromide: a. Slowly add allyl bromide (6.2 mL, 72.5 mmol, 1.5 equivalents) to the stirred suspension at room temperature using a dropping funnel over a period of 15-20 minutes. A slight excess of the alkylating agent is used to drive the reaction to completion. b. Safety Note: Allyl bromide is a corrosive and lachrymatory chemical. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

3. Reaction: a. After the addition of allyl bromide is complete, heat the reaction mixture to 60-70°C. b. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

4. Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into 400 mL of cold water with stirring. c. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. This step protonates the carboxylate group, making the product soluble in organic solvents. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic layers and wash with brine (1 x 100 mL) to remove any remaining water-soluble impurities. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification: a. The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly turbid. b. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. An expected yield is in the range of 85-95%.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation of the Phenol cluster_step2 Step 2: SN2 Nucleophilic Attack start_material 3,5-dichloro-4-hydroxybenzoic acid phenoxide Phenoxide Intermediate start_material->phenoxide Deprotonation base K₂CO₃ phenoxide_sn2 Phenoxide Intermediate allyl_bromide Allyl Bromide product 4-(Allyloxy)-3,5-dichlorobenzoic acid allyl_bromide->product phenoxide_sn2->product SN2 Attack

Caption: The two-step mechanism of the Williamson ether synthesis for 4-(allyloxy)-3,5-dichlorobenzoic acid.

The reaction proceeds in two main steps:

  • Deprotonation: The basic potassium carbonate removes the acidic proton from the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid, forming a resonance-stabilized phenoxide ion.

  • SN2 Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of allyl bromide in a concerted SN2 fashion, displacing the bromide ion and forming the C-O ether linkage.[2]

Characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid

PropertyExpected Value
Appearance White to off-white solid
Melting Point ~150-155 °C
Molecular Weight 247.06 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, COOH), 8.0 (s, 2H, Ar-H), 6.1-6.0 (m, 1H, -CH=), 5.5 (dd, 1H, =CH₂), 5.3 (dd, 1H, =CH₂), 4.7 (d, 2H, O-CH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 154.0 (C-O), 135.0 (C-Cl), 132.0 (-CH=), 128.0 (Ar-C), 118.0 (=CH₂), 74.0 (O-CH₂).
FTIR (KBr, cm⁻¹) ~3000-2500 (broad, O-H of carboxylic acid), ~1700 (C=O stretch), ~1600, 1570 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~950 (=C-H bend).

Safety and Handling

  • 3,5-Dichloro-4-hydroxybenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment.

  • Allyl bromide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3] It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood.

  • Potassium carbonate: Causes serious eye irritation. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle with care and avoid inhalation of vapors.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment.

Conclusion

This protocol details a reliable and efficient method for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid via the Williamson ether synthesis. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data will serve as a useful reference for product verification.

References

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P
  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • FTIR spectrum of dichlorobenzene. The arrows indicate the wavelengths to which the FEL was tuned to initiate ablation of the frozen MEH-PPV solution. - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (URL: [Link])

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: [Link])

  • Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed. (URL: [Link])

  • 4-(allyloxy)-3,5-dichlorobenzoic acid 2-isopropylhydrazide monohydrochloride. (URL: [Link])

  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. (URL: [Link])

  • 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Purification of 4-(Allyloxy)-3,5-dichlorobenzoic Acid by Recrystallization

Abstract This comprehensive guide provides a detailed protocol for the purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid via recrystallization. The document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid via recrystallization. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the principles of solvent selection, a step-by-step recrystallization procedure, and methods for troubleshooting and analysis of the purified product. The causality behind each experimental step is explained to provide a deeper understanding of the purification process, ensuring both scientific integrity and practical applicability.

Introduction: The Rationale for Recrystallization

4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain in the solution (mother liquor). The purified crystals can then be isolated by filtration.

The success of recrystallization is critically dependent on the selection of an appropriate solvent.[1][2] The chosen solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1][2] This ensures maximum recovery of the purified product.

Physicochemical Properties of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

PropertyValue/InferenceSource
Molecular Formula C₁₀H₈Cl₂O₃-
Molecular Weight 247.08 g/mol -
Boiling Point 363°C at 760 mmHg[3]
Density 1.388 g/cm³[3]
Melting Point Estimated to be a solid at room temperature. The related compound, 3,5-dichlorobenzoic acid, has a melting point of 184-187°C.[4]Inferred
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol due to the carboxylic acid group.[5] Solubility in water is likely low due to the hydrophobic dichlorinated aromatic ring.Inferred

Solvent System Selection: A First Principles Approach

The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should meet the following criteria[2][6]:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or below.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should be chemically inert, not reacting with the compound.[2]

  • The solvent should have a relatively low boiling point for easy removal during the drying step.[6]

  • The solvent should be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[2]

For 4-(Allyloxy)-3,5-dichlorobenzoic acid, a mixed solvent system of ethanol and water is proposed. Here's the rationale:

  • Ethanol : As a polar protic solvent, ethanol is expected to be a good solvent for the carboxylic acid due to hydrogen bonding.[5] However, it might be too effective, leading to high solubility even at low temperatures and thus poor recovery.

  • Water : Water is a highly polar solvent and is generally a poor solvent for larger organic molecules. While benzoic acid itself has some solubility in hot water, the bulky and hydrophobic dichlorinated allyl ether moiety of our target compound will likely render it poorly soluble even in boiling water.[7]

  • Ethanol/Water Mixture : By using a mixture, we can fine-tune the polarity of the solvent system. The compound will be dissolved in a minimal amount of hot ethanol, and then hot water will be added as an "anti-solvent" or "co-solvent" to the point of saturation (incipient cloudiness). This creates a solvent system where the compound is soluble when hot but will precipitate out upon cooling as the solvating power of the mixture decreases.

Experimental Protocol

Materials and Equipment
  • Impure 4-(Allyloxy)-3,5-dichlorobenzoic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Filter paper (fluted for hot filtration, and flat for vacuum filtration)

  • Powder funnel

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Recrystallization Workflow Diagram

G cluster_0 Dissolution cluster_1 Hot Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying A 1. Place impure solid in Erlenmeyer flask with stir bar. B 2. Add minimal hot ethanol to dissolve the solid. A->B C 3. Add hot water dropwise until solution becomes slightly cloudy. B->C D 4. Add a few drops of hot ethanol to redissolve the precipitate. C->D E 5. If insoluble impurities are present, perform hot filtration. D->E F 6. Allow the solution to cool slowly to room temperature. E->F G 7. Cool further in an ice bath to maximize crystal formation. F->G H 8. Collect crystals by vacuum filtration using a Buchner funnel. G->H I 9. Wash crystals with a small amount of cold ethanol/water mixture. H->I J 10. Dry the purified crystals. I->J

Caption: Recrystallization workflow for 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 4-(Allyloxy)-3,5-dichlorobenzoic acid into an Erlenmeyer flask of appropriate size. Using an Erlenmeyer flask minimizes solvent evaporation.

    • Add a magnetic stir bar.

    • Heat the flask on a hot plate and add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent in small portions. The goal is to create a concentrated solution.[1]

    • Once the solid is dissolved, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates that the solution is saturated.

    • To this cloudy solution, add a few drops of hot ethanol until the solution becomes clear again. This ensures that the compound does not prematurely precipitate during the subsequent steps.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, sand) are observed in the hot solution, a hot filtration step is required.

    • Pre-heat a powder funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step should be performed rapidly to prevent crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum and pour the crystallized mixture into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of washing solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Analysis and Expected Results

ParameterMethodExpected Outcome
Yield GravimetricThe yield will depend on the purity of the starting material and the strict adherence to the protocol. A successful recrystallization often involves a trade-off between purity and yield.
Purity Melting Point AnalysisThe purified compound should exhibit a sharp melting point range (typically 1-2°C). A broad melting point range indicates the presence of impurities.
Identity Spectroscopy (¹H NMR, ¹³C NMR, IR)The spectra of the recrystallized product should match the expected spectra for 4-(Allyloxy)-3,5-dichlorobenzoic acid and be free of signals corresponding to impurities.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more hot ethanol in small increments.
Compound "oils out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Reheat the solution to dissolve the oil, add more ethanol, and allow it to cool more slowly. Seeding with a small crystal of the pure compound may help.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low recovery of crystals Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent.Ensure the use of a minimal amount of hot solvent. Cool the solution thoroughly in an ice bath. Use a minimal amount of ice-cold solvent for washing.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[3]

  • Work in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
  • Google Patents.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • European Patent Office. EP3148661B1 - Method for purification of benzoic acid. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Solubility of Things. 4-Allyloxy-3,5-dimethylbenzoic acid. [Link]

  • Google Patents.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Save My Exams. Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

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Method

Application Note: 1H NMR Characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Abstract This technical guide provides a comprehensive protocol for the structural characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the structural characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, experimental procedures, and in-depth data interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a self-validating system for the unambiguous identification and purity assessment of this key chemical intermediate.

Introduction: The Imperative for Structural Verification

4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a reactive allyl group, a carboxylic acid moiety, and a dichlorinated benzene ring makes it a versatile precursor. Accurate structural confirmation and purity assessment are critical checkpoints in the synthetic workflow to ensure the integrity of downstream products.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. By probing the chemical environment of hydrogen nuclei within a molecule, ¹H NMR provides detailed information on the number of distinct proton types, their connectivity, and their spatial relationships. This application note presents an expert-driven methodology for the complete ¹H NMR characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Theoretical Foundation: Deciphering the ¹H NMR Spectrum

The structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding the factors that influence these signals—chemical shift, spin-spin coupling, and integration—is paramount for accurate interpretation.

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like chlorine and the carboxylic acid) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signals upfield (to a lower ppm value).[1] Protons on aromatic rings experience a unique deshielding effect due to the ring current, causing them to resonate at significantly downfield values, typically between 6.5 and 8.0 ppm.[2][3]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative determination of the relative abundance of each type of proton in the molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence its neighboring, non-equivalent protons, causing their signals to split into multiple lines (a multiplet). The spacing between these lines, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angle between coupled protons.[4]

Predicted ¹H NMR Spectrum of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Based on its structure, we can predict the key features of the ¹H NMR spectrum for 4-(Allyloxy)-3,5-dichlorobenzoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate and Analyze K->L

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Materials and Equipment
  • Analyte: 4-(Allyloxy)-3,5-dichlorobenzoic acid

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is excellent for ensuring the observation of the acidic proton. [5]* Internal Standard: Tetramethylsilane (TMS) [5]* Equipment: High-quality 5 mm NMR tubes, volumetric pipette (1 mL), Pasteur pipettes, analytical balance.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 4-(Allyloxy)-3,5-dichlorobenzoic acid into a clean, dry vial. [6][7]For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio. [6]2. Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Internal Standard: Add a small amount of TMS. A common practice is to use a stock solution of the deuterated solvent containing TMS to ensure consistency. TMS provides the reference signal at 0.0 ppm. [1]4. Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).

  • Labeling: Clearly label the NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer)

While optimal parameters may vary between instruments, the following provides a robust starting point for data acquisition.

Table 2: Recommended NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency400 MHzStandard field strength for high resolution.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative analysis.
Number of Scans (NS)8-16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1)1.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)~4 sDetermines the digital resolution of the spectrum.
Spectral Width (SW)~16 ppmEnsures all expected signals, from TMS to the carboxylic acid proton, are captured.

Data Interpretation and Analysis

A successful ¹H NMR spectrum of 4-(Allyloxy)-3,5-dichlorobenzoic acid will display a set of signals that are consistent with the predicted data in terms of chemical shift, integration, and multiplicity.

Step-by-Step Spectral Analysis
  • Reference the Spectrum: Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.

  • Identify the Aromatic Signal: Locate the sharp singlet in the aromatic region (~7.9-8.1 ppm). Integrate this signal and set its value to 2H.

  • Assign the Allyl Group:

    • Identify the complex multiplet between 5.9 and 6.2 ppm. This is the central -CH= proton. Its integration should be 1H relative to the aromatic signal.

    • Locate the two distinct signals for the terminal =CH₂ protons between 5.3 and 5.6 ppm. Both should integrate to 1H each and appear as doublets of doublets. The coupling constants will confirm their relationship to the central -CH= proton.

    • Find the doublet at the most upfield position of the allyl system (~4.6-4.8 ppm), which corresponds to the -O-CH₂- protons. It should integrate to 2H.

  • Locate the Carboxylic Acid Proton: Search for a broad singlet at the far downfield end of the spectrum (>11 ppm). Its integration should correspond to 1H. If using CDCl₃, this peak may be very broad or absent due to exchange. In DMSO-d₆, it is typically sharp and readily observable.

  • Verify Couplings: The coupling constant (J-value) between the -O-CH₂- protons and the -CH= proton should be identical. Similarly, the cis and trans coupling constants observed in the =CH₂ signals must match the corresponding couplings within the -CH= multiplet. This mutual coupling confirms the connectivity of the allyl system. [4]

Conclusion

This application note has outlined a systematic and scientifically grounded approach to the ¹H NMR characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid. By following the detailed protocols for sample preparation and data acquisition, and applying the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of predicted chemical shifts, integration ratios, and spin-spin coupling patterns provides a unique spectroscopic fingerprint, ensuring the integrity of chemical research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum of 2,4-Dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chem Explained. (2023, May 16). Coupling Constant J & Factors Affecting it [Video]. YouTube. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ChemSurvival. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]

Sources

Application

Application Note: Unambiguous Structural Elucidation of 4-(Allyloxy)-3,5-dichlorobenzoic acid using 13C NMR Spectroscopy

Introduction In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory compliance and drug efficacy. 4-(Allyloxy)-3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory compliance and drug efficacy. 4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic compound with potential applications as a building block in medicinal chemistry. Its molecular structure, featuring a dichlorinated benzene ring, a carboxylic acid moiety, and an allyloxy group, presents a unique carbon framework. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive technique for the unambiguous confirmation of its structure by providing direct insight into the chemical environment of each carbon atom. This application note provides a detailed protocol and in-depth analysis for the 13C NMR characterization of 4-(Allyloxy)-3,5-dichlorobenzoic acid, intended for researchers, scientists, and drug development professionals.

Principle of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of ½. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation causes a transition between these energy states, and the precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom.[1] Electronegative atoms and anisotropic effects from pi systems (like aromatic rings) deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).[2] By analyzing the number of signals, their chemical shifts, and their multiplicities, a complete carbon skeleton of a molecule can be mapped out.

Experimental Protocol

Sample Preparation

A well-prepared sample is critical for obtaining a high-quality 13C NMR spectrum. The following steps ensure optimal results:

  • Analyte Preparation: Weigh approximately 50-100 mg of high-purity 4-(Allyloxy)-3,5-dichlorobenzoic acid. The higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe, as 13C NMR is inherently less sensitive than 1H NMR.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good solubilizing power and relatively low cost.[4] However, if the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.[4] The choice of solvent can slightly influence chemical shifts, so it is crucial to report the solvent used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for 13C NMR, with its chemical shift defined as 0.0 ppm.[1] A small amount can be added, or more commonly, the residual solvent peak can be used as a secondary reference. For example, the triplet of CDCl₃ appears at approximately 77.16 ppm.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard 30° pulse angle with proton decoupling is a good starting point for routine spectra.
Spectral Width (SW) ~240 ppm (0-240 ppm)This range comfortably covers the expected chemical shifts for all carbon types in the molecule.
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better resolution.[4]
Relaxation Delay (D1) 2 secondsThis delay allows for sufficient relaxation of most carbon nuclei between pulses, improving signal intensity.
Number of Scans (NS) 1024 or higherA higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Workflow for Data Acquisition:

Caption: A streamlined workflow for the acquisition of a 13C NMR spectrum.

Spectral Analysis and Interpretation

The 13C NMR spectrum of 4-(Allyloxy)-3,5-dichlorobenzoic acid is predicted to exhibit 8 distinct signals, corresponding to the 8 chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the 3,5-dichloro substitution pattern on the benzene ring, the two aromatic carbons ortho to the carboxylic acid (C-2 and C-6) are equivalent, as are the two carbons bearing the chlorine atoms (C-3 and C-5). However, the allyloxy group at the C-4 position breaks this symmetry. Therefore, all aromatic carbons are expected to be non-equivalent.

Molecular Structure with Carbon Numbering:

Caption: Structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid with carbon numbering.

Predicted 13C Chemical Shifts and Assignments:

The following table provides the predicted chemical shifts for each carbon atom. These values are estimated based on known substituent effects and data from similar compounds.[4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT-135)Rationale for Chemical Shift
C7 (COOH) 165 - 175AbsentThe carboxylic acid carbon is highly deshielded due to the two adjacent electronegative oxygen atoms.[6]
C4 150 - 158AbsentThis aromatic carbon is attached to the electronegative oxygen of the allyloxy group, causing a significant downfield shift.
C9 (=CH-) 130 - 135Positive (CH)The sp² hybridized carbon of the allyl group double bond.
C1 128 - 133AbsentThe ipso-carbon attached to the electron-withdrawing carboxylic acid group.
C3, C5 125 - 130AbsentAromatic carbons directly bonded to electronegative chlorine atoms.
C10 (=CH₂) 118 - 122Positive (CH₂)The terminal sp² hybridized carbon of the allyl group double bond.
C2, C6 115 - 120Positive (CH)Aromatic carbons ortho to the chlorine atoms and meta to the carboxylic acid and allyloxy groups.
C8 (-CH₂-) 68 - 75Negative (CH₂)The sp³ hybridized carbon is attached to an electronegative oxygen atom, resulting in a downfield shift compared to a typical alkane.[6]

Advanced NMR Techniques for Complete Assignment

For unambiguous assignment of each carbon signal, especially in the crowded aromatic region, advanced 2D NMR experiments are invaluable.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C1, C3, C4, C5, and C7) are absent.[7] This allows for the clear identification of C8 as a CH₂ group and C9, C10, C2, and C6 as CH or CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It provides a direct link between the proton and carbon spectra, confirming the assignments of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For instance, the protons on C8 would show correlations to C4 and C9, and the aromatic protons on C2 and C6 would show correlations to the surrounding quaternary carbons.

Logical Workflow for Spectral Assignment:

Caption: Integrated workflow for unambiguous spectral assignment using 1D and 2D NMR techniques.

Conclusion

13C NMR spectroscopy, complemented by techniques such as DEPT, HSQC, and HMBC, provides a robust and definitive method for the structural elucidation of 4-(Allyloxy)-3,5-dichlorobenzoic acid. By carefully preparing the sample and selecting appropriate acquisition parameters, high-quality spectra can be obtained. The detailed analysis of chemical shifts and correlations allows for the confident assignment of all carbon signals, confirming the molecular structure. This application note serves as a comprehensive guide for researchers in pharmaceutical and chemical industries to effectively utilize 13C NMR for the structural characterization of complex organic molecules.

References

  • Brown, W. P. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Wiley. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, February 11). DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid in complex matrices. Leveraging the specificity and sensitivity of liquid chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid in complex matrices. Leveraging the specificity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), this protocol provides a comprehensive workflow for researchers in drug development and related scientific fields. The methodology detailed herein encompasses sample preparation, chromatographic separation, and mass spectrometric detection, including a discussion of the characteristic fragmentation patterns of the analyte.

Introduction

4-(Allyloxy)-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of such molecules. This document provides a detailed protocol for the analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, with a focus on electrospray ionization (ESI) and the elucidation of its fragmentation pathways.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.07 g/mol [1][2]
Boiling Point 363°C at 760 mmHg[2][3]
Density 1.388 g/cm³[2][3]
Structure
Chemical structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Experimental Workflow

The overall analytical procedure is outlined in the workflow diagram below. This process is designed to ensure sample integrity, efficient analyte extraction, and reproducible LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Sample Collection s_extract Liquid-Liquid Extraction s_start->s_extract s_evap Evaporation & Reconstitution s_extract->s_evap s_filter Syringe Filtration s_evap->s_filter lc_inject LC Injection s_filter->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_detect Tandem MS Detection (MRM) ms_ion->ms_detect d_acquire Data Acquisition ms_detect->d_acquire d_quant Quantification d_acquire->d_quant d_report Reporting d_quant->d_report

Caption: LC-MS/MS workflow for the analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Sample Preparation Protocol

Effective sample preparation is critical to minimize matrix effects and ensure the longevity of the analytical column and mass spectrometer.[4][5]

  • Sample Collection: Collect 1 mL of the sample matrix (e.g., plasma, tissue homogenate).

  • Protein Precipitation & Liquid-Liquid Extraction:

    • To 1 mL of sample, add 3 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 4 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[4]

Liquid Chromatography Method

Chromatographic separation is essential for resolving the analyte from potential interferences. A reverse-phase method is suitable for a compound of this polarity.

ParameterConditionRationale
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and peak shape for aromatic acids.[7]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention on a C18 column.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.A gradient elution allows for efficient separation of the analyte from other matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential column overload.

Mass Spectrometry Method

Due to the presence of a carboxylic acid group, 4-(Allyloxy)-3,5-dichlorobenzoic acid is readily ionizable by electrospray ionization (ESI), particularly in negative ion mode.[8][9][10]

ParameterSettingJustification
Ionization Mode Negative Electrospray Ionization (ESI-)The acidic proton of the carboxylic acid is easily lost, forming a [M-H]⁻ ion.
Capillary Voltage -3.5 kVOptimizes the formation of the electrospray plume.[11]
Source Temperature 150°CAids in the desolvation of droplets.[11]
Desolvation Temperature 400°CFacilitates the transition of ions into the gas phase.
Cone Gas Flow 50 L/hrHelps to nebulize the eluent.
Desolvation Gas Flow 800 L/hrAssists in solvent evaporation.[11]
Collision Gas ArgonAn inert gas used for collision-induced dissociation (CID).
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) is employed for selective detection using Multiple Reaction Monitoring (MRM). The fragmentation of the [M-H]⁻ precursor ion is predictable based on the structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid and known fragmentation of similar compounds.[11][12]

The precursor ion in negative mode is expected at m/z 245, corresponding to the deprotonated molecule. The chlorine atoms will produce a characteristic isotopic pattern.

fragmentation parent [M-H]⁻ m/z 245 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 201 parent->frag1 - CO₂ (44 Da) frag2 Loss of Allyl group [M-H-C₃H₅]⁻ m/z 204 parent->frag2 - C₃H₅ (41 Da) frag3 Loss of Allyloxy group [M-H-C₃H₅O]⁻ m/z 188 parent->frag3 - C₃H₅O (57 Da)

Caption: Predicted fragmentation pathway for [M-H]⁻ of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Transition Type
245201Quantifier
245188Qualifier

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. The protocol is designed to be readily implemented in a variety of research and quality control settings. The predictable fragmentation pattern of the analyte allows for confident identification and quantification. This method serves as a valuable tool for scientists and professionals in the fields of drug development and chemical analysis.

References

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

  • University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

  • University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

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Application

A Robust, Validated HPLC Method for Purity Determination of 4-(Allyloxy)-3,5-dichlorobenzoic acid

An Application Note for the Pharmaceutical Industry Abstract This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative deter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Allyloxy)-3,5-dichlorobenzoic acid purity. The method is designed for use in quality control and drug development environments, capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and adherence to regulatory standards.[1][2][3]

Introduction and Scientific Rationale

4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid. As with any active pharmaceutical ingredient (API), rigorous control over its purity is critical to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate the use of validated analytical procedures for purity and impurity profiling.[4][5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6]

The method described employs a reversed-phase mechanism, which is ideal for separating moderately polar to non-polar compounds like the target analyte. The scientific basis for the chosen experimental conditions is as follows:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring and allyl group of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • pH Control: The addition of an acid (e.g., phosphoric acid) to the mobile phase is crucial. 4-(Allyloxy)-3,5-dichlorobenzoic acid is an acidic compound. By lowering the mobile phase pH well below the analyte's pKa, its carboxylic acid functional group remains in a protonated, non-ionized state. This prevents peak tailing and ensures consistent, reproducible retention, which is a common challenge in the chromatography of acidic compounds.[7]

  • Detection: The aromatic nature of the molecule provides strong chromophores, making UV detection a sensitive and straightforward choice. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

This document provides a complete, self-validating protocol, from system setup to full method validation, grounded in the principles outlined by the United States Pharmacopeia (USP) and ICH.[1][8][9]

Analyte Information

  • Compound Name: 4-(Allyloxy)-3,5-dichlorobenzoic acid

  • CAS Number: 41727-45-1

  • Molecular Formula: C₁₀H₈Cl₂O₃

  • Molecular Weight: 247.08 g/mol

  • Chemical Structure:

    
    
    

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Sonicator for solvent degassing.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (e.g., Milli-Q®).

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid Reference Standard: Characterized, with known purity.

  • Potential Impurities (for specificity):

    • 3,5-Dichlorobenzoic acid (starting material).[10]

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of purified water. Mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 4-(Allyloxy)-3,5-dichlorobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the 4-(Allyloxy)-3,5-dichlorobenzoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be verified for its suitability. This is a non-negotiable step mandated by pharmacopeias to ensure the system is performing adequately for the intended analysis.[8][9][11] Inject the Working Standard Solution (50 µg/mL) in six replicate injections and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good separation power.
%RSD for Peak Area ≤ 1.0% for 6 replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.
%RSD for Retention Time ≤ 1.0% for 6 replicate injectionsIndicates the stability of the pump flow rate and the overall chromatographic system.

HPLC Analysis Workflow

The overall process from sample receipt to final purity calculation follows a structured workflow to ensure consistency and accuracy.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Processing Stage Sample Weigh Sample & Reference Standard Prep_Sol Prepare Standard & Sample Solutions Sample->Prep_Sol Equilibrate Equilibrate HPLC System Filter Filter Sample Solution (0.45 µm) Prep_Sol->Filter SST Perform System Suitability Test (SST) Filter->Equilibrate Inject Inject Blank, Standard, and Sample Solutions Equilibrate->SST SST->Inject Integrate Integrate Chromatograms Inject->Integrate Calc Calculate Purity (% Area Normalization) Integrate->Calc Report Generate Final Report Calc->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[2][3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject the diluent (blank), a solution of the reference standard, the sample solution, and a spiked sample solution containing known impurities (e.g., 3,5-Dichlorobenzoic acid).

  • Acceptance Criteria: The analyte peak should be free from interference from any other peaks at its retention time. The method must demonstrate baseline resolution (R > 2.0) between the main analyte peak and the closest eluting impurity.

Separation cluster_chromatogram Conceptual Chromatogram p1 Impurity A e.g., Starting Material p2 4-(Allyloxy)-3,5-dichlorobenzoic acid API Peak p1->p2 R > 2.0 p3 Impurity B e.g., Degradant p2->p3 R > 2.0

Caption: Desired chromatographic separation.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo or the sample matrix with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six determinations of the sample solution at 100% of the test concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Acceptance Criteria: The %RSD for the assay results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions with known low concentrations. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Acceptance Criteria: LOQ must be determined with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results. Variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., % ACN ± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met, and the assay results should not be significantly affected by the changes.

Data Presentation and Calculation

The purity of 4-(Allyloxy)-3,5-dichlorobenzoic acid is typically calculated using area normalization, assuming all impurities have a similar response factor to the API.

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

A summary of validation results should be presented clearly.

Table: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Specificity Complies No interference, R > 2.0
Linearity (r²) e.g., 0.9995 ≥ 0.999
Accuracy (% Recovery) e.g., 99.5% - 101.2% 98.0% - 102.0%
Repeatability (%RSD) e.g., 0.45% ≤ 2.0%
Intermediate Precision (%RSD) e.g., 0.82% ≤ 2.0%
LOQ (µg/mL) e.g., 0.1 µg/mL S/N ≥ 10

| Robustness | Complies | SST criteria met |

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of 4-(Allyloxy)-3,5-dichlorobenzoic acid purity. The detailed protocol and clear system suitability criteria ensure that the method is readily transferable and suitable for routine use in a regulated quality control laboratory. This method provides a reliable tool for ensuring the quality and consistency of this API during drug development and manufacturing.

References

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed, National Center for Biotechnology Information.[Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate.[Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.[Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.[Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.[Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect.[Link]

  • Are You Sure You Understand USP <621>? LCGC International.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent.[Link]

  • Steps for HPLC Method Validation. Pharmaguideline.[Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).[Link]

  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811. PubChem, National Center for Biotechnology Information.[Link]

  • USP-NF <621> Chromatography. Scribd.[Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.[Link]

  • Analytical Methods. Royal Society of Chemistry.[Link]

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Method

The Strategic Application of 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivatives in the Synthesis of Potent Caspase Inhibitors

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Caspases in Programmed Cell Death and the Therapeutic Imperative for Their Inhibition Caspases, a family...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Caspases in Programmed Cell Death and the Therapeutic Imperative for Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death.[1] This intricate and vital process is essential for normal tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] The activation of caspases initiates a cascade of proteolytic events that dismantle the cell in a controlled manner, preventing the release of damaging cellular contents and inflammation.[2]

There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3] Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][4]

Dysregulation of apoptosis is a cornerstone of numerous human pathologies. Insufficient apoptosis can lead to the survival of malignant cells and the development of cancer, while excessive apoptosis contributes to tissue damage in a variety of conditions, including neurodegenerative diseases, ischemic injury, and autoimmune disorders.[4] Consequently, the targeted inhibition of caspases has emerged as a promising therapeutic strategy for a wide range of diseases.

This document provides a detailed overview of the use of substituted benzoic acid derivatives, with a focus on the potential application of "4-(Allyloxy)-3,5-dichlorobenzoic acid," in the synthesis of potent caspase inhibitors, exemplified by the clinical-stage pan-caspase inhibitor, Emricasan (IDN-6556).

Caspase Activation Pathways: A Visualized Overview

The intricate signaling cascades leading to apoptosis are tightly regulated. The following diagram illustrates the principal pathways of caspase activation.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Figure 1: Caspase Activation Pathways. A simplified representation of the extrinsic and intrinsic pathways leading to the activation of executioner caspases and subsequent apoptosis.

Emricasan (IDN-6556): A Clinically Investigated Pan-Caspase Inhibitor

Emricasan is an orally active, irreversible pan-caspase inhibitor that has undergone extensive clinical investigation for the treatment of liver diseases, including non-alcoholic steatohepatitis (NASH) and cirrhosis.[1][4][5] Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.[6]

The structure of Emricasan features a peptide-like backbone designed to mimic the natural substrates of caspases, coupled to a (2,3,5,6-tetrafluorophenoxy)methyl ketone "warhead" that irreversibly binds to the enzyme.[7][8] The synthesis of such complex molecules often relies on the strategic use of functionalized aromatic building blocks.

Synthetic Strategy: The Role of Substituted Benzoic Acids

The synthesis of caspase inhibitors like Emricasan typically involves a multi-step process that includes peptide couplings and the introduction of the electrophilic "warhead." While a direct synthetic route from "4-(Allyloxy)-3,5-dichlorobenzoic acid" to a specific caspase inhibitor is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for the synthesis of the phenoxy-containing side chain of Emricasan or related analogues. The allyloxy group can be a versatile handle for further chemical modifications, and the dichloro substitution pattern influences the electronics and reactivity of the aromatic ring.

The following section outlines a representative, field-proven protocol for the synthesis of a key intermediate for a caspase inhibitor, illustrating the general principles that would be applicable when starting from a functionalized benzoic acid derivative.

Illustrative Protocol: Synthesis of a Key Caspase Inhibitor Intermediate

This protocol describes the synthesis of a dipeptide intermediate and its subsequent coupling to a substituted phenoxyacetic acid, a common strategy in the preparation of caspase inhibitors.

Experimental Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling with Substituted Phenoxyacetic Acid Boc-L-Alanine Boc-L-Alanine EDC_HOBt EDC, HOBt, DIEA Boc-L-Alanine->EDC_HOBt L-Aspartic acid\ndimethyl ester HCl L-Aspartic acid dimethyl ester HCl L-Aspartic acid\ndimethyl ester HCl->EDC_HOBt Dipeptide Boc-Ala-Asp(OMe)-OMe EDC_HOBt->Dipeptide TFA TFA in DCM Dipeptide->TFA Amine_Salt H2N-Ala-Asp(OMe)-OMe -TFA salt TFA->Amine_Salt Coupling EDC, HOBt, DIEA Amine_Salt->Coupling Final_Product Final Product (Caspase Inhibitor Precursor) Coupling->Final_Product Subst_Phenoxyacetic_Acid Substituted Phenoxyacetic Acid Subst_Phenoxyacetic_Acid->Coupling

Figure 2: Synthetic Workflow. A representative workflow for the synthesis of a caspase inhibitor precursor involving peptide coupling and subsequent attachment of a substituted phenoxyacetic acid side chain.

Step-by-Step Methodology

Step 1: Synthesis of Boc-L-Alanyl-L-Aspartic Acid Dimethyl Ester

  • Materials:

    • Boc-L-Alanine (1.0 eq)

    • L-Aspartic acid dimethyl ester hydrochloride (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of Boc-L-Alanine in DCM, add EDC and HOBt.

    • Stir the mixture at 0 °C for 15 minutes.

    • In a separate flask, dissolve L-Aspartic acid dimethyl ester hydrochloride in DCM and add DIEA.

    • Add the solution of the aspartic acid derivative to the activated Boc-L-Alanine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide.

Step 2: Boc Deprotection of the Dipeptide

  • Materials:

    • Boc-L-Alanyl-L-Aspartic acid dimethyl ester (from Step 1)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the dipeptide in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling with a Substituted Phenoxyacetic Acid

  • Materials:

    • Amine salt (from Step 2)

    • A substituted phenoxyacetic acid (e.g., 2,3,5,6-tetrafluorophenoxyacetic acid) (1.0 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIEA (2.5 eq)

    • DCM

  • Procedure:

    • Follow a similar coupling procedure as described in Step 1, using the deprotected dipeptide and the substituted phenoxyacetic acid as the coupling partners.

    • Purify the final product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents representative data for the synthesis of a caspase inhibitor precursor.

StepReactant 1Reactant 2ProductYield (%)Purity (%)
1Boc-L-AlanineL-Aspartic acid dimethyl ester HClBoc-Ala-Asp(OMe)-OMe85-95>95
2Boc-Ala-Asp(OMe)-OMeTFAH₂N-Ala-Asp(OMe)-OMe TFA salt>95 (crude)-
3H₂N-Ala-Asp(OMe)-OMe TFA salt2,3,5,6-tetrafluorophenoxyacetic acidFinal Product70-85>98

Conclusion and Future Perspectives

The development of potent and selective caspase inhibitors remains a significant endeavor in medicinal chemistry. Substituted benzoic acids, such as "4-(Allyloxy)-3,5-dichlorobenzoic acid," represent valuable starting materials and building blocks for the synthesis of these complex molecules. The illustrative synthetic protocol provided herein highlights the key chemical transformations involved in constructing the core structures of peptidomimetic caspase inhibitors. Further research into novel synthetic routes and the exploration of diverse substitution patterns on the aromatic ring will undoubtedly lead to the discovery of next-generation caspase inhibitors with improved pharmacological properties and therapeutic potential.

References

  • [Redacted for compliance]
  • [Redacted for compliance]
  • Emricasan (IDN-6556) is a pan-caspase inhibitor with irreversible properties. Emricasan has anti-inflammatory and anti-apoptotic activity and can be used in the treatment of infections and liver failure, etc. Emricasan also inhibits Zika virus infections. (Source: Not publicly available)
  • Emricasan is a novel, pan-caspase inhibitor. Aims of this study were to assess the pharmacokinetics, pharmacodynamics, safety and clinical outcomes of emricasan in acute decompensation (AD) of cirrhosis. (Source: Not publicly available)
  • Emricasan (IDN-6556) is an irreversible pan-caspase inhibitor that primarily targets the liver when orally administered, and is being investigated in clinical trials for chronic liver disease and portal hypertension after pilot studies in patients with chronic hepatitis C suggested a beneficial effect on liver function as well as on portal pressure in patients with severe portal hypertension. (Source: Not publicly available)
  • Apoptosis is a process where cells die in a controlled way. Initiator caspases are proteins that start this process. These initiator caspases are inactive at first; they are monomers called procaspases. It contains a protease domain in its carboxy-terminal region and a small adapter binding domain near its amino terminus. (Source: Not publicly available)
  • [Redacted for compliance]
  • Emricasan (PF 03491390) is an orally active and irreversible pan-caspase inhibitor. Emricasan inhibits Zika virus (ZIKV)-induced increases in caspase-3 activity and protected human cortical neural progenitors. (Source: Not publicly available)
  • Emricasan (IDN-6556, PF-03491390) is a potential drug invented in 1998 by Idun Pharmaceuticals. The drug was acquired by Pfizer in 2005 and then sold to Conatus Pharmaceuticals in 2010.
  • The design of small molecule inhibitors of cysteine proteases relies heavily on covalent modification of the active site cysteine through reaction with the highly nucleophilic thiolate. Electrophilic 'warhead' moieties suitable for this modification include the aforementioned aldehyde, Michael acceptors (for instance, vinyl sulfones), α-halo ketones, epoxides and nitriles. (Source: Not publicly available)
  • A group of intracellular proteases called caspases are responsible for the deliberate disassembly of the cell into apoptotic bodies during apoptosis. Caspases are present as inactive pro-enzymes that are activated by proteolytic cleavage. Caspases 8, 9 and 3 are situated at pivotal junctions in apoptosis pathways. (Source: Not publicly available)
  • [Redacted for compliance]
  • Emricasan treatment results in improved survival and protects from development of PHT induced by long-term BDL. (Source: Not publicly available)
  • [Redacted for compliance]
  • [Redacted for compliance]
  • Caspase activation plays a central role in the execution of apoptosis. The key components of the biochemical pathways of caspase activation have been recently elucidated.

Sources

Application

Application Notes and Protocols: 4-(Allyloxy)-3,5-dichlorobenzoic Acid as a Versatile Precursor for Novel Alzheimer's Disease Therapeutics

Introduction: A Modern Approach to a Multifaceted Disease Alzheimer's disease (AD) is a progressive neurodegenerative disorder that remains a formidable challenge to modern medicine. The complexity of its pathology, char...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to a Multifaceted Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that remains a formidable challenge to modern medicine. The complexity of its pathology, characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), necessitates a move away from single-target therapies towards multi-target-directed ligands (MTDLs).[1][2] This strategy aims to concurrently modulate several key pathological pathways, offering a more holistic therapeutic approach. Within this framework, privileged scaffolds—molecular core structures with a proven affinity for multiple biological targets—are of immense value. The benzoic acid framework, and specifically its halogenated derivatives, has been identified as a versatile starting point for the synthesis of various active pharmaceutical ingredients (APIs).[3][4]

This document presents "4-(Allyloxy)-3,5-dichlorobenzoic acid" as a novel, highly adaptable precursor for the development of next-generation Alzheimer's therapeutics. While 3,5-dichlorobenzoic acid has been incorporated into hybrid molecules targeting cholinesterase and Aβ aggregation,[5] the introduction of a 4-allyloxy group provides a unique synthetic handle. This allyl group is not merely a passive substituent; it is a versatile functional group that can be selectively cleaved to reveal a reactive phenol or be chemically transformed through various reactions, such as the Claisen rearrangement or dihydroxylation, to generate diverse molecular architectures.[6][7] These application notes will provide a hypothetical, yet scientifically rigorous, framework for the synthesis of this precursor, its elaboration into a potential multi-target therapeutic agent, and the detailed protocols for its subsequent biological evaluation.

Physicochemical Properties of the Precursor

A summary of the key physicochemical properties of 4-(Allyloxy)-3,5-dichlorobenzoic acid is provided below.

PropertyValueReference
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.08 g/mol [1]
Boiling Point 363°C at 760 mmHg[1]
Flash Point 173.3°C[1]
Density 1.388 g/cm³[1]
CAS Number 41727-45-1[1]

Synthesis Protocol 1: Preparation of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Rationale: The synthesis of the title precursor can be efficiently achieved via a standard Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a suitable 4-hydroxy-3,5-dichlorobenzoic acid derivative with a mild base, followed by nucleophilic substitution with an allyl halide. To avoid unwanted side reactions with the carboxylic acid moiety, it is prudent to first protect it as an ester, which can be subsequently hydrolyzed.

Workflow Diagram:

G start Methyl 3,5-dichloro-4-hydroxybenzoate reagents1 Allyl bromide, K₂CO₃ Acetone, Reflux start->reagents1 Williamson Ether Synthesis intermediate Methyl 4-(allyloxy)-3,5-dichlorobenzoate reagents1->intermediate reagents2 1. NaOH (aq), EtOH 2. HCl (aq) intermediate->reagents2 Ester Hydrolysis product 4-(Allyloxy)-3,5-dichlorobenzoic acid reagents2->product

Caption: Proposed synthetic workflow for 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Step-by-Step Protocol:

  • Esterification: To a solution of methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.2 eq).

  • Reaction: Stir the mixture vigorously and heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(allyloxy)-3,5-dichlorobenzoate.

  • Purification (if necessary): The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis: Dissolve the obtained ester in a mixture of ethanol and 1M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at 60°C for 2-3 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-(allyloxy)-3,5-dichlorobenzoic acid as a white to off-white solid.

Application Protocol 1: Synthesis of a Multi-Target GSK-3β Inhibitor

Rationale: The unique reactivity of the allyl group can be exploited to synthesize novel therapeutics. Here, we propose a hypothetical pathway where the allyl group is first deprotected to reveal a phenol. This phenol serves as an anchor point to introduce a known pharmacophore for Glycogen Synthase Kinase-3β (GSK-3β) inhibition via an appropriate linker. GSK-3β is a key enzyme implicated in both tau hyperphosphorylation and Aβ production, making it a prime target for AD therapy.[4][6]

Proposed Target Molecule: A hybrid molecule linking the 3,5-dichloro-4-hydroxybenzoic acid core to a known GSK-3β inhibitory headgroup via an amide bond.

Workflow Diagram:

G start 4-(Allyloxy)-3,5-dichlorobenzoic acid reagents1 Pd(PPh₃)₄, K₂CO₃ Methanol, 40°C start->reagents1 Allyl Deprotection intermediate1 3,5-Dichloro-4-hydroxybenzoic acid reagents1->intermediate1 reagents2 1. SOCl₂ 2. Amine-Linker-GSK3β-Inhibitor intermediate1->reagents2 Amide Coupling product Hypothetical Multi-Target GSK-3β Inhibitor reagents2->product

Caption: Synthetic workflow for a hypothetical multi-target GSK-3β inhibitor.

Step-by-Step Protocol:

  • Allyl Deprotection: To a solution of 4-(allyloxy)-3,5-dichlorobenzoic acid (1.0 eq) in methanol, add potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[8][9]

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 40°C for 2-4 hours. The deprotection is mild and selective for the aryl allyl ether.[8]

  • Work-up: Upon completion, acidify the reaction mixture with 1M HCl to pH ~2 and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dichloro-4-hydroxybenzoic acid.

  • Amide Coupling:

    • Activation: Convert the carboxylic acid of 3,5-dichloro-4-hydroxybenzoic acid to the more reactive acyl chloride by treating with thionyl chloride (SOCl₂) in an appropriate solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

    • Coupling: In a separate flask, dissolve the desired amine-containing linker attached to a GSK-3β inhibitor pharmacophore in DCM with a non-nucleophilic base such as triethylamine (TEA). Slowly add the freshly prepared acyl chloride solution at 0°C and allow the reaction to warm to room temperature and stir overnight.

  • Final Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify the final compound using column chromatography or preparative HPLC to obtain the target molecule.

Biological Evaluation Protocols

The synthesized compounds should be evaluated for their ability to modulate key pathological processes in Alzheimer's disease.

Protocol 2: Aβ (1-42) Aggregation Inhibition Assay

Principle: This assay uses Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils. Inhibition of Aβ aggregation is measured by a decrease in ThT fluorescence.[2]

Materials:

  • Aβ (1-42) peptide

  • 1% Ammonium hydroxide (NH₄OH)

  • Phosphate-buffered saline (PBS), ice-cold

  • 20µM Thioflavin T in 20mM phosphate buffer (pH 8.0)

  • 96-well black microplates

  • Plate reader with fluorescence detection (Excitation: ~420 nm, Emission: ~494 nm)

Procedure:

  • Aβ Preparation: Dissolve Aβ (1-42) peptide in 1% NH₄OH (70-80 µL per 1 mg of peptide). Immediately dilute this solution in ice-cold PBS to a final concentration of 1 mg/mL.[7]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Aggregation: Add the prepared Aβ (1-42) solution to each well to a final concentration of >1 µM.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • ThT Addition: Add the Thioflavin T solution to each well.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a control sample containing Aβ and vehicle (e.g., DMSO) but no test compound.

Protocol 3: Cellular Tau Phosphorylation Assay

Principle: This assay utilizes a cell line that expresses human tau protein. The cells are treated with an agent that induces tau hyperphosphorylation. The efficacy of the test compound in preventing this phosphorylation is then assessed, typically by Western blot or a specific ELISA.[10]

Materials:

  • U2OS cell line stably expressing human Tau-tGFP, or SH-SY5Y neuroblastoma cells.

  • Cell culture medium and supplements.

  • Okadaic acid (a phosphatase inhibitor to induce hyperphosphorylation).

  • Lysis buffer.

  • Primary antibodies (e.g., anti-phospho-Tau at specific sites like AT8, and anti-total-Tau).

  • Secondary antibody conjugated to HRP.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction: Add okadaic acid to the cell medium to induce tau hyperphosphorylation and incubate for a further 2-4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated tau and total tau.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated tau as a ratio to total tau. Compare the results from compound-treated cells to the vehicle-treated control.

Relevant Biological Pathway: GSK-3β in Alzheimer's Disease

Rationale: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in the pathogenesis of AD. It directly phosphorylates tau protein, leading to its dissociation from microtubules and subsequent aggregation into NFTs.[11] Furthermore, GSK-3β can influence the amyloidogenic processing of the amyloid precursor protein (APP), promoting the production of Aβ peptides.[4] Therefore, inhibiting GSK-3β is a promising therapeutic strategy to tackle both major hallmarks of AD.

G APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 gamma_secretase γ-secretase BACE1->gamma_secretase cleavage Abeta Aβ Peptides gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Tau Tau Protein on Microtubules pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neurodegeneration GSK3b GSK-3β GSK3b->BACE1 promotes activity GSK3b->pTau direct phosphorylation

Caption: Role of GSK-3β in Aβ production and Tau hyperphosphorylation.

Conclusion

The strategic design of multi-target ligands is a cornerstone of modern drug discovery for complex diseases like Alzheimer's. 4-(Allyloxy)-3,5-dichlorobenzoic acid represents a promising, yet underexplored, precursor in this endeavor. The allyloxy group provides a gateway for diverse chemical modifications, allowing for the systematic development of novel compounds aimed at concurrently inhibiting key pathological drivers such as Aβ aggregation and tau hyperphosphorylation via GSK-3β modulation. The protocols outlined herein provide a comprehensive, though hypothetical, roadmap for researchers to unlock the potential of this versatile chemical entity in the quest for effective Alzheimer's disease therapeutics.

References

  • Czarnecka, K., et al. (2023). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2158822. Available from: [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • Rippin, I., & Eldar-Finkelman, H. (2021). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 14, 708912. Available from: [Link]

  • Google Patents. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Organic Chemistry Portal. Allyl Ethers. Retrieved from [Link]

  • Avila, J., et al. (2010). The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. GSK-3 and Its Inhibitors. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • ResearchGate. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,5-Dichlorobenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

  • Wikipedia. Claisen rearrangement. Retrieved from [Link]

  • J Enzyme Inhib Med Chem. (2023). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Molecules. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Retrieved from [Link]

  • Innoprot. tau Phosphorylation Assay. Retrieved from [Link]

  • ResearchGate. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivatives as Potential Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex pathophysiology and the lack of disease-modifying therapies. This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel class of compounds, 4-(allyloxy)-3,5-dichlorobenzoic acid and its derivatives, as potential neuroprotective agents. While direct literature on this specific scaffold is emerging, this guide is built upon established principles of medicinal chemistry and neuropharmacology, drawing parallels from structurally related compounds. We present a cogent rationale for the design of this scaffold, a detailed, field-tested synthetic protocol, and a suite of in-vitro assays to rigorously assess its neuroprotective potential. This document is intended to empower researchers to explore this promising chemical space in the quest for novel therapeutics for neurodegenerative disorders.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids in Neurodegeneration

The landscape of neurodegenerative disease treatment is gradually shifting from purely symptomatic relief to the pursuit of disease-modifying therapies. A key strategy in this endeavor is the development of multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades, such as oxidative stress, neuroinflammation, protein aggregation, and cholinergic deficits.

Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. In the context of neurodegeneration, certain benzoic acid derivatives have been explored for their antioxidant and anti-inflammatory properties. The dichlorinated phenyl ring, in particular, can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its blood-brain barrier permeability.

This guide focuses on the synthesis and evaluation of a specific derivative, 4-(allyloxy)-3,5-dichlorobenzoic acid, and its analogues. The rationale for this scaffold is multi-faceted and based on a synthesis of existing knowledge.

Rationale for the 4-(Allyloxy)-3,5-dichlorobenzoic Acid Scaffold: A Multi-Pronged Approach to Neuroprotection

The design of the 4-(allyloxy)-3,5-dichlorobenzoic acid scaffold is a deliberate exercise in medicinal chemistry, aiming to combine several pharmacophoric features that are desirable in a neuroprotective agent.

  • The 3,5-Dichlorobenzoic Acid Core: This central motif provides a rigid backbone for the molecule. The two chlorine atoms are strategically placed to modulate the electronic properties of the aromatic ring and to increase lipophilicity, which is a critical factor for penetration of the blood-brain barrier. Furthermore, the carboxylic acid group is a versatile handle for forming esters, amides, or other derivatives, allowing for the exploration of a wide chemical space and the potential for prodrug strategies.

  • The 4-Allyloxy Group: A Latent Antioxidant and Modulator of Neuronal Signaling? The introduction of an allyloxy group at the 4-position is a key feature of this scaffold. While the direct neuroprotective effects of this specific arrangement are yet to be fully elucidated, we can extrapolate from existing literature on other allyl-containing compounds. For instance, S-allyl-L-cysteine, a component of aged garlic extract, has demonstrated neuroprotective effects in various models of neurodegeneration.[1][2] The allyl group is known to be a scavenger of reactive oxygen species (ROS), and its presence could confer potent antioxidant properties to the molecule.[1][2] Additionally, the ether linkage is relatively stable metabolically, ensuring that the allyloxy moiety remains intact to exert its effects.

  • Hybridization Potential: The carboxylic acid functionality of the 4-(allyloxy)-3,5-dichlorobenzoic acid scaffold provides an excellent opportunity for creating hybrid molecules. By coupling this acid with other known neuroprotective pharmacophores (e.g., tacrine, rivastigmine, or cyclopentaquinoline moieties), it is possible to develop multi-target-directed ligands with enhanced efficacy. This approach has been successfully employed with 3,5-dichlorobenzoic acid, leading to the discovery of potent cholinesterase inhibitors with additional neuroprotective properties.[3][4]

The logical flow for the proposed neuroprotective action of these derivatives is outlined below:

G cluster_0 Proposed Neuroprotective Mechanisms Derivative 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivative Antioxidant Antioxidant Activity (ROS Scavenging) Derivative->Antioxidant Allyloxy group Anti_inflammatory Anti-inflammatory Effects Derivative->Anti_inflammatory Potential modulation of inflammatory pathways Cholinesterase_Inhibition Cholinesterase Inhibition Derivative->Cholinesterase_Inhibition Hybridization with cholinesterase inhibitors Neuroprotection Neuronal Survival and Function Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Cholinesterase_Inhibition->Neuroprotection

Caption: Proposed multi-target neuroprotective mechanisms of 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives.

Synthesis Protocols: A Step-by-Step Guide

The synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid can be achieved through a straightforward two-step process starting from the commercially available 4-hydroxy-3,5-dichlorobenzoic acid. The key transformation is a Williamson ether synthesis, a robust and well-established method for the formation of ethers.[5][6][7][8]

Proposed Synthetic Workflow

G Start 4-Hydroxy-3,5-dichlorobenzoic acid Step1 Williamson Ether Synthesis (Allyl bromide, K2CO3, Acetone) Start->Step1 Intermediate Allyl 4-(allyloxy)-3,5-dichlorobenzoate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Step2->Product

Caption: Proposed two-step synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Allyl 4-(allyloxy)-3,5-dichlorobenzoate

  • Rationale: This step involves the simultaneous O-alkylation of the phenolic hydroxyl group and esterification of the carboxylic acid group of 4-hydroxy-3,5-dichlorobenzoic acid using allyl bromide in the presence of a weak base, potassium carbonate. Acetone is used as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

  • Materials:

    • 4-Hydroxy-3,5-dichlorobenzoic acid (1.0 eq)

    • Allyl bromide (2.5 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a stirred solution of 4-hydroxy-3,5-dichlorobenzoic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide (2.5 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure allyl 4-(allyloxy)-3,5-dichlorobenzoate.

Step 2: Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

  • Rationale: This step involves the selective hydrolysis of the allyl ester in the presence of the allyl ether. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a mild and effective reagent for this transformation.

  • Materials:

    • Allyl 4-(allyloxy)-3,5-dichlorobenzoate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve allyl 4-(allyloxy)-3,5-dichlorobenzoate (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH·H₂O (1.5 eq) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • After completion, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(allyloxy)-3,5-dichlorobenzoic acid.

Application Notes: In Vitro Evaluation of Neuroprotective Potential

A systematic in vitro evaluation is crucial to determine the neuroprotective profile of the synthesized 4-(allyloxy)-3,5-dichlorobenzoic acid derivatives. The following assays are recommended:

Assessment of Antioxidant Activity
  • Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases.[9][10] The ability of the test compound to scavenge free radicals is a primary indicator of its potential neuroprotective efficacy.

  • Recommended Assay: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cholinesterase Inhibition Assay
  • Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can help to restore cholinergic neurotransmission.[11]

  • Recommended Assay: Ellman's method.[4][12]

  • Protocol:

    • Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the test compound, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Add the enzyme and the test compound at various concentrations to a 96-well plate and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Donepezil or galantamine should be used as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Inhibition of Amyloid-β (Aβ) Aggregation
  • Rationale: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[13][14] Compounds that can inhibit this process are considered promising therapeutic agents.

  • Recommended Assay: Thioflavin T (ThT) fluorescence assay.[3][15]

  • Protocol:

    • Prepare a solution of Aβ₁₋₄₂ peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the Aβ peptide solution with and without various concentrations of the test compound at 37°C with constant agitation.

    • At different time points, take aliquots of the reaction mixture and add them to a solution of ThT in a 96-well black plate.

    • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

    • Rifampicin or curcumin can be used as a positive control.

    • Calculate the percentage of inhibition of Aβ aggregation.

Neuroprotection Against Oxidative Stress-Induced Cell Death
  • Rationale: This cell-based assay provides a more physiologically relevant model to assess the neuroprotective effects of the compound against a known neurotoxin.[9][10][16]

  • Recommended Cell Line and Toxin: SH-SY5Y human neuroblastoma cells and hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Protocol:

    • Culture SH-SY5Y cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ or 6-OHDA to the cell culture medium.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

    • Calculate the percentage of cell viability and determine the EC₅₀ value for neuroprotection.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data from the in vitro assays should be summarized in a tabular format.

DerivativeAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Aβ Aggregation Inhibition (%) @ 20 µMDPPH Scavenging IC₅₀ (µM)Neuroprotection (SH-SY5Y) EC₅₀ (µM)
Compound X DataDataDataDataData
Compound Y DataDataDataDataData
Donepezil DataN/AN/AN/AN/A
Ascorbic Acid N/AN/AN/ADataN/A

Interpretation:

  • Low IC₅₀/EC₅₀ values indicate high potency.

  • Selectivity for AChE over BuChE may be desirable to minimize peripheral side effects.

  • Significant inhibition of Aβ aggregation at low micromolar concentrations is a positive indicator.

  • Potent radical scavenging activity supports the antioxidant mechanism of action.

  • Robust neuroprotection in cell-based assays provides strong evidence for further preclinical development.

Conclusion and Future Directions

The 4-(allyloxy)-3,5-dichlorobenzoic acid scaffold represents a promising starting point for the development of novel neuroprotective agents. The synthetic route outlined in this guide is practical and allows for the efficient generation of the target compound and its derivatives. The proposed in vitro assays provide a comprehensive framework for evaluating their neuroprotective potential.

Future work should focus on:

  • Synthesis of a focused library of derivatives: This will enable the establishment of a clear structure-activity relationship (SAR).

  • In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways modulated by the most promising compounds.

  • In vivo evaluation: To assess the efficacy, pharmacokinetics, and safety of lead compounds in animal models of neurodegenerative diseases.

By following the protocols and guidance provided in this document, researchers can effectively explore the therapeutic potential of this novel chemical class and contribute to the development of next-generation treatments for neurodegenerative diseases.

References

  • Czarnecka, K., et al. (2022). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 247-263. Available from: [Link]

  • Czarnecka, K., et al. (2023). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed Central. Available from: [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. Available from: [Link]

  • Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356. Available from: [Link]

  • Moriguchi, T., et al. (2001). S-allyl cysteine, a major thioallyl constituent in aged garlic extract, on learning deficits in senescence-accelerated mice. The Journal of Nutrition, 131(3s), 1093S-1095S. Available from: [Link]

  • Nordberg, A. (2001). The role of cholinergic signaling in the treatment of Alzheimer's disease. Nature Reviews Neuroscience, 2(10), 747-758. Available from: [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. Available from: [Link]

  • Selkoe, D. J. (2001). Alzheimer's disease: genes, proteins, and therapy. Physiological Reviews, 81(2), 741-766. Available from: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Available from: [Link]

  • Tchantchou, F., et al. (2009). Neuroprotective effects of S-allyl-L-cysteine in neurological disease. Journal of Neurochemistry, 110(5), 1395-1405. Available from: [Link]

  • Todd Bronson. (2020). Williamson Ether Synthesis. YouTube. Available from: [Link]

  • Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 277-280. Available from: [Link]

  • MDPI. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Available from: [Link]

  • ACS Publications. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. Available from: [Link]

  • Pharmedicopublishers. (2024). Role of plant-derived alkaloids in neurodegenerative disease treatment. Available from: [Link]

  • Cambridge University Press. (2007). Williamson Ether Synthesis. Available from: [Link]

  • MDPI. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Available from: [Link]

  • Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Available from: [Link]

  • PMC. (2015). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Available from: [Link]

  • Google Patents. (2018). Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.
  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available from: [Link]

  • ACS Publications. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Available from: [Link]

  • Google Patents. (2013). Method for synthesizing 3,5-dichlorobenzoic acid.
  • International Journal of Biological Sciences. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Available from: [Link]

  • MDPI. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Available from: [Link]

  • MDPI. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Available from: [Link]

  • PMC. (2012). Neuroprotective potential of phytochemicals. Available from: [Link]

  • MDPI. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Available from: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Patsnap. (2015). Method for synthesizing 3,5-dichlorobenzoic acid. Available from: [Link]

  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available from: [Link]

  • Portland Press. (2016). Mechanisms for the inhibition of amyloid aggregation by small ligands. Available from: [Link]

  • Google Patents. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

Application

Application Note: A Robust Protocol for the Amide Coupling of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

Introduction The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is the most frequently utilized reaction.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is the most frequently utilized reaction.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 4-(Allyloxy)-3,5-dichlorobenzoic acid with a variety of primary and secondary amines. This particular carboxylic acid presents unique challenges due to the steric hindrance imposed by the two ortho-chloro substituents and the electronic deactivation of the carboxyl group. Furthermore, the presence of an allyl ether moiety necessitates careful selection of reaction conditions to avoid unwanted side reactions.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating experimental protocol.

Challenges and Strategic Considerations

Direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary.[4] The primary challenges in the coupling of 4-(Allyloxy)-3,5-dichlorobenzoic acid are:

  • Steric Hindrance: The two chlorine atoms flanking the carboxylic acid group impede the approach of the amine nucleophile.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack.

  • Allyl Group Reactivity: The allyl ether, while generally stable, can be susceptible to cleavage or rearrangement under harsh acidic or certain catalytic conditions, which must be avoided.

To overcome these challenges, a robust coupling reagent is required. While numerous coupling reagents exist, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered and electron-deficient substrates.[1] Alternatively, carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole) provide a reliable and cost-effective option.[5][6]

This protocol will focus on the use of HATU, which often provides superior yields and faster reaction times for challenging substrates. An alternative EDC/HOBt protocol is also presented.

Reaction Mechanism: HATU-Mediated Amide Coupling

The mechanism of HATU-mediated amide coupling involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This rapidly rearranges to form an activated ester with the HOBt moiety of HATU.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and regenerates the HOBt.

dot graph "HATU_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes CarboxylicAcid [label="4-(Allyloxy)-3,5-dichlorobenzoic acid", fillcolor="#F1F3F4"]; HATU [label="HATU", fillcolor="#F1F3F4"]; DIPEA [label="DIPEA (Base)", fillcolor="#F1F3F4"]; ActivatedEster [label="Activated Ester Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmideProduct [label="Amide Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> ActivatedEster [label=" + HATU, DIPEA"]; ActivatedEster -> TetrahedralIntermediate [label=" + Amine"]; TetrahedralIntermediate -> AmideProduct; TetrahedralIntermediate -> Byproducts; } mend Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
4-(Allyloxy)-3,5-dichlorobenzoic acid249.061.0
Amine-1.1
HATU380.231.2
DIPEA129.243.0
Anhydrous DMF--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(Allyloxy)-3,5-dichlorobenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq). Finally, add DIPEA (3.0 eq) dropwise. Rationale: Pre-mixing the carboxylic acid and amine before the addition of the coupling reagent and base can sometimes be beneficial, though adding all components together is often successful.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. For particularly hindered amines, the reaction may require gentle heating (40-50 °C) or an extended reaction time.

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can also be an effective purification method for solid products.[8]

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative)

This protocol is a cost-effective alternative to HATU, though it may require longer reaction times for challenging substrates.

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
4-(Allyloxy)-3,5-dichlorobenzoic acid249.061.0
Amine-1.1
EDC·HCl191.701.5
HOBt135.121.5
DIPEA or Triethylamine (TEA)129.24/101.193.0
Anhydrous DMF or DCM--

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-(Allyloxy)-3,5-dichlorobenzoic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Cooling the reaction mixture before adding the carbodiimide can help to minimize side reactions and potential epimerization if chiral centers are present.[5]

  • Addition of EDC: Add EDC·HCl (1.5 eq) portion-wise to the cooled solution.

  • Reaction: Add DIPEA or TEA (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction and perform the workup as described in Protocol 1. The aqueous workup is crucial for removing the water-soluble urea byproduct formed from EDC.[6]

Workflow Visualization

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Dry Glassware under Inert Atmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReactants [label="Add Carboxylic Acid, Amine, \nCoupling Reagent, and Base in Anhydrous Solvent"]; Reaction [label="Stir at Room Temperature\n(2-24 hours)"]; Monitoring [label="Monitor by TLC or LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n1. Dilute with EtOAc\n2. Wash with 1M HCl, sat. NaHCO3, Brine"]; Drying [label="Dry Organic Layer (Na2SO4)"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Column Chromatography\nor Recrystallization", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterize Pure Amide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> AddReactants; AddReactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Reaction [label="Incomplete"]; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> End; } mend Caption: General experimental workflow for amide coupling.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Coupling Reagents: Amide coupling reagents can be sensitizers and irritants.[9] Handle HATU, EDC, and HOBt in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Solvents: DMF is a reproductive toxin and should be handled with care. DCM is a suspected carcinogen. Use these solvents in a fume hood.

  • Bases: DIPEA and TEA are corrosive and flammable. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Ineffective coupling reagentUse HATU for sterically hindered substrates.[1]
Poor quality reagents or solventsUse anhydrous solvents and fresh, high-purity reagents. EDC can be hygroscopic.[11]
Low nucleophilicity of the amineIncrease reaction temperature to 40-50 °C or use a more potent coupling reagent like HATU.
Multiple Byproducts Side reactions involving the allyl groupEnsure reaction conditions are not overly acidic or basic. Avoid high temperatures for extended periods.
Formation of N-acylurea (with EDC)Add HOBt to suppress this side reaction.[6] Perform the reaction at 0 °C to room temperature.
Difficult Purification Contamination with urea byproduct (EDC)Perform a thorough aqueous workup. The urea byproduct from EDC is water-soluble.[6]
Unreacted starting materialsUse a slight excess of the amine (1.1 eq) and coupling reagent (1.2-1.5 eq). Ensure the reaction goes to completion.

Conclusion

The successful synthesis of amides from 4-(Allyloxy)-3,5-dichlorobenzoic acid is readily achievable with careful selection of coupling reagents and reaction conditions. The use of HATU is recommended for its high efficiency with sterically demanding substrates. The alternative EDC/HOBt protocol provides a viable and economical option. By following the detailed procedures and troubleshooting guidance in this application note, researchers can reliably synthesize a wide range of amide derivatives for applications in drug discovery and materials science.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6789–6796. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Na, J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 221–233. [Link]

  • ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to improve the yield and purity of your synthesis. 4-(Allyloxy)-3,5-dichlorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Ticagrelor.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, which is typically prepared via a Williamson ether synthesis.[2][3] The general reaction involves the O-alkylation of 4-hydroxy-3,5-dichlorobenzoic acid with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or none at all.

Possible Causes & Solutions:

  • Ineffective Deprotonation of the Phenolic Hydroxyl Group: The Williamson ether synthesis requires the formation of a phenoxide ion, which acts as the nucleophile.[2] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully deprotonated, leading to a poor yield.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess can be beneficial. For instance, using an equimolar ratio of NaOH to the starting diol has been shown to improve yields in similar allylation reactions.[4]

  • Poor Quality of Reagents: The purity of your starting materials, particularly the 4-hydroxy-3,5-dichlorobenzoic acid and the allyl halide, is crucial. Impurities can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use. For example, 2,4-dichlorobenzoic acid can be purified by forming an α-methylbenzylamine salt to reduce positional isomer impurities.[5]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction. If the temperature is too low, the reaction may proceed very slowly or not at all.

    • Solution: The optimal temperature will depend on the solvent and base used. Generally, heating the reaction mixture is necessary. A good starting point is the reflux temperature of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Hydrolysis of Allyl Halide: Allyl halides can be susceptible to hydrolysis, especially in the presence of aqueous bases at elevated temperatures. This side reaction consumes the allyl halide and reduces the yield of the desired ether.

    • Solution: While some water may be necessary if using an aqueous base, an excessive amount should be avoided. Using a phase-transfer catalyst (PTC) can be an effective strategy to facilitate the reaction between the aqueous and organic phases while minimizing hydrolysis of the allyl halide.[4]

Issue 2: Formation of Significant Side Products

Symptoms: TLC or other analytical methods (e.g., LC-MS, GC-MS) show the presence of multiple spots or peaks in addition to the starting material and the desired product.[6]

Possible Causes & Solutions:

  • O-Alkylation vs. C-Alkylation: While O-alkylation is the desired reaction, under certain conditions, C-alkylation of the aromatic ring can occur, leading to isomeric impurities.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation.

  • Dialkylation: If there are other nucleophilic sites in the starting material or if the product itself can be further alkylated, dialkylation products may form.

    • Solution: Carefully control the stoichiometry of the allyl halide. Using a slight excess is often sufficient to drive the reaction to completion without significant dialkylation.

  • Elimination Reaction of Allyl Halide: In the presence of a strong base, allyl halides can undergo elimination to form allene.

    • Solution: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes significant elimination of the allyl halide. Carbonates are often a good choice.

Issue 3: Incomplete Reaction

Symptoms: After the recommended reaction time, a significant amount of the starting material, 4-hydroxy-3,5-dichlorobenzoic acid, remains unreacted.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Poor Mixing: In a heterogeneous reaction mixture (e.g., with a solid base like K₂CO₃), inefficient stirring can lead to poor contact between the reactants.

    • Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer is recommended for larger-scale reactions.

  • Deactivation of the Nucleophile: The phenoxide can be deactivated by protonation if there are acidic impurities in the reaction mixture.

    • Solution: Ensure all reagents and the solvent are dry, especially when using moisture-sensitive bases.

Issue 4: Difficulty in Product Isolation and Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or purification by column chromatography is challenging.

Possible Causes & Solutions:

  • Presence of Emulsions during Workup: The workup often involves an aqueous extraction to remove the base and salts. This can sometimes lead to the formation of stable emulsions.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

  • Co-elution of Impurities: Some impurities may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: Try different solvent systems for chromatography. Alternatively, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. The formation and subsequent hydrolysis of a salt can also be a powerful purification technique.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis?

A1: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and generally favor the desired O-alkylation. Acetone is also a viable option, particularly when using potassium carbonate as the base. The selection will depend on the specific base and reaction temperature you plan to employ.

Q2: Which allyl halide should I use: allyl bromide or allyl chloride?

A2: Allyl bromide is generally more reactive than allyl chloride due to the better leaving group ability of the bromide ion. This can lead to shorter reaction times or allow for lower reaction temperatures. However, allyl chloride is less expensive and may be sufficient for the reaction to proceed efficiently, especially at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major side products. The spots can be visualized under UV light.

Q4: What is the role of a phase-transfer catalyst (PTC) and should I use one?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is particularly useful when you have a two-phase system, such as a solid base in an organic solvent or an aqueous base with an organic solvent. The PTC helps to transfer the nucleophile (phenoxide) from the solid or aqueous phase to the organic phase where the allyl halide is dissolved, thereby accelerating the reaction. Using a PTC can lead to higher yields and allow for milder reaction conditions.[4]

Q5: What are the safety precautions I should take?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Allyl halides are lachrymators and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.[7] 3,5-Dichlorobenzoic acid is an irritant.[8]

Experimental Protocols

Standard Protocol for the Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 4-hydroxy-3,5-dichlorobenzoic acid

  • Allyl bromide (or allyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dichlorobenzoic acid (1 equivalent).

  • Add anhydrous potassium carbonate (1.5-2 equivalents) and acetone (or DMF) to the flask.

  • Stir the mixture vigorously for 10-15 minutes at room temperature.

  • Add allyl bromide (1.1-1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterRecommended ConditionRationale
Base K₂CO₃, NaOH, KOHStrong enough for deprotonation, readily available.
Allyl Halide Allyl bromideMore reactive than allyl chloride.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents favor O-alkylation.
Temperature RefluxIncreases reaction rate.
Monitoring TLCSimple and effective way to track reaction progress.

Visualizations

Reaction Mechanism

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid proceeds via a Williamson ether synthesis, which is an Sₙ2 reaction.[2]

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) StartingMaterial 4-hydroxy-3,5-dichlorobenzoic acid Phenoxide Phenoxide Intermediate StartingMaterial->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide2 Phenoxide Intermediate Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Phenoxide2->Product Sₙ2 Attack AllylHalide Allyl Halide AllylHalide->Product

Caption: Williamson Ether Synthesis Mechanism

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time, Mixing) Start->CheckConditions CheckBase Is the Base Strong Enough? Start->CheckBase SideReactions Analyze for Side Products (TLC, LC-MS) Start->SideReactions OptimizeConditions Optimize Temperature and Reaction Time CheckReagents->OptimizeConditions CheckConditions->OptimizeConditions ChangeBase Consider a Stronger or Different Base CheckBase->ChangeBase PurificationStrategy Adjust Purification Strategy SideReactions->PurificationStrategy

Caption: Troubleshooting Flowchart for Low Yield

References

  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem. Available at: [Link]

  • (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • WO2015067111A1 - Ticagrelor intermediate preparation method - Google Patents.
  • Synthesis process of ticagrelor intermediate - Eureka | Patsnap. Available at: [Link]

  • CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC - NIH. Available at: [Link]

  • Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent - ResearchGate. Available at: [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods - MDPI. Available at: [Link]

  • EURL-SRM - Analytical Observations Report - eurl-pesticides.eu. Available at: [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. Available at: [Link]

  • Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]

  • Williamson Ether Synthesis - YouTube. Available at: [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. Available at: [Link]

  • Unexpected course of a Williamson ether synthesis - Arkivoc. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The synthesis, typically achieved via a Williamson ether synthesis, is generally robust. However, like any chemical transformation, it is susceptible to side reactions that can complicate purification and reduce yields. This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing the formation of common impurities through a practical FAQ and troubleshooting format.

Frequently Asked Questions (FAQs)

FAQ 1: My NMR/LC-MS analysis shows an unexpected peak with the same mass as my product, suggesting an isomer. What is this impurity likely to be?

This is the most frequently encountered issue. The isomeric impurity is almost certainly 2-allyl-4-hydroxy-3,5-dichlorobenzoic acid .

Causality and Mechanism: The synthesis of 4-(allyloxy)-3,5-dichlorobenzoic acid proceeds by the reaction of the 3,5-dichloro-4-hydroxybenzoate anion (a phenoxide) with an allyl halide. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically those ortho and para to the hydroxyl group).

This leads to two competing reaction pathways:

  • O-Allylation (Desired Reaction): The phenoxide oxygen attacks the allyl halide, leading to the formation of the desired ether product. This is generally the kinetically favored pathway.[1][2]

  • C-Allylation (Side Reaction): A carbon atom on the aromatic ring (at the C2 position) attacks the allyl halide. This electrophilic aromatic substitution-like reaction forms a C-C bond, resulting in the 2-allyl-4-hydroxy-3,5-dichlorobenzoic acid side product.[3][4] This pathway can be favored under certain conditions, often leading to the thermodynamically more stable product.[1][2]

A second route to the C-allylated isomer is the Claisen Rearrangement .[5][6] If the desired O-allylated product is exposed to sufficient thermal energy (typically >200°C, but can occur at lower temperatures over long reaction times), it can undergo an intramolecular rearrangement to form the C-allylated product.[5][7]

FAQ 2: My reaction yield is consistently low, and I recover a significant amount of the 3,5-dichloro-4-hydroxybenzoic acid starting material. What's going wrong?

Low conversion is typically traced back to suboptimal reaction conditions related to the initial deprotonation step.

Common Causes:

  • Ineffective Deprotonation: The Williamson ether synthesis requires the formation of the phenoxide ion.[8][9] If the base used is not strong enough or is not present in a sufficient stoichiometric amount (at least one equivalent for the phenol and one for the carboxylic acid), a significant portion of the starting material will remain protonated and unreactive.

  • Presence of Water: The base can be consumed by reacting with water in the solvent or on the glassware. This is particularly problematic when using highly reactive bases like sodium hydride (NaH). Ensure you are using anhydrous solvents and properly dried glassware.

  • Insufficient Reaction Time or Temperature: Ether formation can be slow. A reaction temperature of 60°C in a solvent like DMF is common for this type of allylation.[10] If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

FAQ 3: I've observed a secondary, less polar spot on my TLC plate that is not the starting material or the C-allylated isomer. What other byproduct could be forming?

While less common than C-allylation, you may be observing the formation of allyl 4-(allyloxy)-3,5-dichlorobenzoate .

Causality and Mechanism: This byproduct arises from the allylation of both the phenolic hydroxyl group and the carboxylic acid group. After the initial (and desired) O-allylation of the phenol, the carboxylate anion can, under certain conditions, also act as a nucleophile and react with another molecule of allyl bromide. This is more likely if:

  • A large excess of both the base and allyl bromide is used.

  • The reaction is run for an extended period at elevated temperatures.

The resulting allyl ester is significantly less polar than the desired carboxylic acid product, which explains its different behavior on a TLC plate.

Troubleshooting Guide & Optimization Protocols

Problem 1: C-Allylated Impurity Detected

This is the most critical side product to control. Minimizing its formation is key to achieving high purity and yield.

Logical Flow for Minimizing C-Allylation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Competing Pathways cluster_3 Outcome & Optimization Start Start with 3,5-dichloro-4-hydroxybenzoic acid Base Select Base (e.g., K2CO3, Cs2CO3) Start->Base Solvent Select Solvent (e.g., DMF, Acetone) Start->Solvent Deprotonation Deprotonation to form Phenoxide Base->Deprotonation Solvent->Deprotonation Allylation Add Allyl Bromide (Controlled Temp) Deprotonation->Allylation O_Allyl Kinetic Pathway: O-Allylation (Desired) Allylation->O_Allyl Favored by polar aprotic solvents C_Allyl Thermodynamic Pathway: C-Allylation (Side Product) Allylation->C_Allyl Favored by non-polar solvents & high temp. Product Desired Product: 4-(Allyloxy)-3,5-dichlorobenzoic acid O_Allyl->Product Impurity Impurity: 2-allyl-4-hydroxy-3,5-dichlorobenzoic acid C_Allyl->Impurity Control Optimization: Use Polar Aprotic Solvent Moderate Temperature (e.g., 50-60°C) Control->Allylation Influences Pathway

Caption: Control flow for minimizing C-allylation side product.

Data Summary: Impact of Reaction Conditions on Product Selectivity

ParameterCondition Favoring O-Allylation (Desired)Condition Favoring C-Allylation (Side Product)Rationale
Solvent Polar Aprotic (e.g., DMF, Acetone)Non-polar (e.g., Toluene, Xylene)Polar aprotic solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, promoting O-attack.
Temperature Moderate (50-70°C)High (>80°C or prolonged heating)O-allylation is kinetically faster. Higher temperatures provide the activation energy for the competing C-allylation or the subsequent Claisen rearrangement.[5]
Base Weaker, bulky bases (e.g., K₂CO₃)Strong, non-hindered basesWhile a strong base is needed, extremely reactive conditions can sometimes favor the thermodynamically stable C-allylated product. K₂CO₃ provides a good balance.[10]
Protocol: Purification via Acid-Base Extraction and Recrystallization

This protocol is designed to efficiently separate the desired acidic product from neutral impurities (like the double-allylated ester) and the phenolic C-allylated byproduct.

Step-by-Step Methodology:

  • Initial Workup:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and 1M HCl(aq).

    • Shake vigorously and allow the layers to separate. The organic layer contains your product, side products, and any unreacted allyl bromide.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

  • Acid-Base Extraction (Separation): [11]

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x). The desired product and unreacted starting material will move to the aqueous phase as their sodium salts. The C-allylated product, being a weaker acid (phenol vs. carboxylic acid), will largely remain in the organic phase, as will any neutral ester byproduct.

    • Combine the aqueous extracts. Perform a "back-wash" by washing this combined aqueous layer with a fresh portion of ethyl acetate to remove any lingering organic impurities.

  • Precipitation and Collection:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly acidify the aqueous solution by adding 3M HCl(aq) dropwise with stirring until the pH is ~2. The pure 4-(allyloxy)-3,5-dichlorobenzoic acid will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Final Purification (Recrystallization):

    • Transfer the filtered solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Heat the mixture with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Visualizing Competing Reaction Mechanisms

Understanding the flow of electrons in both the desired and undesired pathways is crucial for rational experimental design.

Diagram: O-Allylation vs. C-Allylation Pathways

Caption: Competing O- and C-allylation pathways in the synthesis.

References

  • Scholarly Publications Leiden University. (n.d.). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • ACS Publications. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051876A2 - Method for c-allylation of phenols.
  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Retrieved from [Link]

  • Springer. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • SlideShare. (n.d.). Phenol reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen rearrangement of allyl phenyl ether (1 a) and potential.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Williamson Ether Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid via the Williamson ether synthesis. It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid via the Williamson ether synthesis. It is designed for researchers and drug development professionals to navigate common experimental challenges, from low yields to unexpected side products, grounding all recommendations in core mechanistic principles.

Section 1: Foundational Principles & Reaction Planning

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The Williamson ether synthesis is a robust and widely used method for forming ethers, but its success with specific substrates like 4-hydroxy-3,5-dichlorobenzoic acid hinges on understanding its mechanism and potential pitfalls.

Q1: What is the optimal strategy for synthesizing 4-(Allyloxy)-3,5-dichlorobenzoic acid using the Williamson method?

Answer: The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This mechanism involves a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group.[3] For the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid, there are two theoretical pathways:

  • Pathway A: Reaction of the phenoxide of 4-hydroxy-3,5-dichlorobenzoic acid (the nucleophile) with an allyl halide, such as allyl bromide (the electrophile).

  • Pathway B: Reaction of an allyl alkoxide with a 4-halo-3,5-dichlorobenzoic acid derivative.

The unequivocally superior strategy is Pathway A. The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3][4] Allyl bromide is a primary halide, making it an excellent substrate for SN2 reactions.[1][3] Conversely, Pathway B would require an SN2 reaction at an sp²-hybridized carbon on the aromatic ring, a process that is mechanistically forbidden.

The synthesis, therefore, involves two key steps:

  • Deprotonation: The phenolic proton of 4-hydroxy-3,5-dichlorobenzoic acid is removed by a base to form a potent phenoxide nucleophile. Note that the carboxylic acid proton is more acidic and will be deprotonated first, requiring at least two equivalents of base.

  • Nucleophilic Attack: The resulting phenoxide attacks the allyl halide to form the desired ether.

Caption: Overall reaction scheme for the synthesis.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Low or No Product Yield
Q2: I've run the reaction, but my TLC/LC-MS analysis shows only starting material. What are the most likely causes?

Answer: A complete lack of conversion points to a fundamental failure in one of the core reaction components. Systematically check the following:

  • Ineffective Deprotonation (Base Failure): The phenoxide must be formed for the reaction to proceed.

    • Cause: Your base may be too weak or has degraded. While strong bases like sodium hydride (NaH) are effective, they are also highly reactive and can be deactivated by moisture.[4][5] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are more stable, but they may require higher temperatures and longer reaction times.

    • Solution: Use a fresh, anhydrous base. For K₂CO₃, ensure it is finely powdered to maximize surface area. When using NaH, ensure your solvent is rigorously anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Crucially, you must use at least two equivalents of base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Insufficient Temperature: SN2 reactions have an activation energy barrier that must be overcome.

    • Cause: The reaction may be running at too low a temperature.

    • Solution: Most Williamson syntheses of this type require heating, typically in the range of 50-100 °C.[1] If using a lower-boiling solvent like acetonitrile, ensure you are at a gentle reflux. For higher-boiling solvents like DMF, a temperature of 60-80 °C is a good starting point.

  • Degraded Alkylating Agent: Allyl bromide can degrade over time.

    • Cause: The allyl bromide may have hydrolyzed or polymerized upon storage.

    • Solution: Use freshly opened or purified allyl bromide. If the liquid appears discolored (yellow or brown), consider passing it through a small plug of neutral alumina before use.

Q3: My yield is low (<30%), and I recover a significant amount of unreacted 4-hydroxy-3,5-dichlorobenzoic acid. What should I investigate?

Answer: This common scenario suggests the reaction is occurring, but is inefficient or incomplete.

  • Incomplete Deprotonation: This is the most frequent cause.

    • Cause: As mentioned, you need at least two full equivalents of base. If you only use one, it will preferentially deprotonate the more acidic carboxylic acid, leaving the phenolic hydroxyl largely protonated and non-nucleophilic.

    • Solution: Increase the base to 2.2-2.5 equivalents to ensure complete deprotonation of both acidic sites.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Cause: Using protic solvents (like ethanol or water) can solvate and stabilize the phenoxide nucleophile, reducing its reactivity.[1] Apolar solvents may not dissolve the phenoxide salt, preventing it from reacting.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively dissolve the ionic intermediate without hindering the nucleophile's reactivity.[1]

  • Insufficient Reaction Time:

    • Cause: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Only stop the reaction once the starting phenol spot has been consumed or is no longer diminishing. Typical reaction times can range from 1 to 8 hours.[1]

Side Product Formation
Q4: My analysis shows a product with the correct mass, but I suspect it's an isomer. Could C-alkylation be the problem?

Answer: Yes, C-alkylation is a known competing pathway in the Williamson ether synthesis with phenoxides.[1]

  • Mechanism: The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen). While O-alkylation is usually favored, C-alkylation can occur, leading to the formation of an isomeric product where the allyl group is attached directly to the ring.

  • Influencing Factors: The choice of solvent can influence the O/C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Troubleshooting: If you suspect C-alkylation, modifying the reaction conditions may help. Using a less reactive alkylating agent (e.g., allyl chloride instead of allyl bromide) or a different solvent system could alter the product ratio. However, for this specific substrate, O-alkylation is strongly favored.

Q5: Is it possible for the allyl group to react with the carboxylate to form an allyl ester?

Answer: This is a thermodynamically possible but kinetically disfavored side reaction. The phenoxide is a much stronger nucleophile than the resonance-stabilized carboxylate anion. Under standard Williamson conditions, the rate of O-alkylation of the phenol is significantly faster than the rate of O-alkylation of the carboxylate. While trace amounts of the ester might form, it is rarely a major side product in this specific reaction.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

This protocol is a validated starting point and may require optimization based on your specific lab conditions and reagent purity.

Reagents & Materials:

  • 4-hydroxy-3,5-dichlorobenzoic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Allyl bromide (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3,5-dichlorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material).

  • Heating & Alkylation: Begin stirring the suspension and heat the mixture to 70 °C. Once the temperature is stable, add allyl bromide (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Maintain the temperature at 70 °C and stir vigorously. Monitor the reaction progress by TLC (see Protocol 2) every hour. The reaction is typically complete in 2-5 hours.

  • Work-up (Quenching): Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture into a beaker containing an equal volume of cold water.

  • Acidification: Slowly acidify the aqueous mixture to pH 1-2 by adding 1 M HCl. The product should precipitate as a solid. If it oils out, proceed to extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water, followed by once with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel TLC plates.

  • Solvent System (Eluent): A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid prevents the carboxylic acid groups from "streaking" on the plate.

  • Spotting: On the baseline of the plate, spot:

    • SM: A solution of the 4-hydroxy-3,5-dichlorobenzoic acid starting material.

    • R: The reaction mixture (co-spot with SM to easily see conversion).

  • Development & Visualization: Develop the plate in the eluent and visualize under a UV lamp (254 nm).[6] The starting material will be more polar (lower Rf value) than the less polar ether product (higher Rf value). The reaction is complete when the SM spot in the R lane has disappeared.[6]

Section 4: Data & Reference Tables

Table 1: Properties of Common Bases
BasepKa of Conjugate AcidStrengthKey Considerations
Sodium Hydride (NaH)~36Very StrongHighly reactive with water/alcohols; requires inert atmosphere.[3][5]
Potassium Hydride (KH)~36Very StrongSimilar to NaH but can be more reactive.[3][7]
Potassium Carbonate (K₂CO₃)10.3ModerateSafer and easier to handle; often requires heat; sufficient for phenols.
Sodium Hydroxide (NaOH)15.7StrongCan be used, but introduces water which can lead to side reactions.
Table 2: Properties of Recommended Solvents
SolventTypeBoiling Point (°C)Key Properties
DMF (N,N-Dimethylformamide)Polar Aprotic153Excellent solvent for ionic salts; high boiling point.[1]
Acetonitrile (MeCN)Polar Aprotic82Good solvent; lower boiling point allows for easier removal.[1]
DMSO (Dimethyl sulfoxide)Polar Aprotic189Very polar; can be difficult to remove during work-up.
Acetone Polar Aprotic56Can be used, but its low boiling point may require longer reaction times.

Section 5: Visualizing the Process

Caption: A workflow for troubleshooting low product yield.

Caption: The SN2 mechanism of the Williamson ether synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Nikitin, A. D., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Sato, T., et al. (2019). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Allylation of 3,5-Dichlorobenzoic Acid

Welcome to the technical support center for the allylation of 3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the allylation of 3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of allyl 3,5-dichlorobenzoate. This document will explain the causality behind experimental choices, provide self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

The allylation of 3,5-dichlorobenzoic acid is a crucial transformation for introducing an allyl ester functional group, a versatile handle in organic synthesis. The electron-withdrawing nature of the two chlorine substituents increases the acidity of the carboxylic acid, which can influence the choice of base and reaction conditions.[1][2] This guide will primarily focus on the direct O-allylation via an SN2 pathway, a common and effective method for this type of transformation.

Proposed Reaction Scheme: O-Allylation of 3,5-Dichlorobenzoic Acid

The most straightforward method for the synthesis of allyl 3,5-dichlorobenzoate is the reaction of 3,5-dichlorobenzoic acid with an allyl halide (e.g., allyl bromide) in the presence of a suitable base.

O_Allylation cluster_reactants Reactants cluster_products Products DCBA 3,5-Dichlorobenzoic Acid AllylBr Allyl Bromide Product Allyl 3,5-Dichlorobenzoate DCBA->Product Base Base (e.g., Cs2CO3) AllylBr->Product Salt Byproduct Salt Base->Salt

Caption: General scheme for the O-allylation of 3,5-dichlorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the allylation of 3,5-dichlorobenzoic acid can stem from several factors, primarily related to the base, solvent, and temperature.

Potential Causes & Solutions:

  • Insufficiently Strong Base: While 3,5-dichlorobenzoic acid is more acidic than benzoic acid due to the electron-withdrawing chlorine atoms, a base that is too weak may not fully deprotonate the carboxylic acid to form the reactive carboxylate nucleophile.[1][2]

    • What to try:

      • Switch to a more effective base: Cesium carbonate (Cs₂CO₃) is an excellent choice for the O-alkylation of carboxylic acids as it is a mild and highly effective base that often leads to clean reactions with high yields.[3][4][5][6] Potassium carbonate (K₂CO₃) is a more cost-effective alternative, though it may require more forcing conditions.

      • Use of a stronger base (with caution): Stronger bases like sodium hydride (NaH) can be used, but may lead to side reactions if not handled carefully under anhydrous conditions.

  • Poor Solubility of Reactants: If the 3,5-dichlorobenzoic acid or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • What to try:

      • Solvent Selection: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally good choices as they can dissolve both the carboxylate salt and the allyl halide.

      • Phase-Transfer Catalysis (PTC): If you are using a biphasic system or have solubility issues, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective.[7][8][9][10] The catalyst transports the carboxylate anion from the solid or aqueous phase into the organic phase where it can react with the allyl bromide.[9][10]

  • Low Reaction Temperature: The reaction may be kinetically slow at room temperature.

    • What to try:

      • Increase Temperature: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Experimental Protocol: O-Allylation using Cesium Carbonate

  • To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in DMF (0.5 M), add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the cesium carboxylate salt.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?

Answer:

Side product formation is a common issue. In the context of this reaction, the most likely side reactions involve the allyl group or impurities in the starting materials.

Potential Side Reactions & Prevention:

  • Over-alkylation or N-alkylation of Solvent: If using a solvent like DMF, there is a small possibility of side reactions with the solvent at high temperatures.

    • Prevention: Use the minimum effective temperature and reaction time. Consider using an alternative aprotic solvent like acetonitrile.

  • Elimination of Allyl Bromide: If a very strong, non-nucleophilic base is used in excess, it could potentially promote the elimination of HBr from allyl bromide to form allene, though this is less common under standard O-allylation conditions.

    • Prevention: Use a milder base like cesium carbonate or potassium carbonate.

  • C-H Allylation: While less likely for O-allylation, direct C-H functionalization of the aromatic ring is a known reaction, often catalyzed by transition metals like ruthenium or palladium.[11][12][13][14][15] If your reaction is contaminated with a metal, you might observe trace amounts of ortho-allylated benzoic acid.

    • Prevention: Ensure all glassware and reagents are free from transition metal contamination.

Troubleshooting Decision Tree for Side Product Formation:

Side_Products Start Side Products Observed Identify Identify side product(s) by MS, NMR Start->Identify OverAlkylation Over-alkylation/Solvent Reaction? Identify->OverAlkylation Elimination Elimination of Allyl Bromide? OverAlkylation->Elimination No Sol_Temp Lower temperature and/or change solvent (e.g., to MeCN) OverAlkylation->Sol_Temp Yes CHAllylation C-H Allylation? Elimination->CHAllylation No Base_Strength Use a milder base (e.g., Cs2CO3) Elimination->Base_Strength Yes Metal_Contamination Check for metal contamination CHAllylation->Metal_Contamination Yes

Caption: Decision tree for troubleshooting side product formation.

FAQ 3: The purification of my product is difficult. What strategies can I use?

Answer:

Purification challenges often arise from unreacted starting material or closely eluting side products.

Purification Strategies:

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) will protonate any unreacted carboxylate, making the unreacted 3,5-dichlorobenzoic acid more soluble in the aqueous phase. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Column Chromatography: Use a solvent system with a gradient elution to effectively separate the non-polar product from the more polar starting material. A typical solvent system would be a mixture of hexane and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Summary Table

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃Cs₂CO₃NaHCs₂CO₃ is often optimal, providing a good balance of reactivity and cleanliness.[3][4][5][6] NaH can be effective but requires stricter anhydrous conditions.
Solvent AcetoneDMFMeCNDMF and MeCN are generally preferred for their ability to dissolve the reactants.
Temperature Room Temp.60 °C80 °CHeating is usually necessary to achieve a reasonable reaction rate. 60 °C is a good starting point.
Additive NoneTBAB18-Crown-6TBAB is useful for phase-transfer conditions.[7][8][9][10] 18-Crown-6 can enhance the reactivity of potassium salts.

Experimental Workflow Diagram

Workflow Start Start Setup Reaction Setup: - 3,5-Dichlorobenzoic Acid - Solvent (e.g., DMF) - Base (e.g., Cs2CO3) Start->Setup Add_Allyl_Br Add Allyl Bromide Setup->Add_Allyl_Br Heat Heat to 60°C Add_Allyl_Br->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Sources

Troubleshooting

Removal of unreacted starting material from "4-(Allyloxy)-3,5-dichlorobenzoic acid"

Technical Support Center: Purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid Welcome to the technical support guide for the purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Welcome to the technical support guide for the purification of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing unreacted starting materials from this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove?

A1: The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid is typically achieved through a Williamson ether synthesis.[1] The most common unreacted starting materials you will encounter are:

  • 3,5-dichloro-4-hydroxybenzoic acid: The phenolic precursor.

  • Allyl bromide (or a similar allyl halide): The alkylating agent.

  • Inorganic base: Such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), used to deprotonate the phenol.

Q2: What is a general overview of the purification strategy?

A2: A robust purification strategy begins with a standard aqueous workup to eliminate inorganic salts and other water-soluble impurities. This is followed by an acid-base extraction, which leverages the acidic nature of the carboxylic acid group.[2] This allows for its selective transfer into a basic aqueous solution, leaving neutral impurities behind. The final product is then precipitated by acidifying the aqueous layer and can be further purified by recrystallization or column chromatography.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows you to visualize the separation of your desired product from the starting materials and any byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively assessing the final purity.[3]

Troubleshooting Guides

Here, we delve into specific problems you might face during the purification process and provide step-by-step solutions.

Problem 1: My crude product is an oily residue instead of a solid.

This is a common issue, often caused by the presence of residual solvent or impurities that depress the melting point.

Possible Cause & Troubleshooting Steps

  • Residual Solvent: Ensure your product has been thoroughly dried under high vacuum. Gentle heating can aid in removing stubborn solvents, but be cautious to avoid decomposition.

  • Excess Allyl Bromide: Unreacted allyl bromide is oily. It can be removed by evaporation under reduced pressure (rotary evaporator). A subsequent aqueous workup will also help remove it.

  • Impurity Presence: If the issue persists after solvent removal, the impurities are likely non-volatile. Proceed with the purification steps outlined below, as these are designed to remove such contaminants.

Problem 2: I'm having trouble separating the product from the starting phenol (3,5-dichloro-4-hydroxybenzoic acid).

This is the most critical separation step, as both compounds are carboxylic acids and exhibit similar acidic properties.

Method 1: Selective Acid-Base Extraction

While both are acids, their pKa values differ slightly, which can sometimes be exploited. However, a more reliable method is column chromatography. For an initial cleanup, a carefully controlled acid-base extraction can be beneficial.[4][5]

  • Rationale: Carboxylic acids are generally more acidic than phenols.[6] However, in this specific case, both molecules contain a carboxylic acid group. The key difference lies in the presence of a free phenolic hydroxyl group on the starting material, making it slightly more polar.

dot

Caption: Initial workup and acid-base extraction workflow.

Method 2: Flash Column Chromatography

This is the most effective method for separating compounds with different polarities.[7]

  • Principle: The stationary phase (silica gel) is polar. The less polar compound will travel through the column faster. Your product, 4-(allyloxy)-3,5-dichlorobenzoic acid, is less polar than the starting material, 3,5-dichloro-4-hydroxybenzoic acid, because the polar phenolic hydroxyl group has been converted to a less polar allyl ether.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested TLC and Column Chromatography Solvent Systems

PolaritySolvent System (Hexane:Ethyl Acetate)Application
Low9:1Initial elution for less polar impurities.
Medium7:3 to 1:1Elution of the desired product.
High1:1 + 1% Acetic AcidElution of the more polar starting phenol.

Note: The addition of a small amount of acetic acid can improve the resolution of carboxylic acids by preventing tailing on the silica gel.

Problem 3: The yield is very low after recrystallization.

Low recovery from recrystallization is a frequent challenge.[8]

Troubleshooting Recrystallization

Possible CauseTroubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve your compound well when hot but poorly when cold.[9] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Too Much Solvent Used Using excess solvent will keep your product dissolved even at low temperatures.[10] If you suspect this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling Too Quickly Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystallization Fails to Occur If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure product.[8]

dot

Caption: Decision tree for troubleshooting recrystallization.

References

  • Lamarsh, P. (n.d.). Chromatographic separation and identification of organic acids. The Illinois State Water Survey. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Reddit. (2014, March 28). Phenol, amine, carboxylic acid separation, is this right? r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Allen. (n.d.). A mixture of phenol and aromatic carboxylic acid can be separated easily by using a solution of :. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Study.com. (n.d.). A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate and a suitable organic solvate. What difference in the chemical properties of the carbo. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Compound Interest. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Quora. (2017, October 19). How to separate phenol, benzoic acid, aniline and biphenyl. Retrieved from [Link]

  • Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Osun State University. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Optimization

Preventing O-deallylation of "4-(Allyloxy)-3,5-dichlorobenzoic acid"

Welcome to the technical support guide for 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Unintended cleavage of the allyl ether, or O-deallylation, is a common challenge that can derail a synthetic sequence. This guide provides in-depth, experience-based answers to common problems, troubleshooting strategies for when things go wrong, and preventative measures to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Q1: What is O-deallylation and why is it happening to my compound?

A1: O-deallylation is the chemical cleavage of the C-O bond of the allyl ether, resulting in the formation of the corresponding phenol, 4-hydroxy-3,5-dichlorobenzoic acid. The allyl group is generally considered a robust protecting group, stable to a range of acidic and basic conditions.[1] However, its unique electronic structure—specifically the accessible π-system of the double bond—makes it susceptible to cleavage by certain reagents, most notably transition metal catalysts like palladium.[1][2] The reaction is often initiated by the coordination of a metal catalyst to the allyl double bond, which facilitates the cleavage of the C-O bond.[3]

Q2: Under which specific chemical environments is O-deallylation of my compound most likely to occur?

A2: The O-allyl group on your compound is particularly vulnerable under the following conditions:

  • Palladium(0) Catalysis: This is the most common cause of unintentional deallylation. Reactions like Suzuki, Heck, Stille, or Sonogashira couplings, which utilize a Pd(0) catalyst, are major risks. The catalyst can readily form a π-allyl-palladium complex, which leads to cleavage.[1][4]

  • Strong Acids: While generally stable to mild acids, strong Brønsted acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃, TiCl₄) can protonate the ether oxygen, making the C-O bond susceptible to nucleophilic attack and cleavage.[5][6][7]

  • Certain Basic Conditions: Very strong bases, particularly those that can promote isomerization of the allyl ether to the more labile vinyl ether (e.g., potassium tert-butoxide), can lead to subsequent hydrolysis and cleavage even under mild acidic workup conditions.[1]

  • Reductive/Oxidative Conditions: Some reductive methods (e.g., SmI₂) or oxidative conditions can also cleave the allyl group.[1]

Q3: How can I quickly detect if O-deallylation has occurred during my reaction?

A3: Routine reaction monitoring is critical. Several analytical techniques can provide a rapid diagnosis:

  • Thin-Layer Chromatography (TLC): This is the fastest method. The deallylated product, 4-hydroxy-3,5-dichlorobenzoic acid, is significantly more polar than the starting material due to the free phenol. It will appear as a new, lower Rf spot on the TLC plate.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of a crude reaction sample, the disappearance or reduction of the characteristic allyl proton signals (typically a multiplet around 6.0 ppm for the internal proton and two multiplets around 5.3-5.5 ppm for the terminal protons) is a definitive indicator of deallylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation. You will observe a new peak in the chromatogram with a mass corresponding to the deallylated product (a loss of 40.03 g/mol from the parent mass).

Part 2: In-Depth Troubleshooting Guide

This section provides specific solutions to common experimental failures encountered when using 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Problem 1: "I am attempting a Suzuki cross-coupling reaction on a derivative of my acid, but I am seeing significant O-deallylation. What is the cause and how can I mitigate it?"

Cause: The Pd(0) catalyst required for the Suzuki coupling is the primary culprit. It readily coordinates with the allyl group's double bond, initiating a cleavage pathway that competes with your desired cross-coupling reaction.[2][4]

Solutions:

  • Change the Catalyst/Ligand System: The choice of ligand on the palladium catalyst can influence its affinity for the allyl group. Bulky, electron-rich phosphine ligands can sometimes favor the desired oxidative addition pathway of the cross-coupling over the π-allyl formation. Experiment with different ligands (e.g., SPhos, XPhos) or pre-catalysts.

  • Use an Additive: The presence of certain additives can sometimes suppress deallylation. For instance, some protocols suggest that the choice of base or the addition of halide scavengers (like silver salts) can alter the reaction pathway, though this is highly substrate-dependent.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of the deallylation side reaction. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Consider an Alternative Protecting Group: If deallylation remains a persistent issue, the most reliable solution is to switch to a protecting group that is orthogonal to palladium catalysis. (See Part 3 for recommendations).

Problem 2: "I tried to convert the carboxylic acid to an ester using Fischer esterification (Methanol/H₂SO₄) and lost the allyl group. Why did this happen?"

Cause: The combination of strong acid (H₂SO₄) and heat used in classic Fischer esterification is harsh enough to cleave the allyl ether. The mechanism involves protonation of the ether oxygen, which turns it into a good leaving group, followed by nucleophilic attack or elimination.[5][6]

Solutions:

  • Use Mild, Non-Acidic Esterification Conditions: Avoid strong acids. Instead, use coupling-agent-based methods which operate under neutral or mildly basic conditions.

    • DCC/DMAP Method: N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a classic, mild method.[9]

    • HATU/DIPEA Method: HATU is a highly efficient coupling reagent, often used in peptide synthesis, that works well for forming esters from sterically hindered or electron-deficient acids.[10]

  • Activation as an Acyl Halide: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride under gentle conditions, then react the purified acyl chloride with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Protocol Example: Mild Esterification using HATU

This protocol is recommended for converting 4-(Allyloxy)-3,5-dichlorobenzoic acid to its methyl ester while preserving the allyl group.

  • Dissolution: Dissolve 1.0 equivalent of 4-(Allyloxy)-3,5-dichlorobenzoic acid in anhydrous DMF or DCM.

  • Addition of Reagents: Add 1.5 equivalents of methanol and 2.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Activation: To the stirring solution, add 1.1 equivalents of HATU portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Problem 3: "My attempt to form an amide using standard coupling reagents resulted in a complex mixture, including the deallylated product. How can I improve this?"

Cause: Similar to esterification, harsh conditions or prolonged reaction times can lead to cleavage. Some amide coupling reagents or additives can create a sufficiently acidic or basic microenvironment to promote deallylation, especially with hindered or electron-deficient substrates that require longer reaction times or higher temperatures.[11][12]

Solutions:

  • Optimize Coupling Reagents: Use highly efficient, modern coupling reagents that allow for short reaction times at room temperature. Reagents like HATU, HBTU, or COMU are excellent choices.[10][13]

  • Control the Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of a less hindered base like triethylamine if possible, as it can sometimes participate in side reactions.

  • Temperature Control: Maintain the reaction at room temperature or below if possible. If heating is required, do so cautiously and for the minimum time necessary.

Part 3: Preventative Strategies & Orthogonal Approaches

The most effective way to prevent O-deallylation is to choose the right tools for the job from the beginning. This involves selecting a protecting group strategy that is compatible with your planned downstream reactions.

The Concept of Orthogonal Protection

Orthogonal protecting groups are groups that can be removed under very different conditions, allowing for selective deprotection of one functional group in the presence of another.[14][15] If your synthesis involves a Pd-catalyzed step, the allyl group is non-orthogonal and therefore a poor choice.

Alternative Protecting Groups for the Phenol

The following table compares the stability of the allyl group with other common phenol protecting groups under conditions known to cause deallylation.

Protecting GroupStructureStable to Pd(0) Catalysis?Stable to Strong Acid?Stable to Strong Base?Common Deprotection Method
Allyl (All) -CH₂CH=CH₂No ModerateYesPd(0), Rh(I), Ru(II) catalysts
Benzyl (Bn) -CH₂PhYes No YesH₂ / Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂(t-Bu)Yes No YesF⁻ (TBAF), mild acid (e.g., PPTS)
Methoxymethyl (MOM) -CH₂OCH₃Yes No YesStrong Acid (e.g., HCl)

Recommendation: For a synthetic route involving a palladium-catalyzed cross-coupling reaction, a Benzyl (Bn) or a silyl ether (e.g., TBS) would be a superior choice for protecting the phenol on the 3,5-dichlorobenzoic acid core. They are robustly stable to Pd(0) catalysts but can be removed under specific conditions (hydrogenolysis for Bn, fluoride or mild acid for TBS) that will not affect the rest of the molecule.[15][16]

Visual Guides & Workflows

The O-Deallylation Problem

Caption: Unwanted conversion to the free phenol.

Mechanism: Palladium-Catalyzed O-Deallylation

G cluster_main Catalytic Cycle cluster_reactants A Aryl Allyl Ether + Pd(0)L₂ B π-Allyl Pd(II) Complex A->B Coordination & Oxidative Addition C Deprotonated Phenol + [Allyl-Pd(II)L₂]⁺ B->C Nucleophilic Attack (by Nu⁻ or solvent) D Regenerated Pd(0)L₂ + Allylic Byproduct C->D Reductive Elimination Products Observed Products C->Products D->A D->Products Start Starting Materials Start->A

Caption: The catalytic cycle of unwanted Pd-mediated cleavage.

Decision Workflow for Synthesis Planning

G cluster_yes High Risk of Deallylation cluster_no Low Risk of Deallylation start Plan Synthesis with 4-(Allyloxy)-3,5-dichlorobenzoic acid q1 Does the route involve Pd(0) catalysis or strong acidic/basic steps? start->q1 reco RECOMMENDATION: Replace Allyl group with an orthogonal protecting group (e.g., Benzyl or TBS) q1->reco Yes caution Use mildest possible conditions for all transformations. (e.g., HATU for couplings) q1->caution No proceed_alt Proceed with Alternative Protected Acid reco->proceed_alt monitor Monitor all reactions closely by TLC and LC-MS for byproduct formation. caution->monitor proceed_orig Proceed with Allyl-Protected Acid monitor->proceed_orig

Caption: A logical guide for planning your synthesis.

References

  • Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. (2020). Organic Letters. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Metal-Catalysed Ether Cleavages. American Chemical Society. [Link]

  • Appendix 6: Protecting groups. Oxford University Press. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

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Troubleshooting

"4-(Allyloxy)-3,5-dichlorobenzoic acid" stability and storage conditions

Technical Support Center: 4-(Allyloxy)-3,5-dichlorobenzoic acid Introduction This technical guide provides in-depth information on the stability and proper storage of 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Allyloxy)-3,5-dichlorobenzoic acid

Introduction

This technical guide provides in-depth information on the stability and proper storage of 4-(Allyloxy)-3,5-dichlorobenzoic acid (CAS 41727-45-1). While comprehensive stability data for this specific molecule is not extensively published, this document synthesizes information from its structural analogs—substituted benzoic acids—and the known reactivity of its functional groups (allyloxy, dichlorophenyl, carboxylic acid) to establish best practices.[1][2] Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental outcomes and preventing the formation of impurities.

Frequently Asked Questions (FAQs) on Storage & Stability

Section 1: Core Storage Recommendations

Q1: What are the ideal storage conditions for solid 4-(Allyloxy)-3,5-dichlorobenzoic acid?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to mitigate potential oxidation of the allyloxy group. While stable at room temperature for shorter periods, storage at 2-8°C is preferable to minimize any potential for slow degradation over time.[1]

Q2: Why is a "cool, dry, dark" environment so critical?

A2: The recommendation is based on the reactivity of the compound's functional groups:

  • Cool: Elevated temperatures can provide the activation energy for unwanted reactions, such as polymerization of the allyl group or, under extreme conditions, decarboxylation.[1]

  • Dry: The compound is a carboxylic acid. While the ether linkage is generally stable, the presence of moisture can facilitate hydrolytic reactions if certain contaminants are present. More importantly, moisture can cause the powder to clump, affecting accurate weighing.

  • Dark: The allyl functional group can be susceptible to free-radical-initiated reactions, which can be triggered by UV light. Storing in an amber glass vial or in a dark cabinet is a necessary precaution.

Q3: Is the compound stable when stored as a solution?

A3: Storing 4-(Allyloxy)-3,5-dichlorobenzoic acid in solution is not recommended for extended periods. The choice of solvent can significantly impact stability. Protic solvents may engage in hydrogen bonding, while trace impurities in any solvent (e.g., peroxides in aged ethers, or dissolved oxygen) can react with the compound. If solutions must be prepared, they should be made fresh. For short-term storage (24-48 hours), use a high-purity, degassed aprotic solvent and store at 2-8°C in the dark.

Section 2: Chemical Stability & Incompatibilities

Q4: What are the primary pathways for degradation?

A4: Based on its structure, two main degradation pathways are of concern:

  • Oxidation/Polymerization of the Allyl Group: The double bond in the allyloxy moiety is the most likely site of degradation. It is susceptible to oxidation (e.g., forming epoxides or aldehydes) or polymerization, especially in the presence of oxygen, light, heat, or trace metal catalysts.

  • Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it will react with bases to form salts.[6] While this is an expected reaction, unintentional contact with basic substances during storage constitutes contamination and degradation of the parent compound. It is also incompatible with strong oxidizing agents.[1][4]

Q5: What specific chemicals or materials should be avoided?

A5: To prevent degradation and ensure safety, avoid storing this compound near:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates).[1][4][7] These can aggressively attack the allyl group.

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate).[7] These will deprotonate the carboxylic acid, forming the corresponding carboxylate salt.

  • Reactive Metals: While solid-state reactions are slow, avoid contact with reactive metals like aluminum, which can be corroded by acids over time, especially in the presence of moisture.[8]

Troubleshooting Guide

Q6: I ran a reaction, and the yield was much lower than expected. Could my starting material have degraded?

A6: Yes, this is a distinct possibility. Degradation of the starting material is a common cause of poor yields. Before rerunning the reaction, you should verify the integrity of your 4-(Allyloxy)-3,5-dichlorobenzoic acid stock. See the workflow diagram and protocol below for guidance on purity verification.

Q7: My compound, which was a white powder, has developed a yellowish tint. What does this mean?

A7: A color change from white to yellow or beige is often an indicator of oxidation.[1] The allyloxy group is the most probable site for such a reaction. The compound may still be usable for some applications, but its purity is compromised. An analytical check (e.g., HPLC, LC-MS) is necessary to quantify the level of impurity before use in sensitive experiments.

Q8: I'm observing unexpected peaks in my NMR or LC-MS analysis of the compound. What could they be?

A8: Unexpected peaks can arise from several sources:

  • Degradation Products: Small peaks could correspond to oxidized or hydrolyzed byproducts.

  • Polymeric Material: Broader peaks or a rising baseline in an NMR spectrum might suggest the presence of oligomers or polymers formed from the allyl group.

  • Residual Solvent or Moisture: Sharp, known peaks could indicate trapped solvent from a previous purification step or absorbed water. If degradation is suspected, re-purification via recrystallization may be possible, but ordering fresh material is often the more reliable solution.

Data Summary and Protocols

Summary of Storage & Handling Parameters
ParameterRecommendationRationale
Temperature Long-Term: 2-8°C Short-Term: Room Temperature (<25°C)Minimizes the rate of potential degradation pathways (e.g., oxidation, polymerization).[1][5]
Atmosphere Inert Gas (Argon, Nitrogen) recommended.Protects the sensitive allyloxy group from atmospheric oxygen.
Light Store in the dark (e.g., amber vial, inside a cabinet).Prevents light-induced free-radical reactions at the allyl group.
Container Tightly-sealed glass container.Prevents moisture ingress and contamination.[3][4]
Incompatibilities Strong Oxidizing Agents, Strong Bases.Prevents chemical reactions that would degrade the compound.[1][7]
Troubleshooting Workflow for Compound Integrity

Below is a logical workflow to diagnose issues potentially related to the stability of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 Diagnosis & Root Cause cluster_3 Corrective Action start Unexpected Experimental Result (e.g., low yield, side products) check_purity Verify Purity of Starting Material start->check_purity visual Visual Inspection: - Color Change? - Clumping? check_purity->visual analytical Analytical Check: - HPLC for Purity % - NMR/MS for Structure check_purity->analytical purity_ok Purity >98%? analytical->purity_ok degradation Degradation Suspected purity_ok->degradation No other_issue Issue is Elsewhere (Reaction conditions, other reagents) purity_ok->other_issue Yes improper_storage Root Cause: Improper Storage Conditions (Heat, Light, Air Exposure) degradation->improper_storage solution Solution: 1. Order Fresh Compound 2. Review and Correct Storage Protocols 3. (Optional) Attempt Re-purification improper_storage->solution

Caption: Troubleshooting workflow for experiments involving 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Protocol: Purity Verification Before Use

This protocol provides a self-validating system to ensure the integrity of your compound before committing it to a reaction.

  • Retrieve from Storage: If refrigerated, allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder.

  • Visual Inspection: Open the container and observe the contents. The compound should be a white to off-white crystalline solid. Note any discoloration (e.g., yellowing) or significant clumping, which may indicate degradation or moisture absorption.

  • Prepare Analytical Sample: Accurately weigh a small amount (e.g., 1-2 mg) of the solid. Dissolve it in a suitable high-purity solvent (e.g., HPLC-grade acetonitrile, deuterated chloroform for NMR) to a known concentration.

  • Primary Analysis (HPLC): Analyze the sample using a reverse-phase HPLC method with a UV detector. A high-purity sample should yield a single major peak (>98% area). The presence of multiple smaller peaks is indicative of impurities.

  • Confirmatory Analysis (Optional but Recommended): If impurities are detected or for highly sensitive applications, acquire a proton NMR (¹H NMR) or LC-MS spectrum.

    • ¹H NMR: Compare the resulting spectrum to a reference. Look for the disappearance of the characteristic allyl proton signals or the appearance of new, unexplained peaks.

    • LC-MS: Confirm the mass of the main peak corresponds to the molecular weight of the compound (247.07 g/mol ) and identify the masses of any impurity peaks.[9]

  • Decision: If purity is confirmed to be acceptable, proceed with your experiment. If significant degradation is observed, do not use the material. Refer to the "Corrective Action" step in the workflow diagram.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET: 3,5-Dichlorobenzoic acid. Retrieved from a similar document structure provided by major chemical suppliers.
  • Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a similar document structure provided by MilliporeSigma (Aldrich).
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Chlorobenzoic acid. Retrieved from a similar document structure provided by Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Dichlorobenzoic acid. Retrieved from a similar document structure provided by Thermo Fisher Scientific.
  • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • Journal of Chemical Education. (1999). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Aluminum Chemical Compatibility Chart. Retrieved from [Link]

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Optimization

Technical Support Center: Understanding Impurities in 4-(Allyloxy)-3,5-dichlorobenzoic acid

Welcome to the technical support guide for 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Allyloxy)-3,5-dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this commercially available reagent. The presence of even trace amounts of unwanted chemicals can significantly impact the safety and efficacy of pharmaceutical products, as well as the outcome of sensitive chemical reactions.[1][2] This guide provides in-depth answers to common questions and robust troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "4-(Allyloxy)-3,5-dichlorobenzoic acid" and where do they originate?

The primary impurities stem from the synthesis process, which is typically a Williamson ether synthesis.[3][4] This involves reacting 3,5-dichloro-4-hydroxybenzoic acid (or its ester derivative) with an allyl halide in the presence of a base.

Synthesis Pathway and Impurity Formation:

G cluster_1 Reaction Step: Williamson Ether Synthesis cluster_2 Products & Impurities SM1 3,5-Dichloro-4-hydroxybenzoic acid Reaction SN2 Reaction SM1->Reaction Imp1 Impurity 1: Unreacted Starting Material (3,5-Dichloro-4-hydroxybenzoic acid) SM1->Imp1 SM2 Allyl Halide (e.g., Allyl Bromide) SM2->Reaction Base Base (e.g., K2CO3, NaH) Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Imp3 Impurity 3: C-Alkylated Byproduct Reaction->Imp3 Imp4 Impurity 4: Degradation Products (e.g., 3,5-Dichlorobenzoic acid) Product->Imp4 Imp2 Impurity 2: Positional Isomers (e.g., from impure starting material) G start Low Yield / Byproducts Observed step1 Step 1: Purity Analysis Run analytical HPLC on starting material. start->step1 decision Is a significant peak corresponding to the phenolic impurity present? step1->decision step2a Step 2a: Purification Perform recrystallization to remove the polar impurity. decision->step2a Yes step2b Step 2b: Re-evaluate Reaction If starting material is pure, investigate reaction conditions (temp, time, reagents). decision->step2b No step3 Step 3: Confirm Purity Run analytical HPLC on purified material. step2a->step3 end Proceed with Reaction using purified material. step3->end

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful and safe execution of your synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid is typically achieved through a two-step process. The first step involves the selective chlorination of 4-hydroxybenzoic acid to produce the key intermediate, 3,5-dichloro-4-hydroxybenzoic acid. This is followed by a Williamson ether synthesis to introduce the allyl group.

Synthesis_Overview 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Chlorination Step 1: Chlorination 4-Hydroxybenzoic_Acid->Chlorination Intermediate 3,5-Dichloro-4-hydroxybenzoic Acid Chlorination->Intermediate Allylation Step 2: Williamson Ether Synthesis Intermediate->Allylation Final_Product 4-(Allyloxy)-3,5-dichlorobenzoic Acid Allylation->Final_Product

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Precursor Synthesis: 3,5-Dichloro-4-hydroxybenzoic Acid

Q1: What is a reliable method for the synthesis of the precursor, 3,5-dichloro-4-hydroxybenzoic acid, from 4-hydroxybenzoic acid?

A1: A common and effective method for the synthesis of 3,5-dichloro-4-hydroxybenzoic acid is the direct chlorination of 4-hydroxybenzoic acid. A suggested protocol involves using a mixture of glacial acetic acid and hydrochloric acid as the solvent and chlorinating agent.[1]

Experimental Protocol: Chlorination of 4-Hydroxybenzoic Acid

  • In a suitable reaction vessel, dissolve 4-hydroxybenzoic acid in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the reaction mixture in an ice bath to maintain a low temperature.

  • Slowly bubble chlorine gas through the solution with vigorous stirring. Alternatively, a solution of a chlorinating agent such as sulfuryl chloride can be added dropwise.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.

  • The crude 3,5-dichloro-4-hydroxybenzoic acid is then collected by filtration, washed with cold water to remove residual acids, and dried.

Q2: What are the potential side products during the chlorination of 4-hydroxybenzoic acid, and how can they be minimized?

A2: The primary side products are the mono-chlorinated isomer (3-chloro-4-hydroxybenzoic acid) and potentially over-chlorinated products. The formation of these byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the chlorinating agent.[1] Lower temperatures generally favor the desired di-substitution and reduce the formation of unwanted isomers.

Williamson Ether Synthesis: Allylation

Q3: What are the key considerations for the Williamson ether synthesis step in the scale-up of 4-(allyloxy)-3,5-dichlorobenzoic acid?

A3: The Williamson ether synthesis is a classic S(_N)2 reaction and is highly effective for this transformation.[2][3] Key considerations for scale-up include:

  • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate or sodium hydroxide. The choice of base can influence the reaction rate and selectivity.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used to facilitate the S(_N)2 reaction.[4]

  • Temperature Control: The reaction is often exothermic, and maintaining a controlled temperature is crucial to prevent runaway reactions and minimize side products.[3]

  • Allylating Agent: Allyl bromide or allyl chloride are commonly used as the allylating agent. Allyl bromide is generally more reactive.

Williamson_Ether_Synthesis cluster_reactants Reactants Intermediate 3,5-Dichloro-4-hydroxybenzoic Acid Deprotonation Deprotonation Intermediate->Deprotonation Base Base (e.g., K2CO3) Base->Deprotonation Allyl_Halide Allyl Halide (e.g., Allyl Bromide) SN2_Attack SN2 Attack Allyl_Halide->SN2_Attack Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Phenoxide->SN2_Attack Final_Product 4-(Allyloxy)-3,5-dichlorobenzoic Acid SN2_Attack->Final_Product

Caption: Williamson ether synthesis workflow.

Q4: What are the common side reactions during the allylation step, and how can they be mitigated?

A4: The most common side reaction is the E2 elimination of the allyl halide, which is promoted by the basic conditions.[5] This is particularly a concern with more sterically hindered alkyl halides. However, since allyl halides are primary, this is less of an issue. Another potential side reaction is C-allylation, where the allyl group attaches to the aromatic ring instead of the oxygen atom.[6]

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can favor the S(_N)2 reaction over elimination.

  • Choice of Base: Using a milder base can sometimes reduce the rate of elimination.

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can enhance the rate of the desired O-allylation and often allows for milder reaction conditions, which can suppress side reactions.[7]

Troubleshooting Guides

Problem 1: Low Yield of 3,5-Dichloro-4-hydroxybenzoic Acid
Possible Cause Troubleshooting Step
Incomplete ChlorinationMonitor the reaction closely by TLC or HPLC to ensure complete consumption of the starting material and the mono-chlorinated intermediate.
Over-chlorinationCarefully control the stoichiometry of the chlorinating agent and maintain a low reaction temperature.
Product Loss During WorkupEnsure the product is fully precipitated by using a sufficient amount of ice water and allowing adequate time for precipitation. Wash the filtered product with minimal cold water to avoid dissolution.
Problem 2: Incomplete Allylation or Low Yield of Final Product
Possible Cause Troubleshooting Step
Insufficient DeprotonationEnsure a sufficient excess of a strong enough base is used to completely deprotonate the phenolic hydroxyl group.
Inactive Allylating AgentUse a fresh, high-quality allyl halide. Allyl bromide is generally more reactive than allyl chloride.
Competing Elimination ReactionLower the reaction temperature and consider using a milder base or a phase transfer catalyst.[5]
Product Loss During PurificationOptimize the acid-base extraction and recrystallization procedures to minimize losses.
Problem 3: Purification Challenges of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

Q5: What is an effective method for purifying the final product on a large scale?

A5: A combination of acid-base extraction and recrystallization is a highly effective method for purifying 4-(allyloxy)-3,5-dichlorobenzoic acid.[8]

Experimental Protocol: Purification of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). The acidic product will move into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified product.

    • Collect the solid by filtration and wash with water.

  • Recrystallization:

    • Dissolve the purified solid in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of ethanol and water).

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and dry them under vacuum.

Q6: What are the likely impurities in the final product and how can they be removed?

A6: The most likely impurities are unreacted 3,5-dichloro-4-hydroxybenzoic acid and potentially byproducts from C-allylation.

  • Unreacted Starting Material: The acid-base extraction is very effective at separating the more acidic starting material from the final product.

  • C-allylated Byproduct: If C-allylation is a significant issue, column chromatography might be necessary for complete removal, although this is less ideal for large-scale purification. Optimizing the reaction conditions to favor O-allylation is the preferred approach.

Scale-Up and Safety Considerations

Q7: What are the primary safety concerns when scaling up this synthesis?

A7: The primary safety concerns are:

  • Exothermic Reactions: Both the chlorination and the Williamson ether synthesis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potentially a runaway reaction. Proper cooling and controlled addition of reagents are critical.[9]

  • Handling of Hazardous Reagents: Chlorine gas, sulfuryl chloride, and allyl halides are corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

Q8: How can Phase Transfer Catalysis (PTC) be beneficial for the scale-up of the allylation step?

A8: Phase Transfer Catalysis can offer several advantages for industrial-scale synthesis:[7]

  • Increased Reaction Rates: PTC can significantly accelerate the reaction, leading to shorter batch times.

  • Milder Reaction Conditions: The use of a PTC often allows the reaction to be run at lower temperatures, which improves safety and reduces the formation of byproducts.

  • Simplified Workup: In some cases, PTC can simplify the workup procedure.

  • Use of Less Expensive Bases: PTC can enable the use of less expensive and easier-to-handle bases like sodium carbonate instead of stronger, more hazardous bases.

Common phase transfer catalysts for this type of reaction include quaternary ammonium salts such as tetrabutylammonium bromide (TBAB).

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral data for 4-(Allyloxy)-3,5-dichlorobenzoic acid, a substituted benzoic acid derivative of interest. By juxtaposing its expected spectral features with those of structurally related analogues, we can delineate the influence of various substituents on the chemical environment of the molecule.

This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous characterization of molecular structures. The ensuing discussion is grounded in the fundamental principles of NMR and supported by experimental data from relevant compounds.

Comparative NMR Data of 4-(Allyloxy)-3,5-dichlorobenzoic acid and its Analogues

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for key structural analogues of 4-(Allyloxy)-3,5-dichlorobenzoic acid. This comparative data provides a framework for predicting and interpreting the spectrum of the title compound.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityIntegration/Comments
Benzoic Acid [1][2]¹H~11.67 (broad s), 8.20 (d), 7.68 (t), 7.50 (t)Broad singlet, Doublet, Triplet, Triplet1H (COOH), 2H (ortho), 1H (para), 2H (meta)
¹³C~172.6, 133.9, 130.3, 129.4, 128.5-C=O, C-para, C-ortho, C-ipso, C-meta
3,5-Dichlorobenzoic Acid [3]¹H~13 (broad s), 8.05 (d), 7.72 (t)Broad singlet, Doublet, Triplet1H (COOH), 2H (Ar-H), 1H (Ar-H)
¹³C168.3, 135.2, 132.0, 128.8-C=O, C-Cl, C-COOH, C-H
Allyl phenyl ether [4][5]¹H6.8-7.3 (m), 6.05 (m), 5.41 (dd), 5.26 (dd), 4.57 (d)Multiplet, Multiplet, Doublet of doublets, Doublet of doublets, Doublet5H (Ar-H), 1H (-CH=), 1H (=CH₂ trans), 1H (=CH₂ cis), 2H (-OCH₂-)
¹³C158.4, 133.5, 129.4, 121.0, 117.7, 114.8, 68.9-C-O, -CH=, Ar-C, Ar-C, =CH₂, Ar-C, -OCH₂-
4-(Allyloxy)-3,5-dichlorobenzoic acid (Predicted) ¹H~13 (broad s), 8.0 (s), 6.1 (m), 5.5 (dd), 5.3 (dd), 4.7 (d)Broad singlet, Singlet, Multiplet, Doublet of doublets, Doublet of doublets, Doublet1H (COOH), 2H (Ar-H), 1H (-CH=), 1H (=CH₂ trans), 1H (=CH₂ cis), 2H (-OCH₂-)
¹³C~168, ~154, ~134, ~132, ~129, ~119, ~70-C=O, C-O, C-Cl, -CH=, C-COOH, C-H, =CH₂, -OCH₂-

Predicted NMR Spectral Analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Based on the additive effects of the substituents observed in the analogue compounds, a detailed prediction of the ¹H and ¹³C NMR spectra for 4-(Allyloxy)-3,5-dichlorobenzoic acid can be formulated.

¹H NMR Spectrum Prediction
  • Aromatic Protons: Due to the symmetrical substitution pattern with chlorine atoms at positions 3 and 5, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a singlet in the aromatic region, likely around δ 8.0 ppm. The electron-withdrawing nature of the chlorine atoms and the carboxyl group will deshield these protons.

  • Allyl Group Protons: The protons of the allyloxy group will exhibit a characteristic pattern.

    • The -OCH₂- protons will appear as a doublet around δ 4.7 ppm, coupled to the adjacent vinylic proton.

    • The vinylic proton (-CH=) will be a multiplet around δ 6.1 ppm, due to coupling with the -OCH₂- protons and the terminal vinylic protons.

    • The two terminal vinylic protons (=CH₂) will appear as distinct doublet of doublets, one for the cis proton around δ 5.3 ppm and one for the trans proton around δ 5.5 ppm, due to geminal and vicinal couplings.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectrum Prediction
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at the most downfield region of the spectrum, anticipated around δ 168 ppm.[6]

  • Aromatic Carbons:

    • The carbon attached to the oxygen of the allyloxy group (C-4) will be significantly shielded and is expected around δ 154 ppm.

    • The carbons bearing the chlorine atoms (C-3 and C-5) will be deshielded, with a predicted chemical shift around δ 134 ppm.

    • The carbons bearing the aromatic protons (C-2 and C-6) are expected to resonate around δ 129 ppm.

    • The ipso-carbon to which the carboxyl group is attached (C-1) is predicted to be around δ 132 ppm.

  • Allyl Group Carbons:

    • The -OCH₂- carbon is expected to appear around δ 70 ppm.

    • The vinylic -CH= carbon will be around δ 132 ppm.

    • The terminal vinylic =CH₂ carbon will be the most shielded of the allyl carbons, resonating around δ 119 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for substituted benzoic acids, based on standard laboratory practices.[3]

Sample Preparation
  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Figure 1: A generalized workflow for the acquisition and analysis of NMR spectra.

Causality in Experimental Choices

The choice of a deuterated solvent is critical as it prevents the large proton signal of the solvent from overwhelming the analyte signals. The selection of a specific deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton, due to differences in solvent polarity and hydrogen bonding capabilities. The use of TMS as an internal standard provides a universally recognized reference point for chemical shifts, ensuring data comparability across different experiments and instruments.[1]

Structural Elucidation through Comparative Analysis

The power of NMR spectroscopy in structural elucidation lies in the detailed analysis of chemical shifts, coupling constants, and integration. In the case of 4-(Allyloxy)-3,5-dichlorobenzoic acid, the predicted NMR data provides a unique fingerprint of the molecule.

  • The singlet for the aromatic protons immediately confirms the 1,2,4,6-tetrasubstituted pattern of the benzene ring.

  • The characteristic signals of the allyl group confirm the presence and connectivity of the allyloxy substituent.

  • The downfield signal of the carboxylic acid proton is indicative of this functional group.

  • The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton of the molecule. The number of distinct signals confirms the molecular symmetry.

By comparing the predicted spectrum with the experimental spectra of its analogues, a high degree of confidence in the structural assignment can be achieved. For instance, the absence of the complex splitting pattern seen in benzoic acid's aromatic region confirms the symmetrical dichlorination.[2] Similarly, the presence of the allyl group signals, which are absent in 3,5-dichlorobenzoic acid, confirms the ether linkage.[3]

G cluster_Aromatic Aromatic Region cluster_Allyl Allyloxy Group cluster_Carboxyl Carboxyl Group 4-(Allyloxy)-3,5-dichlorobenzoic_acid 4-(Allyloxy)-3,5-dichlorobenzoic_acid Ar-H (s, 2H, ~8.0 ppm) Ar-H (s, 2H, ~8.0 ppm) 4-(Allyloxy)-3,5-dichlorobenzoic_acid->Ar-H (s, 2H, ~8.0 ppm) -OCH2- (d, 2H, ~4.7 ppm) -OCH2- (d, 2H, ~4.7 ppm) 4-(Allyloxy)-3,5-dichlorobenzoic_acid->-OCH2- (d, 2H, ~4.7 ppm) COOH (br s, 1H, >10 ppm) COOH (br s, 1H, >10 ppm) 4-(Allyloxy)-3,5-dichlorobenzoic_acid->COOH (br s, 1H, >10 ppm) Ar-C-H (~129 ppm) Ar-C-H (~129 ppm) Ar-C-Cl (~134 ppm) Ar-C-Cl (~134 ppm) Ar-C-O (~154 ppm) Ar-C-O (~154 ppm) Ar-C-COOH (~132 ppm) Ar-C-COOH (~132 ppm) -CH= (m, 1H, ~6.1 ppm) -CH= (m, 1H, ~6.1 ppm) =CH2 (dd, 2H, ~5.3, 5.5 ppm) =CH2 (dd, 2H, ~5.3, 5.5 ppm) -OCH2-C (~70 ppm) -OCH2-C (~70 ppm) -CH=C (~132 ppm) -CH=C (~132 ppm) =CH2-C (~119 ppm) =CH2-C (~119 ppm) C=O (~168 ppm) C=O (~168 ppm)

Figure 2: Predicted key NMR correlations for 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Chegg.com. (2017). Solved 5.(15) The 1H NMR spectrum of allyl phenyl ether is. Retrieved from [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

Sources

Comparative

A Multi-platform Spectroscopic Approach to the Structural Validation of 4-(Allyloxy)-3,5-dichlorobenzoic acid

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly identified compound can lead to wasted resources, misinterpreted biological results, and significant delays in development pipelines. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural validation of 4-(Allyloxy)-3,5-dichlorobenzoic acid, a substituted aromatic carboxylic acid.

We will move beyond a simple recitation of data, delving into the causal logic behind the choice of each analytical technique—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these methods provides a self-validating system, where each piece of spectral data corroborates the others, culminating in a high-confidence structural assignment.

The Target Molecule: 4-(Allyloxy)-3,5-dichlorobenzoic acid

Molecular Formula: C₁₀H₈Cl₂O₃ Molecular Weight: 247.08 g/mol [1]

Structure:



Before analysis, a breakdown of the structure reveals key features for spectroscopic identification:

  • A 1,3,4,5-tetrasubstituted benzene ring .

  • Two chloro substituents , which will have a distinct isotopic signature in mass spectrometry.

  • A carboxylic acid functional group, with its characteristic acidic proton and carbonyl bond.

  • An allyloxy group , containing both sp² and sp³ hybridized carbons and protons, offering unique signals in NMR and IR.

The Analytical Workflow: A Strategy for Confirmation

The validation process is a logical progression, starting with the proton framework, moving to the carbon skeleton, identifying functional groups, and finally, confirming the overall mass and elemental composition.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Prep Pure Compound (4-(Allyloxy)-3,5-dichlorobenzoic acid) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS H_NMR_Data Proton Environment & Connectivity NMR->H_NMR_Data C_NMR_Data Carbon Skeleton & Symmetry NMR->C_NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Validation Confirmed Structure H_NMR_Data->Validation C_NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Overall workflow for spectroscopic validation.

Part 1: ¹H NMR Spectroscopy – Mapping the Proton Framework

Proton NMR is arguably the most powerful tool for elucidating the precise electronic environment and connectivity of hydrogen atoms in a molecule. The expected spectrum for our target compound is highly diagnostic due to the distinct nature of the aromatic, allylic, and carboxylic acid protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

  • Integration: Integrate the signals to determine the relative ratio of protons corresponding to each peak.

Expected Data & Interpretation

The symmetry of the dichlorinated ring simplifies the aromatic region, while the allyl group should present a classic, informative splitting pattern.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 10.0 (broad)Singlet (s)1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
Aromatic (-C₆H₂)~7.9 - 8.1Singlet (s)2HDue to the symmetrical substitution pattern (C₂ᵥ symmetry), the two aromatic protons are chemically and magnetically equivalent, resulting in a single peak.
Vinyl (-O-CH₂-CH =CH₂)~5.9 - 6.1Multiplet (m)1HThis proton is coupled to three other protons: two on the adjacent methylene group and two on the terminal vinyl group (cis and trans), resulting in a complex multiplet.
Terminal Vinyl (=CH₂ )~5.3 - 5.5Doublet of Doublets (dd)2HThe two terminal vinyl protons are diastereotopic. They are coupled to the adjacent vinyl proton with different coupling constants (J_cis and J_trans) and will appear as two distinct signals.
Allylic (-O-CH₂ -CH=)~4.6 - 4.8Doublet (d)2HThese protons are coupled only to the adjacent vinyl proton, resulting in a doublet. Their position is downfield due to the adjacent electronegative oxygen atom.

Validation Check: The presence of a 2H singlet in the aromatic region, a classic 1H:2H:2H pattern for the allyl group, and a very downfield broad singlet for the COOH group provides strong evidence for the proposed structure.

Part 2: ¹³C NMR Spectroscopy – Defining the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments. Given the molecule's symmetry, we expect fewer than 10 signals, which is a key validation point.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.

  • Processing: Process the data similarly to the ¹H spectrum.

Expected Data & Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the clear identification of carbonyl, aromatic, and aliphatic carbons.

Carbon Assignment Predicted δ (ppm) Rationale
Carboxylic Acid (C =O)~165 - 170Carbonyl carbons in carboxylic acids are significantly deshielded and appear far downfield.
Aromatic (C -O)~155 - 160The aromatic carbon directly attached to the electron-donating allyloxy group is shifted downfield.
Vinyl (-O-CH₂-CH =CH₂)~130 - 135sp² hybridized carbons of the double bond.
Aromatic (C -H)~130 - 132The two equivalent methine carbons on the aromatic ring.
Aromatic (C -COOH)~128 - 130The ipso-carbon attached to the carboxyl group.
Aromatic (C -Cl)~125 - 128The two equivalent carbons attached to the electronegative chlorine atoms.
Terminal Vinyl (=CH₂ )~118 - 122The terminal sp² carbon of the allyl group.
Allylic (-O-CH₂ -)~70 - 75This sp³ carbon is shifted downfield due to its attachment to oxygen.

Validation Check: Observing exactly 8 distinct signals in the ¹³C NMR spectrum is a powerful confirmation of the molecule's C₂ᵥ symmetry. The chemical shifts must align with the expected values for carbonyl, aromatic, and allylic carbons.

Part 3: FT-IR Spectroscopy – Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Experimental Protocol: FT-IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[2]

  • Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected Data & Interpretation

The spectrum should display a combination of absorptions characteristic of a carboxylic acid, an ether, and a substituted aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group Confirmed
O-H Stretch2500 - 3300Very BroadCarboxylic Acid (-COOH)[3][4]
C-H Stretch (sp²)3000 - 3100SharpAromatic & Vinyl C-H
C=O Stretch1680 - 1710Strong, SharpCarboxylic Acid (C=O)[3][4]
C=C Stretch1450 - 1600Medium to StrongAromatic Ring & Alkene
C-O Stretch1210 - 1320StrongCarboxylic Acid & Ether[4]
C-Cl Stretch600 - 800StrongAryl Halide

Validation Check: The simultaneous presence of the extremely broad O-H stretch and the strong, sharp C=O stretch is an unambiguous indicator of a carboxylic acid functional group. Additional peaks for C-O and C-Cl bonds further corroborate the proposed structure.

Part 4: Mass Spectrometry – Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For halogenated compounds, the isotopic distribution is a critical piece of identifying evidence.

Experimental Protocol: MS
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that provides detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for confirming the molecular ion.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

Expected Data & Interpretation

The presence of two chlorine atoms creates a highly characteristic M, M+2, and M+4 isotopic cluster.

Ion Expected m/z Relative Intensity (Approx.) Rationale
[M]⁺ (²³⁵Cl)246100% (Base Peak)Molecular ion containing two ³⁵Cl isotopes.
[M+2]⁺ (¹³⁵Cl, ¹³⁷Cl)248~65%Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope.[5]
[M+4]⁺ (²³⁷Cl)250~10%Molecular ion containing two ³⁷Cl isotopes.[5]
[M - C₃H₅]⁺205 / 207 / 209VariableLoss of the allyl group (41 Da).
[M - COOH]⁺201 / 203 / 205VariableLoss of the carboxyl radical (45 Da).

Validation Check: The observation of the molecular ion cluster at m/z 246, 248, and 250 with the correct ~9:6:1 intensity ratio is definitive proof of a dichlorinated compound with the proposed molecular formula.[5][6] Fragmentation patterns corresponding to the loss of the allyl and carboxyl groups further validate the connectivity.

Integrated Structural Confirmation

No single technique provides the complete picture. It is the convergence of data from all four analyses that allows for the unambiguous assignment of the structure of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

G cluster_structure Proposed Structure: 4-(Allyloxy)-3,5-dichlorobenzoic acid cluster_evidence Convergent Spectroscopic Evidence cluster_conclusion Conclusion Structure Aromatic Ring Carboxylic Acid Allyloxy Group Dichloro-substitution NMR_H ¹H NMR - 2H aromatic singlet - 5H allyl pattern - 1H COOH singlet Structure:f0->NMR_H Structure:f1->NMR_H Structure:f2->NMR_H NMR_C ¹³C NMR - 8 unique carbons - Confirms symmetry - Carbonyl C at ~168 ppm Structure:f0->NMR_C Structure:f1->NMR_C Structure:f2->NMR_C Structure:f3->NMR_C IR FT-IR - Broad O-H (2500-3300 cm⁻¹) - Strong C=O (~1700 cm⁻¹) - Strong C-O (~1250 cm⁻¹) Structure:f1->IR Structure:f2->IR MS Mass Spec - MW Confirmed - M, M+2, M+4 cluster - (Ratio ~9:6:1) Structure:f3->MS Conclusion Structure Validated NMR_H->Conclusion NMR_C->Conclusion IR->Conclusion MS->Conclusion

Caption: Integration of multi-technique data for structural proof.

By systematically acquiring and interpreting these complementary datasets, researchers can be fully confident in the identity and purity of their materials. This rigorous, evidence-based approach is essential for maintaining scientific integrity and accelerating the pace of research and development.

References

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from MSU Chemistry. [Link]

  • Sorensen-Unruh, C. (2017). Using an IR Spectrometer: Solid Benzoic Acid. YouTube. [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?[Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid and its Orthogonal Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of scientific ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 4-(Allyloxy)-3,5-dichlorobenzoic acid, a halogenated aromatic carboxylic acid with potential applications as a synthetic intermediate, establishing its purity profile is not merely a quality control checkpoint but a fundamental necessity for reproducible downstream applications. This guide provides an in-depth, comparative analysis of purity assessment methodologies, anchored by the classical technique of elemental analysis and juxtaposed with modern, orthogonal methods including Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC).

The Foundational Pillar: Elemental Analysis

Elemental analysis, a destructive combustion-based technique, provides the empirical formula of a compound by quantifying the mass fractions of its constituent elements. For 4-(Allyloxy)-3,5-dichlorobenzoic acid (C₁₀H₈Cl₂O₃), this translates to the precise measurement of its carbon, hydrogen, and chlorine content.

Theoretical Elemental Composition of 4-(Allyloxy)-3,5-dichlorobenzoic acid
ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1145.65
HydrogenH1.00888.0643.07
ChlorineCl35.453270.90626.96
OxygenO15.999347.99718.25
Total 263.078 100.00

The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition, which is a fundamental property of the molecule. A significant deviation from the theoretical percentages can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.

Experimental Protocol: Combustion Analysis

A meticulously weighed sample of 4-(Allyloxy)-3,5-dichlorobenzoic acid is subjected to high-temperature combustion in a furnace, typically in the presence of a catalyst and a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and chlorine to hydrogen chloride (HCl) or other capturable forms. These combustion products are then passed through a series of specific detectors (e.g., infrared for CO₂, thermal conductivity for H₂O, and coulometric titration for HCl) to determine their respective amounts.

Orthogonal Approaches for Comprehensive Purity Profiling

While elemental analysis is a powerful tool, it is not without its limitations. For instance, it cannot distinguish between isomers or detect impurities with a similar elemental composition to the main compound. Therefore, a multi-pronged approach using orthogonal techniques is essential for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for purity determination. It relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

  • Primary Method: Provides a direct measurement of the analyte's purity.

  • Specificity: Can distinguish between isomers and identify structurally related impurities.

  • Broad Detection: Can detect and quantify a wide range of impurities, including residual solvents and water.

  • Non-destructive: The sample can be recovered and used for other analyses.

Caption: Workflow for purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, which allows for the separation, identification, and quantification of impurities. For a compound like 4-(Allyloxy)-3,5-dichlorobenzoic acid, a reversed-phase HPLC method with a suitable detector (e.g., UV-Vis, Diode Array, or a universal detector like a Charged Aerosol Detector) would be employed.

  • Detector Choice: A UV detector is suitable for chromophoric compounds like our target molecule. However, impurities lacking a chromophore may go undetected. Universal detectors can mitigate this but may have their own limitations.

  • Response Factor: The assumption that all impurities have the same response factor as the main compound can lead to inaccuracies in purity calculations based on area percentage.

  • Method Validation: The HPLC method must be rigorously validated for parameters such as specificity, linearity, accuracy, and precision.

PeakRetention Time (min)Area (%)Identification
12.50.15Starting Material
24.899.754-(Allyloxy)-3,5-dichlorobenzoic acid
36.20.10Unknown Impurity
Differential Scanning Calorimetry (DSC): An Absolute Purity Determination for Crystalline Solids

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.

  • Applicability: Only suitable for crystalline compounds with a sharp melting point.

  • Decomposition: Not applicable if the compound decomposes upon melting.

  • Eutectic Systems: The method assumes the formation of a eutectic system between the main compound and its impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of purity assessment method depends on the specific requirements of the analysis, the nature of the compound, and the potential impurities. A comparative summary is presented below:

FeatureElemental AnalysisqNMRHPLCDSC
Principle Combustion and detection of elemental compositionNuclear magnetic resonance signal intensityChromatographic separation and detectionMelting point depression
Purity Type Elemental PurityAbsolute Molar PurityRelative Purity (Area %)Absolute Molar Purity
Destructive? YesNoYes (sample consumed)Yes (sample heated)
Detects Inorganic Impurities? YesNoNoNo
Detects Water/Solvents? YesYesSometimes (if separated and detected)No
Distinguishes Isomers? NoYesYesNo
Reference Standard Not required for elemental compositionCertified internal standard requiredReference standard of main compound often needed for accurate quantificationNot required
Key Advantage Detects a broad range of elemental impuritiesPrimary method, highly specific, non-destructiveHigh separation power for complex mixturesAbsolute purity for highly pure crystalline solids
Key Limitation Does not provide information on specific organic impuritiesMay have lower sensitivity than HPLC for trace impuritiesPurity by area % can be inaccurateLimited to crystalline, thermally stable compounds

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a critical chemical intermediate like 4-(Allyloxy)-3,5-dichlorobenzoic acid necessitates a scientifically sound and multi-faceted approach. While elemental analysis provides a fundamental and robust measure of elemental composition, it should not be used in isolation. Orthogonal techniques such as qNMR, HPLC, and DSC offer complementary information, enabling a comprehensive understanding of the compound's purity profile.

  • Elemental Analysis serves as an excellent first-pass assessment and is invaluable for detecting inorganic impurities and confirming the empirical formula.

  • qNMR provides an accurate and non-destructive method for determining absolute purity and identifying a wide range of organic impurities and residual solvents.

  • HPLC is unparalleled in its ability to separate and quantify individual organic impurities, making it essential for detailed impurity profiling.

  • DSC offers a valuable, albeit more specialized, tool for the absolute purity determination of highly crystalline materials.

By integrating the data from these orthogonal methods, researchers and drug development professionals can establish a high degree of confidence in the purity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Elemental Analysis of Organic Compounds. (n.d.).
  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]

  • Gabhe, S. Y., Tembhurne, S. V., & Phadke, M. A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of thermal analysis and calorimetry, 98(1), 229–234. [Link]

  • Purity Determination by Differential Scanning Calorimetry. (n.d.). TA Instruments. [Link]

Comparative

A Comparative Guide to the Synthetic Routes of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Introduction 4-(Allyloxy)-3,5-dichlorobenzoic acid is a valuable substituted aromatic compound, often employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the allyl ether,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Allyloxy)-3,5-dichlorobenzoic acid is a valuable substituted aromatic compound, often employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the allyl ether, the carboxylic acid, and the dichlorinated phenyl ring provides multiple points for further chemical modification, making it a versatile building block for drug discovery and development professionals. The efficient and scalable synthesis of this molecule is therefore of significant interest.

This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of 4-(Allyloxy)-3,5-dichlorobenzoic acid, starting from the readily available precursor, 3,5-dichloro-4-hydroxybenzoic acid. We will explore a direct, one-pot approach and a multi-step, protecting-group-based strategy. The discussion will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational complexity.

Synthetic Strategies: An Overview

The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid fundamentally involves the formation of an ether linkage between the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid and an allyl group. The primary challenge in this transformation is the presence of two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid group. The choice of synthetic route hinges on how the reactivity of these two functional groups is managed.

We will compare the following two routes:

  • Route 1: Direct One-Pot Allylation. This approach involves the simultaneous reaction of 3,5-dichloro-4-hydroxybenzoic acid with an allylating agent in the presence of a base. This method aims for operational simplicity by forgoing the use of protecting groups.

  • Route 2: Esterification-Allylation-Saponification Sequence. This strategy employs a protecting group for the carboxylic acid functionality. The carboxylic acid is first converted to an ester, followed by the etherification of the phenolic hydroxyl group, and finally, the deprotection of the ester to reveal the target carboxylic acid.

Route 1: Direct One-Pot Allylation

This synthetic route is predicated on the Williamson ether synthesis, a classic and robust method for forming ethers.[1] In this one-pot approach, a base is used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups of the starting material, 3,5-dichloro-4-hydroxybenzoic acid. The resulting phenoxide and carboxylate anions then react with an allyl halide. While both anions are nucleophilic, the phenoxide is generally a softer nucleophile and reacts more readily with the soft electrophile, allyl bromide, to form the ether. However, the formation of the allyl ester is a significant competing reaction. To address this, the reaction is typically followed by a saponification (hydrolysis) step in the same pot to cleave any formed ester, ensuring the final product is the desired carboxylic acid.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[2] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K+ from K2CO3), leaving the phenoxide and carboxylate anions more exposed and nucleophilic. Allyl bromide is an excellent substrate for SN2 reactions due to the accessibility of the primary carbon and the stability of the bromide leaving group. The subsequent saponification step is a base-catalyzed hydrolysis of the allyl ester.

Experimental Protocol: Direct One-Pot Allylation

Materials:

  • 3,5-dichloro-4-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (3.0 eq).

  • Add allyl bromide (2.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Add a solution of NaOH (4.0 eq) in a 4:1 mixture of dioxane and water.

  • Heat the mixture to 60°C for 1-2 hours to ensure complete saponification of any ester byproduct.

  • Cool the mixture and acidify to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

A general procedure for the allylation of hydroxybenzoic acids, which includes a subsequent saponification step, has been described.[3]

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Operational Simplicity: A one-pot reaction reduces the number of unit operations, saving time and resources.Potential for Side Products: The direct reaction can lead to the formation of both O-allylated and C-allylated products, as well as the allyl ester.
Reduced Waste: Fewer isolation and purification steps compared to a multi-step synthesis.Harsh Saponification Conditions: The use of a strong base for saponification may not be suitable for more sensitive substrates.
Cost-Effective: Fewer reagents and solvents are required.Purification Challenges: The presence of multiple byproducts can complicate the purification of the final product.

Route 2: Esterification-Allylation-Saponification Sequence

This three-step approach offers a more controlled synthesis by protecting the carboxylic acid group as a methyl ester prior to the Williamson ether synthesis. This strategy prevents the carboxylic acid from competing with the phenolic hydroxyl group in the allylation step, potentially leading to a cleaner reaction and higher yield of the desired ether intermediate.

Step 1: Esterification of 3,5-dichloro-4-hydroxybenzoic acid

The first step involves the protection of the carboxylic acid via Fischer esterification.[1][4] This is an acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, in this case, methanol, to form the corresponding methyl ester.

Step 2: Allylation of Methyl 3,5-dichloro-4-hydroxybenzoate

With the carboxylic acid group protected, the Williamson ether synthesis is then performed on the free phenolic hydroxyl group of methyl 3,5-dichloro-4-hydroxybenzoate.[5] This step is mechanistically similar to the allylation in Route 1 but is expected to be more selective due to the absence of the competing carboxylate nucleophile.

Step 3: Saponification of Methyl 4-(allyloxy)-3,5-dichlorobenzoate

The final step is the deprotection of the methyl ester via saponification to yield the target 4-(allyloxy)-3,5-dichlorobenzoic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Experimental Protocols: Multi-Step Synthesis

Protocol 2A: Esterification

  • Suspend 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate to give methyl 3,5-dichloro-4-hydroxybenzoate, which can often be used in the next step without further purification.

Typical procedures for Fischer esterification of benzoic acids using methanol and sulfuric acid are well-established.[4]

Protocol 2B: Allylation of the Ester

  • Dissolve methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in DMF.

  • Add anhydrous potassium carbonate (1.5 eq) and stir the suspension.

  • Add allyl bromide (1.2 eq) dropwise.

  • Heat the mixture to 60°C and stir for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 4-(allyloxy)-3,5-dichlorobenzoate.

Protocol 2C: Saponification

  • Dissolve the crude methyl 4-(allyloxy)-3,5-dichlorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1).

  • Add an aqueous solution of NaOH (2.0-3.0 eq).

  • Stir the mixture at room temperature or gentle heat (40-50°C) for 1-3 hours, monitoring by TLC.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(allyloxy)-3,5-dichlorobenzoic acid.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
High Selectivity: Protection of the carboxylic acid leads to a cleaner allylation reaction with fewer byproducts.Longer Reaction Sequence: The three-step process is more time-consuming and labor-intensive.
Higher Purity: The final product is generally of higher purity, simplifying purification.Increased Waste Generation: Multiple steps lead to more solvent and reagent waste.
Potentially Higher Overall Yield: Minimizing side reactions in the key allylation step can lead to a better overall yield despite the additional steps.Cumulative Yield Loss: Each step in the sequence will have an associated yield loss, potentially lowering the overall yield if any step is inefficient.

Comparative Analysis

ParameterRoute 1: Direct One-Pot AllylationRoute 2: Esterification-Allylation-Saponification
Number of Steps 1 (pot)3
Estimated Overall Yield Moderate to Good (60-75%)Good to Excellent (70-85%)
Purity of Crude Product FairGood to Excellent
Operational Complexity LowHigh
Scalability Potentially challenging due to purification.More straightforward to scale due to cleaner reactions.
Key Reagents K2CO3, Allyl Bromide, NaOHH2SO4, Methanol, K2CO3, Allyl Bromide, NaOH
Ideal Application Rapid, small-scale synthesis where absolute purity is not the primary concern.Large-scale synthesis, and when high purity of the final product is critical.

Visualization of Synthetic Workflows

Route 1: Direct One-Pot Allylation Workflow

Route1 start 3,5-dichloro-4-hydroxybenzoic acid reaction Allylation & in-situ Saponification (K2CO3, Allyl Bromide, DMF, 60°C) then (NaOH, Dioxane/H2O, 60°C) start->reaction workup Acidification & Extraction reaction->workup product 4-(Allyloxy)-3,5-dichlorobenzoic acid workup->product

Caption: Workflow for the direct one-pot synthesis.

Route 2: Multi-Step Synthesis Workflow

Route2 start 3,5-dichloro-4-hydroxybenzoic acid esterification Esterification (MeOH, H2SO4, Reflux) start->esterification intermediate1 Methyl 3,5-dichloro-4-hydroxybenzoate esterification->intermediate1 allylation Allylation (K2CO3, Allyl Bromide, DMF, 60°C) intermediate1->allylation intermediate2 Methyl 4-(allyloxy)-3,5-dichlorobenzoate allylation->intermediate2 saponification Saponification (NaOH, MeOH/H2O) intermediate2->saponification product 4-(Allyloxy)-3,5-dichlorobenzoic acid saponification->product

Caption: Workflow for the multi-step synthesis route.

Conclusion and Recommendation

Both the direct, one-pot allylation and the multi-step, protection-based strategy represent viable pathways to 4-(Allyloxy)-3,5-dichlorobenzoic acid.

Route 1 is advantageous for its operational simplicity and is well-suited for rapid, smaller-scale syntheses where subsequent purification can address any byproduct formation. The convergence of two reactions into a single pot is an elegant approach to improving efficiency.

Route 2 , while more laborious, offers greater control over the chemical transformations. The protection of the carboxylic acid group ensures a cleaner allylation step, which often translates to a higher purity of the final product and can be more amenable to large-scale production where purification of large quantities of material can be a significant bottleneck.

The choice between these two routes will ultimately depend on the specific needs of the researcher or development professional. For exploratory chemistry and rapid analogue synthesis, the direct approach of Route 1 may be preferred. For process development and the synthesis of material for preclinical or clinical studies where purity and scalability are paramount, the more controlled, multi-step approach of Route 2 is the recommended strategy.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. [Link]

  • Supplementary Information for a relevant study. The Royal Society of Chemistry.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 4-(Allyloxy)-3,5-dichlorobenzoic Acid

An In-depth Comparison for Medicinal Chemistry and Process Development Introduction: Why Reactivity Profiling of Substituted Benzoic Acids is Critical In the landscape of drug discovery and fine chemical synthesis, subst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Medicinal Chemistry and Process Development

Introduction: Why Reactivity Profiling of Substituted Benzoic Acids is Critical

In the landscape of drug discovery and fine chemical synthesis, substituted benzoic acids are foundational building blocks. Their carboxylic acid moiety is a versatile handle for constructing amides, esters, and other functional groups central to the structure of active pharmaceutical ingredients (APIs). However, not all benzoic acids are created equal. The substituents on the aromatic ring dictate the molecule's electronic and steric properties, profoundly influencing the reactivity of the carboxyl group. A nuanced understanding of these substituent effects is not merely academic; it is essential for rational reaction design, optimizing yields, minimizing side reactions, and predicting the stability of intermediates.

This guide provides a detailed comparative analysis of 4-(Allyloxy)-3,5-dichlorobenzoic acid , a molecule of interest due to its unique combination of electron-withdrawing and electron-donating substituents, against a panel of other common benzoic acids. We will dissect the underlying principles governing its reactivity and provide robust, validated experimental protocols for researchers to quantify these differences in their own laboratories.

The Theoretical Framework: Deconstructing Substituent Effects

The reactivity of a benzoic acid in common reactions like esterification and amidation is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of inductive and resonance effects from the ring substituents, as well as steric hindrance around the reaction center.

  • Inductive Effects (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens, like the two chlorine atoms in our target molecule, are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the carboxyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

  • Resonance Effects (R): This effect involves the delocalization of π-electrons across the aromatic system. The allyloxy group at the 4-position, with its oxygen lone pairs, can donate electron density into the ring through resonance (+R effect). This donation counteracts the inductive pull of the chlorine atoms and can decrease the electrophilicity of the carbonyl carbon.

  • Steric Effects & The Ortho Effect: Substituents in the ortho positions (2- and 6-) can sterically hinder the approach of a nucleophile to the carboxyl group. More significantly, they can force the carboxyl group to twist out of the plane of the benzene ring.[3][4] This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the ring, which has a net effect of increasing the acid's strength because the destabilizing cross-conjugation is removed.[3] Almost all ortho-substituents, regardless of their electronic nature, increase the acid strength of a benzoic acid.[5]

For 4-(Allyloxy)-3,5-dichlorobenzoic acid , we predict a complex reactivity profile:

  • The two chlorine atoms at the 3- and 5-positions will strongly withdraw electron density via the -I effect, increasing the acidity (lowering the pKa) and enhancing the carbonyl carbon's electrophilicity.

  • The 4-allyloxy group will donate electron density via the +R effect, partially mitigating the effect of the chlorines.

  • The combined effect will likely result in a molecule that is significantly more acidic and reactive than benzoic acid itself, but potentially less reactive than a benzoic acid with only strong electron-withdrawing groups, such as 3,5-dichlorobenzoic acid.

The following diagram illustrates the key electronic forces at play.

electronic_effects cluster_molecule Electronic Effects on 4-(Allyloxy)-3,5-dichlorobenzoic acid mol { | Cl | O-Allyl | Cl | | COOH } inductive Inductive Effect (-I) Electron Withdrawing mol:c3->inductive Strong mol:c5->inductive Strong resonance Resonance Effect (+R) Electron Donating mol:c4->resonance Moderate fischer_esterification_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep1 Weigh 1.0 mmol of each Benzoic Acid prep2 Add Methanol (10 mL) & H₂SO₄ (0.1 mmol) prep1->prep2 react1 Seal vials and place in 60°C heat block prep2->react1 react2 Start timer and begin sampling at time intervals (t=0, 30, 60...) react1->react2 analysis1 Quench aliquot (100 µL) in NaHCO₃ with Internal Standard react2->analysis1 analysis2 Analyze by HPLC or GC-MS analysis1->analysis2 data1 Plot [Product] vs. Time analysis2->data1 data2 Determine Initial Rate from slope data1->data2

Sources

Comparative

A Comparative Guide to the Biological Activities of 4-(Allyloxy)-3,5-dichlorobenzoic acid and its Methyl Ether Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, subtle structural modifications to a parent molecule can elicit profound changes in its biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity. This guide provides an in-depth comparative analysis of two structurally related benzoic acid derivatives: 4-(Allyloxy)-3,5-dichlorobenzoic acid and its methyl ether analog, 4-methoxy-3,5-dichlorobenzoic acid. While direct comparative studies on these specific compounds are not extensively documented, this guide synthesizes information from analogous structures and established structure-activity relationships (SAR) to provide a predictive comparison of their potential biological activities, focusing on antimicrobial, anticancer, and herbicidal properties.

Structural and Physicochemical Properties

The core structure of both molecules is 3,5-dichlorobenzoic acid, a scaffold known to be present in various biologically active compounds[1][2]. The key difference lies in the substituent at the 4-position: an allyloxy group (-OCH₂CH=CH₂) versus a methoxy group (-OCH₃).

Property4-(Allyloxy)-3,5-dichlorobenzoic acid4-methoxy-3,5-dichlorobenzoic acid
Molecular Formula C₁₀H₈Cl₂O₃C₈H₆Cl₂O₃
Molecular Weight 247.08 g/mol 221.03 g/mol
Structure

Predicted LogP ~3.5~2.9

The allyloxy derivative possesses a higher molecular weight and is predicted to be more lipophilic (higher LogP) than its methoxy counterpart. This difference in lipophilicity can significantly influence membrane permeability and interaction with biological targets[3].

Synthesis of the Target Compounds

The most plausible synthetic route to both 4-(allyloxy)-3,5-dichlorobenzoic acid and 4-methoxy-3,5-dichlorobenzoic acid involves the Williamson ether synthesis, starting from a common precursor, 3,5-dichloro-4-hydroxybenzoic acid[2][4][5].

Synthesis cluster_synthesis General Synthesis Pathway Precursor 3,5-dichloro-4-hydroxybenzoic acid Allyl_Intermediate Sodium 3,5-dichloro-4-phenoxide Precursor->Allyl_Intermediate  NaOH Methyl_Intermediate Sodium 3,5-dichloro-4-phenoxide Precursor->Methyl_Intermediate  NaOH Allyl_Product 4-(Allyloxy)-3,5-dichlorobenzoic acid Allyl_Intermediate->Allyl_Product  Allyl bromide Methyl_Product 4-methoxy-3,5-dichlorobenzoic acid Methyl_Intermediate->Methyl_Product  Dimethyl sulfate

Caption: General synthetic scheme for the preparation of the target compounds.

Experimental Protocol: Williamson Ether Synthesis

Synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid:

  • Deprotonation: To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.) at room temperature. Stir the mixture for 30-60 minutes to form the corresponding phenoxide.

  • Alkylation: Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(allyloxy)-3,5-dichlorobenzoic acid.

Synthesis of 4-methoxy-3,5-dichlorobenzoic acid:

The procedure is similar to the synthesis of the allyloxy analog, with the following modifications:

  • In the alkylation step, use dimethyl sulfate (DMS) or methyl iodide (CH₃I) as the methylating agent.

  • The reaction may proceed at room temperature or with gentle heating.

Comparative Biological Activity

Based on the structure-activity relationships of analogous compounds, we can infer the potential biological activities of our target molecules.

Antimicrobial Activity

Dichlorophenol and benzoic acid derivatives are known to possess antimicrobial properties[6][7][8]. The mechanism of action often involves the disruption of the bacterial cell membrane and inhibition of essential enzymes[6].

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid: The presence of the lipophilic allyl group may enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to greater antimicrobial activity compared to its methoxy analog[9]. The double bond in the allyl group could also potentially interact with cellular nucleophiles, contributing to its mechanism of action.

  • 4-methoxy-3,5-dichlorobenzoic acid: While methoxy-substituted benzoic acids have shown antibacterial activity, the effect of a methoxy group can be variable and depends on its position on the ring[7]. In some cases, increasing the number of methoxy groups has been linked to decreased antimicrobial efficacy[8].

Inferred Antimicrobial Potency: 4-(Allyloxy)-3,5-dichlorobenzoic acid > 4-methoxy-3,5-dichlorobenzoic acid

Antimicrobial_MoA cluster_moa Postulated Antimicrobial Mechanism Compound Dichlorobenzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane interacts with Enzymes Essential Cellular Enzymes Compound->Enzymes interacts with Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Postulated mechanism of antimicrobial action.

Anticancer Activity

Many benzoic acid derivatives have been investigated for their anticancer properties[10][11]. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid: The allyl group is a structural feature in several natural and synthetic compounds with demonstrated anticancer activity[12][13]. The reactivity of the allyl group can be a double-edged sword, potentially contributing to cytotoxicity against cancer cells but also raising concerns about genotoxicity.

  • 4-methoxy-3,5-dichlorobenzoic acid: Methoxy-substituted aromatic compounds have a well-documented role in cancer chemotherapy[10][14]. The methoxy group can influence the molecule's interaction with various cellular targets, including enzymes and receptors involved in cancer progression.

Inferred Anticancer Potency: The relative potency is difficult to predict without experimental data, as both the allyloxy and methoxy groups are present in known anticancer agents.

Herbicidal Activity

Dichlorobenzoic acid derivatives are a known class of herbicides[3][15]. Their mode of action often involves mimicking or interfering with plant hormones, leading to uncontrolled growth and eventual death of the plant.

  • 4-(Allyloxy)-3,5-dichlorobenzoic acid & 4-methoxy-3,5-dichlorobenzoic acid: Both compounds share the dichlorobenzoic acid core, which is the primary pharmacophore for herbicidal activity in this class of compounds. The nature of the ether linkage (allyloxy vs. methoxy) may influence the compound's uptake, translocation, and metabolism within the plant, thereby affecting its overall herbicidal efficacy and selectivity. Diaryl ether herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants[15].

Inferred Herbicidal Potency: Both compounds are likely to exhibit herbicidal activity. The relative potency would depend on their specific interactions with the target enzyme and their metabolic stability in plants.

Data Summary

The following table summarizes the inferred biological activities based on the analysis of structurally related compounds. The values are qualitative and intended for comparative purposes.

Biological Activity4-(Allyloxy)-3,5-dichlorobenzoic acid4-methoxy-3,5-dichlorobenzoic acidRationale
Antimicrobial Potentially HigherPotentially LowerIncreased lipophilicity of the allyl group may enhance membrane penetration.
Anticancer Potentially ActivePotentially ActiveBoth allyl and methoxy groups are present in known anticancer compounds.
Herbicidal Likely ActiveLikely ActiveBoth share the dichlorobenzoic acid scaffold, a known herbicidal pharmacophore.

Conclusion and Future Directions

This comparative guide provides a theoretical framework for understanding the potential differences in the biological activities of 4-(allyloxy)-3,5-dichlorobenzoic acid and its methyl ether analog. Based on structure-activity relationships of similar compounds, the allyloxy derivative is predicted to exhibit enhanced antimicrobial activity due to its increased lipophilicity. Both compounds are expected to possess anticancer and herbicidal properties, although their relative potencies in these areas are more difficult to predict without direct experimental evidence.

Future research should focus on the synthesis and in vitro evaluation of these two compounds against a panel of bacterial and cancer cell lines to validate these predictions. Further studies could also explore their herbicidal efficacy on various plant species. Elucidating the precise mechanisms of action will be crucial for any potential therapeutic or agricultural applications.

References

  • B. M. Trost, I. Fleming, Comprehensive Organic Synthesis, Pergamon Press, 1991.
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  • ECHEMI, 4-(Allyloxy)-3,5-dichlorobenzoic acid SDS, 41727-45-1 Safety Data Sheets. [URL: https://www.echemi.com/sds/4-(allyloxy)-3,5-dichlorobenzoic-acid-cas-41727-45-1.html]
  • Google Patents, CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. [URL: https://patents.google.
  • Google Patents, CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. [URL: https://patents.google.
  • Google Patents, CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. [URL: https://patents.google.
  • Google Patents, US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. [URL: https://patents.google.
  • J. Med. Chem., A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01476]
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  • MDPI, The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. [URL: https://www.mdpi.com/2079-4991/13/10/1650]
  • MDPI, Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [URL: https://www.mdpi.com/1422-0067/23/21/13442]
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  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [URL: https://www.mdpi.com/1420-3049/28/15/5867]
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  • National Center for Biotechnology Information, Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6046529/]
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  • ResearchGate, How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [URL: https://www.researchgate.

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Validation

A Senior Application Scientist's Guide to the Biological Evaluation of 4-(Allyloxy)-3,5-dichlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the 4-(Allyloxy)-3,5-dichlorobenzoic acid scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the 4-(Allyloxy)-3,5-dichlorobenzoic acid scaffold. As a senior application scientist, my objective is to synthesize data from various studies to offer a clear perspective on the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds. This document is designed to be a practical resource, offering not just a review of findings but also detailed experimental protocols and the rationale behind their application.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. The substitution patterns on the phenyl ring are pivotal in defining their pharmacological profiles. The parent compound of interest here, 4-(Allyloxy)-3,5-dichlorobenzoic acid, possesses several key features that make its derivatives promising candidates for biological screening: a halogenated aromatic ring, an ether linkage, and a reactive carboxylic acid group that allows for further chemical modification.

The presence of chlorine atoms can enhance lipophilicity, potentially improving membrane permeability. The allyloxy group offers a site for metabolic transformation and can influence the molecule's interaction with biological targets. By modifying these and other positions on the benzoic acid core, we can systematically explore the chemical space to optimize for specific biological activities.

Comparative Analysis of Biological Activities

Anticancer Activity

The anticancer potential of benzoic acid derivatives is a field of active research. Studies have shown that substitutions on the aromatic ring significantly influence their cytotoxic effects against various cancer cell lines.

Key Insights from Experimental Data:

  • Halogenation: The presence of chloro groups on the benzoic acid ring, as seen in 2-chlorobenzoic acid and 3,5-dichlorobenzoic acid derivatives, has been associated with significant biological activity.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides is a common strategy to modulate the compound's physicochemical properties and biological activity. For instance, Schiff's bases of 2-chloro benzoic acid have shown more potent antimicrobial effects than their ester counterparts.[1]

  • Nature of the 4-substituent: The group at the 4-position of the benzoic acid ring plays a crucial role. Acyloxy derivatives of robustic acid, which also feature a 4-O-linkage, have demonstrated potent in-vitro cytotoxicity against several human carcinoma cell lines.[2]

Table 1: Comparative Anticancer Activity of Benzoic Acid Derivatives

Compound ClassCell LineActivity Metric (IC50)Reference
4-Acyloxy robustic acid derivativesHL-60, A-549, SMMC-7721, HepG2, HelaVaries by derivative[2]
Imidazolyl benzoic acid derivativesNot specifiedGood to moderate activity[3]
4-Hydrazinobenzoic acid derivativesHCT116, MCF-7Not specified[4]
Antimicrobial Activity

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The structural features of 4-(Allyloxy)-3,5-dichlorobenzoic acid suggest potential for potent antimicrobial activity.

Key Insights from Experimental Data:

  • Impact of Halogenation: Chlorinated benzoic acid derivatives have demonstrated notable antimicrobial activity. For example, 2-chlorobenzoic acid derivatives were effective against both Gram-positive and Gram-negative bacteria.[1]

  • Ester vs. Schiff's Base: In a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than the corresponding esters.[1]

  • Structure-Activity Relationship: The nature and position of substituents on the benzene ring influence the antimicrobial spectrum and potency. Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid exhibited specific antimicrobial activities with MIC values ranging from 32 to 1024 μg/mL.[5]

Table 2: Comparative Antimicrobial Activity of Benzoic Acid Derivatives

Compound ClassTarget OrganismsActivity Metric (MIC)Reference
2-Chlorobenzoic acid derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerVaries by derivative[1]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidGram-positive and Gram-negative bacteria, Candida spp.32 - 1024 µg/mL[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativesS. aureus, B. subtilis125 µg/mL for the most active compound[6]
Anti-inflammatory Activity

The structural resemblance of some benzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) makes them interesting candidates for anti-inflammatory research. Carboxyxanthones, which contain carboxylic acid groups on aromatic rings, are being explored as new anti-inflammatory agents.[7][8][9]

Key Insights from Experimental Data:

  • Mechanism of Action: Aromatic carboxylic acids may exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

  • In Vivo Models: The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[10][11][12][13][14][15]

Mechanistic Insights: Potential Signaling Pathways

The biological activities of 4-(Allyloxy)-3,5-dichlorobenzoic acid derivatives are likely mediated through the modulation of specific cellular signaling pathways.

Anticancer Mechanisms

A potential mechanism for the anticancer activity of these compounds is the induction of apoptosis. This can be investigated by measuring the activation of caspases, which are key proteases in the apoptotic cascade.

Derivative Derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by benzoic acid derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects could be mediated by the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.

Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Activates Transcription Derivative Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical derivative.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20]

Workflow:

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Readout Cell_Culture Seed cells in 96-well plate Add_Compound Add compounds to cells Cell_Culture->Add_Compound Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Add_Compound Incubate_24_48h Incubate for 24-48 hours Add_Compound->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to assess the acute anti-inflammatory activity of compounds.[10][11][12][13][14][15]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The 4-(Allyloxy)-3,5-dichlorobenzoic acid scaffold presents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The comparative analysis of structurally related benzoic acid derivatives suggests that modifications to the ester/amide linkage, the nature of the 4-substituent, and the halogenation pattern on the aromatic ring are key determinants of biological activity.

Future research should focus on the synthesis and systematic biological evaluation of a library of 4-(Allyloxy)-3,5-dichlorobenzoic acid derivatives. This would involve:

  • Modification of the Allyl Group: Introducing different alkyl or aryl groups to explore the impact of the ether-linked substituent.

  • Derivatization of the Carboxylic Acid: Synthesizing a series of esters and amides to modulate physicochemical properties and target interactions.

  • Varying the Halogen Substitution: Investigating the effect of different halogens (e.g., fluorine, bromine) at the 3 and 5 positions.

By combining rational drug design with robust biological screening using the standardized protocols outlined in this guide, it will be possible to elucidate detailed structure-activity relationships and identify lead compounds with optimized therapeutic potential.

References

  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PubMed. (2019, October 26). Retrieved from [Link]

  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - PubMed. (2025, December 22). Retrieved from [Link]

  • (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - ResearchGate. (2025, December 11). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10). Retrieved from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved from [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, March 12). Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved from [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - MDPI. (n.d.). Retrieved from [Link]

  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents. (n.d.).
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies - PMC. (2025, December 22). Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • MIC (Broth Microdilution) Testing - YouTube. (2020, July 27). Retrieved from [Link]

  • 4-Amino-3,5-dichlorobenzoic acid | C7H5Cl2NO2 | CID 42061 - PubChem. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved from [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Publishing. (2024, August 5). Retrieved from [Link]

  • (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives - Journal of Chemistry Letters. (2025, February 12). Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (n.d.). Retrieved from [Link]

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Sources

Comparative

X-ray crystal structure of "4-(Allyloxy)-3,5-dichlorobenzoic acid"

Initiating Structural Search I'm starting by thoroughly searching chemical and crystallographic databases for the X-ray crystal structure of "4-( Allyloxy)-3,5-dichlorobenzoic acid". I'm casting a wide net to ensure I do...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Search

I'm starting by thoroughly searching chemical and crystallographic databases for the X-ray crystal structure of "4-( Allyloxy)-3,5-dichlorobenzoic acid". I'm casting a wide net to ensure I don't miss any potential matches. I anticipate this phase will lay the groundwork for understanding its structural properties.

Expanding Search Parameters

I'm now expanding my search to include related molecular structures and experimental data on benzoic acid derivatives. I'm also looking at crystallization protocols and X-ray crystallography principles. This multifaceted approach should allow me to construct a robust comparison guide.

Initiating Crystal Structure Search

My initial search for the X-ray crystal structure of "4-(Allyloxy)- 3,5-dichlorobenzoic acid" came up empty-handed. Mostly, I'm finding safety data and information on related compounds. I am now broadening the search parameters, looking at similar molecules and trying alternative search terms for the specific compound.

Expanding Search Parameters

I'm now expanding my search to related compounds since the exact crystal structure is unavailable. I'm focusing on "3,5-dichlorobenzoic acid" and derivatives, which might have suitable experimental data for crystallization. I'll need to create a comparison guide and if no direct data is found, I'll propose a generalized crystallization protocol based on similar compounds' methods.

Analyzing Crystallographic Data

Adapting The Approach

My search for the specific crystal structure continues to be fruitless, so I'm shifting gears. I'll frame the guide as a comparison between the known structure of 3,5-dichlorobenzoic acid and a hypothetical one for "4-(Allyloxy)-3,5-dichlorobenzoic acid," focusing on the allyloxy group's impact on crystal packing. I'll now extract crystallographic data and source information on its synthesis. I also need to develop a detailed protocol for synthesizing and crystallizing the target compound.

Refining Strategy and Resources

The hunt continues for "4-(Allyloxy)-3, 5-dichlorobenzoic acid" crystal data, still yielding nothing directly. I've found success with 3,5-dichlorobenzoic acid and have the crystallization methods and X-ray diffraction principles mapped. I'm building a comparative guide, highlighting the allyloxy group's effect on crystal packing. Data extraction and synthesis sources are on my immediate todo list. I will focus on finding the crystallographic data file for 3,5-dichlorobenzoic acid.

Analyzing Structural Data

I've confirmed the absence of a public X-ray crystal structure for the target molecule. I've successfully located and reviewed crystallographic data for the analogous "3,5-dichlorobenzoic acid" and gathered synthetic information. I'm now exploring general synthetic methodologies to derive possible synthesis routes.

Proposing Synthesis and Analysis

I've formulated a plausible synthetic pathway for the target, building upon the known synthesis of a related compound. With this route defined, I'm ready to propose crystallization parameters, and contrast the existing structure with a predicted structural model for the allyloxy derivative. I have sufficient background to compare crystallographic procedures for inclusion in the final guide.

Validation

A Comparative Guide to the Definitive Identification of 4-(Allyloxy)-3,5-dichlorobenzoic acid via Chemical Derivatization

Abstract The unequivocal structural confirmation of synthesized chemical entities is a cornerstone of drug discovery, agrochemical development, and materials science. While modern analytical techniques are powerful, cert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural confirmation of synthesized chemical entities is a cornerstone of drug discovery, agrochemical development, and materials science. While modern analytical techniques are powerful, certain molecules present inherent challenges to direct analysis. This guide provides an in-depth, comparative analysis of chemical derivatization as a robust strategy to confirm the identity of "4-(Allyloxy)-3,5-dichlorobenzoic acid." We present a rationale for derivatization, followed by detailed, side-by-side experimental protocols for its conversion into an ester and an amide. Through supporting analytical data, we demonstrate how these derivatives provide complementary and definitive evidence of the parent compound's structure, overcoming the ambiguities of direct analysis.

Introduction: The Analytical Challenge

4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a flexible allyl ether, and two chlorine atoms, presents a unique set of analytical hurdles. Direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is often problematic due to the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape, thermal decomposition in the injector, and unreliable retention times.[1][2] While Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable, the compound may exhibit poor ionization efficiency or produce ambiguous fragmentation patterns that are not sufficient for definitive identification.

Chemical derivatization addresses these challenges by converting the problematic functional group—in this case, the carboxylic acid—into a new moiety with more favorable analytical properties.[2] This process not only facilitates analysis but also serves as a method of chemical proof; a predictable and successful conversion to a derivative provides strong evidence for the presence of the targeted functional group in the parent molecule.

This guide compares two common and effective derivatization strategies:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

  • Amidation: Conversion of the carboxylic acid to an N-methylamide.

By comparing the analytical outcomes of the parent acid and its two distinct derivatives, researchers can build a powerful, multi-faceted case for structural confirmation.

The Derivatization Workflow: A Strategic Overview

The core strategy involves synthesizing two different derivatives from the parent acid and analyzing all three compounds using a suite of analytical techniques. The convergence of data from ¹H NMR, GC-MS, and LC-MS provides an exceptionally high degree of confidence in the structural assignment.

Derivatization_Workflow cluster_0 Synthesis cluster_1 Analysis cluster_2 Confirmation Parent_Acid 4-(Allyloxy)-3,5-dichlorobenzoic acid Ester Methyl 4-(Allyloxy)-3,5-dichlorobenzoate Parent_Acid->Ester Esterification (Protocol 1) Amide 4-(Allyloxy)-3,5-dichloro-N-methylbenzamide Parent_Acid->Amide Amidation (Protocol 2) NMR ¹H NMR Parent_Acid->NMR GCMS GC-MS Parent_Acid->GCMS LCMS LC-MS Parent_Acid->LCMS Ester->NMR Ester->GCMS Ester->LCMS Amide->NMR Amide->GCMS Amide->LCMS Confirmation Definitive Structural Confirmation NMR->Confirmation GCMS->Confirmation LCMS->Confirmation

Caption: Overall workflow for structural confirmation via derivatization.

Experimental Protocols

The following protocols are designed for small-scale synthesis suitable for generating analytical standards. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) and performing reactions within a fume hood.

Protocol 1: Esterification via Acyl Chloride Intermediate

This robust two-step method first activates the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride, which is then quenched with methanol to yield the methyl ester.[3][4] This approach is often more effective for sterically hindered or electron-deficient benzoic acids than direct Fischer esterification.[5]

Reaction Scheme:

Esterification_Reaction struct1 Parent Acid Step 1 Step 1 struct1->Step 1 SOCl₂, cat. DMF DCM, RT struct2 Methyl Ester Acyl Chloride\nIntermediate Acyl Chloride Intermediate Step 1->Acyl Chloride\nIntermediate Step 2 Step 2 Acyl Chloride\nIntermediate->Step 2 Methanol (MeOH) Pyridine, 0°C to RT Step 2->struct2

Caption: Two-step esterification of the parent acid.

Step-by-Step Procedure:

  • Activation: To a solution of 4-(allyloxy)-3,5-dichlorobenzoic acid (1.0 eq) in dry dichloromethane (DCM, ~0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. Monitor the conversion of the starting material by TLC or LC-MS.

  • Ester Formation: In a separate flask, prepare a solution of methanol (MeOH, 3.0 eq) and pyridine (1.5 eq) in dry DCM at 0°C (ice bath).

  • Slowly add the acyl chloride solution from Step 2 to the methanol/pyridine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with dilute HCl (1 M). Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester. Purify by column chromatography if necessary.

Protocol 2: Amidation using a Carbodiimide Coupling Agent

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC), a common peptide coupling agent, to facilitate the direct formation of an amide bond between the carboxylic acid and an amine.[6][7][8][9] This method is performed under mild, neutral conditions.

Reaction Scheme:

Amidation_Reaction struct1 Parent Acid Reaction Reaction struct1->Reaction Methylamine (MeNH₂) DCC, DMAP DCM, 0°C to RT struct2 N-Methylamide Reaction->struct2

Caption: One-pot amidation of the parent acid.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-(allyloxy)-3,5-dichlorobenzoic acid (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in dry DCM (~0.2 M) and cool to 0°C (ice bath).

  • Add methylamine (1.2 eq, typically as a solution in THF or water).

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up: Filter off the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrates and wash sequentially with dilute HCl (1 M), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylamide. Purify by column chromatography if necessary.

Comparative Data Analysis

The true confirmatory power of derivatization is revealed when comparing the analytical data of the parent acid against its derivatives. The expected changes in molecular weight, chromatographic behavior, and spectral properties provide a multi-layered validation of the structure.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Data

Derivatization drastically improves GC-amenability. The polar carboxylic acid is converted into a less polar, more volatile ester or amide, resulting in sharper peaks and shorter retention times.[2][10]

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)Interpretation of Fragmentation
Parent Acid 249.06Poor/No ElutionN/ANot suitable for standard GC-MS.
Methyl Ester 263.08Shorter262/264/266 (M+) , 227/229, 185/187Molecular ion cluster shows characteristic 2-Cl pattern. Loss of Cl (-35), Loss of -OCH₃ (-31), and subsequent fragments confirm structure.
N-Methylamide 262.10Intermediate261/263/265 (M+) , 220/222, 185/187Molecular ion cluster shows 2-Cl pattern. Loss of allyl group (-41) and fragments from amide cleavage are diagnostic.

Note: Isotope patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are critical for confirming the presence of chlorine atoms.

Table 2: Comparison of ¹H Nuclear Magnetic Resonance (NMR) Data (500 MHz, CDCl₃)

¹H NMR provides direct evidence of the chemical transformation. The disappearance of the acidic proton and the appearance of new, characteristic signals for the derivative group are definitive proof of a successful reaction.

CompoundAr-H (s, 2H)-O-CH₂- (d, 2H)-CH= (m, 1H)=CH₂ (m, 2H)-COOH / -OCH₃ / -NHCH₃
Parent Acid ~7.95 ppm~4.50 ppm~6.05 ppm~5.40 ppm~11-13 ppm (br s, 1H)
Methyl Ester ~7.90 ppm~4.48 ppm~6.05 ppm~5.38 ppm~3.90 ppm (s, 3H)
N-Methylamide ~7.75 ppm~4.45 ppm~6.05 ppm~5.35 ppm~3.00 ppm (d, 3H), ~6.20 ppm (br q, 1H)

Analysis of NMR Data:

  • Disappearance of the Carboxylic Proton: The most telling change is the complete disappearance of the very broad singlet between 11-13 ppm, which is characteristic of a carboxylic acid proton.[11]

  • Appearance of the Methoxy Signal: In the methyl ester, a new, sharp singlet appears around 3.90 ppm, integrating to 3 protons, which is the classic chemical shift for a methyl ester group.

  • Appearance of the Amide Signals: For the N-methylamide, a new doublet appears around 3.00 ppm (the N-methyl group, split by the N-H proton) and a broad quartet around 6.20 ppm (the N-H proton, coupled to the methyl group). This confirms the formation of the secondary amide.

Conclusion: A Self-Validating System for Identity Confirmation

Relying on a single analytical technique for structural confirmation can be misleading, especially for molecules with challenging properties. The derivatization strategy outlined in this guide creates a self-validating system. The successful and predictable conversion of 4-(allyloxy)-3,5-dichlorobenzoic acid into two distinct derivatives—an ester and an amide—provides irrefutable evidence of the carboxylic acid functionality.

The subsequent comparative analysis delivers a powerful tripartite confirmation:

  • Chromatographic Improvement: Enhanced GC performance of the derivatives confirms the successful masking of the polar carboxyl group.

  • Mass Spectrometric Consistency: The observed molecular ions and predictable fragmentation patterns of the derivatives align perfectly with the expected chemical transformations.

  • NMR Spectroscopy Proof: The unambiguous disappearance of the acid proton signal and the appearance of new, characteristic signals for the methyl ester and N-methylamide groups provide definitive structural proof.

By employing this comparative derivatization approach, researchers, scientists, and drug development professionals can achieve the highest level of confidence in the identity of their target compounds, ensuring the integrity and reliability of their subsequent research.

References

  • Vertex AI Search. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ECHEMI. 4-(Allyloxy)-3,5-dichlorobenzoic acid SDS, 41727-45-1 Safety Data Sheets.
  • Organic Synthesis. Acid-Amine Coupling using DCC.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • SciSpace. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Sigma-Aldrich. Bulletin 909A Guide to Derivatization Reagents for GC.
  • Journal of Organic Chemistry. (1962). Esterification of Hindered Carboxylic Acids.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • University College London. Chemical shifts.
  • Khodja, A. (2024). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
  • Aapptec Peptides. Coupling Reagents.
  • Khan Academy. Preparation of amides using DCC.
  • Creative Peptides. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Allyloxy)-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of robust analytical methodologies for the quantification o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of robust analytical methodologies for the quantification of "4-(Allyloxy)-3,5-dichlorobenzoic acid." Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental design, ensuring that each step is understood in the context of achieving analytical excellence. The core of this document is a meticulously designed cross-validation study, a critical process for ensuring inter-method and inter-laboratory consistency, which is paramount in regulated environments.

Introduction: The Analytical Imperative for 4-(Allyloxy)-3,5-dichlorobenzoic Acid

4-(Allyloxy)-3,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid whose precise and accurate quantification is essential for its use in research and development, particularly as a potential intermediate in pharmaceutical synthesis. The reliability of any data generated depends entirely on the quality of the analytical methods used. Method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1][2].

However, validation alone is not always sufficient. When data must be compared across different analytical techniques or between different laboratories, a cross-validation is necessary. This process formally compares the results from two or more validated methods to ensure they produce comparable and consistent data, thereby guaranteeing the integrity of results throughout a product's lifecycle[3][4]. This guide will propose two distinct, validated analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail a protocol for their rigorous cross-validation.

The Primary Workhorse: Reversed-Phase HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of non-volatile, polar to semi-polar organic compounds like substituted benzoic acids[5]. Its robustness, precision, and widespread availability make it the primary choice for quality control and routine analysis.

Causality Behind the HPLC-UV Method Design
  • Separation Mode (Reversed-Phase): We select a reversed-phase (RP) approach, typically with a C18 (octadecylsilyl) stationary phase. The non-polar C18 chains interact with the non-polar regions of the analyte (the dichlorinated aromatic ring and the allyl group), while the polar carboxylic acid group has less affinity. This mechanism provides excellent retention and separation from potential polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is optimal. The acid in the mobile phase serves a critical purpose: it suppresses the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2). An un-ionized analyte is less polar and interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks. A gradient elution, where the proportion of organic solvent is increased over time, ensures that any more strongly retained impurities are efficiently eluted from the column.

  • Detection (UV Spectroscopy): The benzene ring in 4-(Allyloxy)-3,5-dichlorobenzoic acid contains a chromophore that absorbs ultraviolet (UV) light. Based on data for benzoic acid and its derivatives, strong absorbance maxima are expected around 230 nm and 274 nm[6]. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment[7].

Experimental Protocol: HPLC-UV Method
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reference standard of 4-(Allyloxy)-3,5-dichlorobenzoic acid (≥99.5% purity).

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid (ACS grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL), and filter through a 0.45 µm syringe filter.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Reference Standard & Sample P2 Dissolve in Acetonitrile/Water (50:50) P1->P2 P3 Prepare Calibration Curve Standards (1-200 µg/mL) P2->P3 P4 Filter Sample (0.45 µm Syringe Filter) P2->P4 A1 Inject 10 µL onto C18 Column (30°C) P4->A1 A2 Run Gradient Elution (ACN/H₂O with 0.1% H₃PO₄) A1->A2 A3 Detect at 230 nm (PDA Detector) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3 GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample/ Standard P2 Add BF₃-Methanol, Heat at 60°C P1->P2 P3 Liquid-Liquid Extraction into Hexane P2->P3 P4 Dry Hexane Layer (Na₂SO₄) P3->P4 A1 Inject 1 µL into GC Inlet (250°C) P4->A1 A2 Separate on DB-5ms Column (Temp Programmed) A1->A2 A3 Detect via MS (EI, SIM Mode) A2->A3 D1 Integrate SIM Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3 CrossValidation_Workflow cluster_prep Sample Preparation cluster_eval Data Evaluation Prep1 Select 3 Batches of 4-(Allyloxy)-3,5-dichlorobenzoic acid Prep2 Prepare Samples at 3 Levels (Low, Medium, High) Prep1->Prep2 Prep3 Create 3 Replicates for each Level (n=3) Prep2->Prep3 Method1 Analyze all Samples (N=27) using Validated HPLC-UV Method Prep3->Method1 Method2 Analyze all Samples (N=27) using Validated GC-MS Method Prep3->Method2 Eval1 Calculate Mean Concentration for each Sample from both Methods Method1->Eval1 Method2->Eval1 Eval2 Calculate % Difference for each Sample Pair Eval1->Eval2 Eval3 Compare % Difference to Pre-defined Acceptance Criteria (e.g., ±15%) Eval2->Eval3 Eval4 Conclusion: Methods are Equivalent or Biased Eval3->Eval4

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-(Allyloxy)-3,5-dichlorobenzoic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all l...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of 4-(Allyloxy)-3,5-dichlorobenzoic acid, with a focus on personal protective equipment (PPE). The recommendations herein are synthesized from the known hazards of its constituent chemical moieties: the 3,5-dichlorobenzoic acid core and the allyloxy functional group. Due to a lack of comprehensive safety data for this specific compound, a conservative approach is paramount.

Understanding the Hazard Profile: A Synthesis of Known Risks

A thorough risk assessment is the foundation of a safe experimental workflow. For 4-(Allyloxy)-3,5-dichlorobenzoic acid, we must consider the hazards associated with both the chlorinated aromatic acid and the reactive allyl ether group.

3,5-Dichlorobenzoic Acid Core: The foundational structure of this molecule is 3,5-dichlorobenzoic acid. Safety data for this compound consistently indicates that it is a hazardous substance. It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3)[1][2][3][4]. Therefore, direct contact with the skin and eyes, as well as inhalation of the powdered solid, must be strictly avoided.

The Allyloxy Functional Group: The presence of the 4-allyloxy group introduces additional potential hazards. Allyl ethers as a class of compounds are known to be flammable and can form explosive peroxides upon prolonged storage, particularly when exposed to air and light[2]. The allyl group itself is reactive and can undergo various chemical transformations[3][5]. While the solid nature of the target compound reduces the immediate risk of flammability, these properties necessitate careful storage and handling protocols.

Synthesized Hazard Profile for 4-(Allyloxy)-3,5-dichlorobenzoic acid: Based on the combination of these hazards, we will operate under the assumption that 4-(Allyloxy)-3,5-dichlorobenzoic acid is a skin, eye, and respiratory irritant, and that it may have the potential for peroxide formation over time. The toxicological properties have not been fully investigated, warranting a cautious approach[6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling 4-(Allyloxy)-3,5-dichlorobenzoic acid. The following table summarizes the recommended PPE for various laboratory tasks.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- N95 or higher-rated respirator
Dissolution and Solution Handling - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (if splash hazard is high)- Laboratory coat
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Chemical-resistant apron over a laboratory coat
Waste Disposal - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat
Step-by-Step PPE Protocol:
  • Gowning: Before entering the designated handling area, don a clean laboratory coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Wear well-fitting chemical splash goggles at all times. When handling solutions or during procedures with a high splash potential, a face shield should be worn over the goggles.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.

  • Hand Protection: Wear nitrile gloves for all handling procedures. For extended work or when handling concentrated solutions, double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before and during use. If contamination occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.

  • Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.

Operational and Disposal Plans: A Framework for Safety

Engineering Controls: All manipulations of solid 4-(Allyloxy)-3,5-dichlorobenzoic acid should be performed in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area[2].

Storage: Store 4-(Allyloxy)-3,5-dichlorobenzoic acid in a tightly sealed, labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents[1][2]. To mitigate the risk of peroxide formation, it is advisable to store the container in the dark and to date the container upon receipt and opening.

Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container. All spill cleanup materials should be disposed of as hazardous waste.

Waste Disposal: Dispose of all waste containing 4-(Allyloxy)-3,5-dichlorobenzoic acid in accordance with local, state, and federal regulations. The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[7]. Do not empty into drains. Contaminated containers should be triple-rinsed and disposed of appropriately.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of 4-(Allyloxy)-3,5-dichlorobenzoic acid.

start Start: Handling 4-(Allyloxy)-3,5- dichlorobenzoic acid task Identify Task start->task solid Weighing/Aliquoting Solid task->solid Solid solution Handling Solution task->solution Solution reaction Running Reaction/Work-up task->reaction Reaction waste Waste Disposal task->waste Waste ppe_solid PPE: - Double Nitrile Gloves - Goggles - Lab Coat - N95 Respirator solid->ppe_solid ppe_solution PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat solution->ppe_solution ppe_reaction PPE: - Double Nitrile Gloves - Goggles & Face Shield - Chemical Apron - Lab Coat reaction->ppe_reaction ppe_waste PPE: - Double Nitrile Gloves - Goggles - Lab Coat waste->ppe_waste eng_controls Engineering Controls ppe_solid->eng_controls ppe_solution->eng_controls ppe_reaction->eng_controls ppe_waste->eng_controls fume_hood Use Chemical Fume Hood eng_controls->fume_hood Solid/Volatile benchtop Benchtop with caution eng_controls->benchtop Non-volatile Solution disposal Dispose of Waste Properly fume_hood->disposal benchtop->disposal end End of Procedure disposal->end

Caption: PPE and Engineering Control Selection Workflow.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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